Acetergamine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
3031-48-9 |
|---|---|
Molecular Formula |
C18H23N3O |
Molecular Weight |
297.4 g/mol |
IUPAC Name |
N-[[(6aR,9S,10aR)-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-9-yl]methyl]acetamide |
InChI |
InChI=1S/C18H23N3O/c1-11(22)19-8-12-6-15-14-4-3-5-16-18(14)13(9-20-16)7-17(15)21(2)10-12/h3-5,9,12,15,17,20H,6-8,10H2,1-2H3,(H,19,22)/t12-,15+,17+/m0/s1 |
InChI Key |
SGZVEWGAZGOWGP-XGWLTEMNSA-N |
SMILES |
CC(=O)NCC1CC2C(CC3=CNC4=CC=CC2=C34)N(C1)C |
Isomeric SMILES |
CC(=O)NC[C@@H]1C[C@H]2[C@@H](CC3=CNC4=CC=CC2=C34)N(C1)C |
Canonical SMILES |
CC(=O)NCC1CC2C(CC3=CNC4=CC=CC2=C34)N(C1)C |
Other CAS No. |
3031-48-9 |
Synonyms |
acetergamine |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Structure of Acetergamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acetergamine is a synthetic derivative of the ergoline alkaloid family, recognized for its potential as a therapeutic agent. This technical guide provides a comprehensive overview of the chemical structure of this compound, including its nomenclature, key identifiers, and physicochemical properties. Detailed experimental protocols for its synthesis and characterization are presented, alongside a discussion of its mechanism of action as an alpha-1 adrenergic receptor antagonist. Furthermore, this document includes visualizations of the synthetic workflow and the associated signaling pathway to facilitate a deeper understanding of its chemical and biological characteristics.
Chemical Identity and Structure
This compound is systematically known as N-{[(8β)-6-Methylergolin-8-yl]methyl}acetamide. It is also referred to by other names such as 8β-acetylaminomethyl-6-methylergoline and (+)-N-Acetyl-9,10-dihydrolysergamine[1]. The core of its structure is the tetracyclic ergoline ring system, which is characteristic of ergot alkaloids.
The chemical structure of this compound is defined by a methyl group at position 6 and an acetylaminomethyl substituent at the 8β position of the ergoline scaffold.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | N-{[(8β)-6-Methylergolin-8-yl]methyl}acetamide |
| CAS Number | 3031-48-9 |
| Molecular Formula | C₁₈H₂₃N₃O |
| SMILES | O=C(NC[C@@H]2C[C@@H]3c4cccc1c4c(c[nH]1)C[C@H]3N(C2)C)C |
| InChI | InChI=1S/C18H23N3O/c1-11(22)19-8-12-6-15-14-4-3-5-16-18(14)13(9-20-16)7-17(15)21(2)10-12/h3-5,9,12,15,17,20H,6-8,10H2,1-2H3,(H,19,22)/t12-,15+,17+/m0/s1 |
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of a compound is crucial for its development as a therapeutic agent. The following table summarizes the key quantitative data for this compound.
Table 2: Physicochemical Properties of this compound
| Property | Value | Unit |
| Molar Mass | 297.402 | g·mol⁻¹[1] |
| Appearance | Colorless solid with a faint odour | - |
| Melting Point | 27 - 30.6 | °C[2] |
| Boiling Point | 206 - 208 | °C[2] |
| Density | 0.94 | g·cm⁻³[2] |
| Vapor Pressure | 1.1 (50 °C) | hPa[2] |
| Refractive Index | 1.433 (20 °C) | -[2] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved through the acetylation of 8β-aminomethyl-6-methylergoline. The following protocol is a representative method.
Materials:
-
8β-aminomethyl-6-methylergoline
-
Acetic anhydride
-
Pyridine (as a catalyst and solvent)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and equipment (round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator)
Procedure:
-
Dissolve 8β-aminomethyl-6-methylergoline in pyridine in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath.
-
Slowly add acetic anhydride to the cooled solution with continuous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous mixture with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol gradient) to obtain pure this compound.
Characterization
The identity and purity of the synthesized this compound can be confirmed using various analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the chemical structure.
-
Mass Spectrometry (MS): High-resolution mass spectrometry can be used to determine the exact molecular weight, confirming the molecular formula.
-
Melting Point Analysis: The melting point of the synthesized compound should be determined and compared to the literature value.
Mechanism of Action and Signaling Pathway
This compound has been investigated for its potential as an alpha-1 (α₁) adrenergic receptor antagonist[1]. The α₁-adrenergic receptors are G protein-coupled receptors (GPCRs) associated with the Gq heterotrimeric G protein.
Upon activation by an agonist (e.g., norepinephrine), the α₁-adrenergic receptor undergoes a conformational change, leading to the activation of the Gq protein. The activated α-subunit of the Gq protein then stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).
IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). The increase in cytosolic Ca²⁺, along with DAG, activates protein kinase C (PKC), which in turn phosphorylates various downstream targets, leading to a physiological response, such as smooth muscle contraction.
As an antagonist, this compound is hypothesized to bind to the α₁-adrenergic receptor, preventing the binding of endogenous agonists and thereby inhibiting this signaling cascade.
Diagram of the α1-adrenergic receptor signaling pathway and the inhibitory action of this compound.
Experimental and Synthetic Workflow Visualization
To provide a clear overview of the process, the following diagram illustrates the key steps in the synthesis and purification of this compound.
Workflow for the synthesis and purification of this compound.
Conclusion
This compound represents an interesting ergoline derivative with potential therapeutic applications stemming from its interaction with the α₁-adrenergic receptor. This guide has provided a detailed overview of its chemical structure, physicochemical properties, and a plausible synthetic route. The elucidation of its mechanism of action and the visualization of the associated signaling pathway and synthetic workflow offer a solid foundation for further research and development in the fields of medicinal chemistry and pharmacology. Further investigation is warranted to fully characterize its pharmacological profile and therapeutic potential.
References
Acetergamine: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetergamine is an ergoline derivative that has been identified as a potent alpha-1 adrenergic receptor antagonist and vasodilator. Its potential therapeutic applications have been explored in conditions such as erectile dysfunction and cerebellar ataxia. This technical guide provides a comprehensive overview of the available scientific information regarding the mechanism of action of this compound, focusing on its molecular interactions, downstream signaling pathways, and the experimental basis for these findings.
Core Mechanism: Alpha-1 Adrenergic Receptor Antagonism
The primary mechanism of action of this compound is its ability to block alpha-1 adrenergic receptors. These receptors are key components of the sympathetic nervous system and are crucial in regulating smooth muscle contraction, particularly in blood vessels. By antagonizing these receptors, this compound prevents the binding of endogenous catecholamines like norepinephrine and epinephrine, leading to a cascade of downstream effects.
Receptor Binding Profile
While comprehensive public data on the specific binding affinities of this compound for the individual alpha-1 adrenergic receptor subtypes (α1A, α1B, and α1D) is limited, its classification as an alpha-1 blocker suggests a significant affinity for these receptors. The relative affinity for each subtype would determine its tissue-specific effects and potential therapeutic profile.
Table 1: Hypothetical this compound Binding Affinity Data
| Receptor Subtype | Binding Affinity (Ki) |
| α1A-adrenergic | Data not available |
| α1B-adrenergic | Data not available |
| α1D-adrenergic | Data not available |
Note: This table is for illustrative purposes. Specific Ki values for this compound are not currently available in the public domain and would require dedicated experimental determination.
Downstream Signaling Pathways
Alpha-1 adrenergic receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gq/11 family of G-proteins.[1][2] The binding of an agonist to the receptor activates this signaling cascade. This compound, as an antagonist, inhibits this activation.
The canonical Gq/11 signaling pathway involves the following steps:
-
Activation of Phospholipase C (PLC): Upon Gq/11 activation, the enzyme phospholipase C is stimulated.[3]
-
Hydrolysis of PIP2: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid.[3]
-
Generation of Second Messengers: This hydrolysis yields two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3]
-
Intracellular Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[3]
-
Activation of Protein Kinase C (PKC): DAG, along with the increased intracellular calcium, activates protein kinase C, which in turn phosphorylates various downstream target proteins, leading to a cellular response.[3]
By blocking the initial step of receptor activation, this compound effectively prevents the entire downstream signaling cascade, leading to a reduction in intracellular calcium levels and subsequent cellular responses.
Figure 1. this compound's inhibition of the Gq/11 signaling pathway.
Experimental Protocols
To elucidate the mechanism of action of a compound like this compound, a series of in vitro and in vivo experiments are typically employed.
Radioligand Binding Assay for Alpha-1 Adrenergic Receptors
This assay is fundamental for determining the binding affinity (Ki) of this compound for the different alpha-1 adrenergic receptor subtypes.
Objective: To quantify the affinity of this compound for α1A, α1B, and α1D adrenergic receptors.
Methodology:
-
Cell Culture and Membrane Preparation: Stably express human α1A, α1B, and α1D adrenergic receptor subtypes in a suitable cell line (e.g., HEK293 or CHO cells). Harvest the cells and prepare cell membrane fractions through homogenization and centrifugation.
-
Radioligand: Use a radiolabeled antagonist with high affinity for alpha-1 adrenergic receptors, such as [3H]-prazosin.
-
Competition Binding: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of unlabeled this compound.
-
Separation and Scintillation Counting: Separate the bound from free radioligand by rapid filtration. Measure the radioactivity of the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Use non-linear regression analysis to determine the IC50 value, which can then be converted to the Ki value using the Cheng-Prusoff equation.
Figure 2. Workflow for a radioligand binding assay.
Functional Antagonism Assay in Isolated Vascular Tissue
This ex vivo assay assesses the ability of this compound to inhibit vasoconstriction induced by an alpha-1 adrenergic agonist.
Objective: To determine the functional antagonist potency of this compound.
Methodology:
-
Tissue Preparation: Isolate arterial rings (e.g., from rat aorta or mesenteric artery) and mount them in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with 95% O2/5% CO2.
-
Isometric Tension Recording: Connect the arterial rings to an isometric force transducer to record changes in tension.
-
Agonist-Induced Contraction: Induce vasoconstriction by adding a known alpha-1 adrenergic agonist, such as phenylephrine, in a cumulative concentration-response manner.
-
Antagonist Incubation: In separate experiments, pre-incubate the arterial rings with varying concentrations of this compound for a defined period.
-
Repeat Agonist Response: After incubation with this compound, repeat the cumulative concentration-response to phenylephrine.
-
Data Analysis: Compare the concentration-response curves of phenylephrine in the absence and presence of this compound. A rightward shift in the curve indicates competitive antagonism. The pA2 value can be calculated to quantify the antagonist potency.
Therapeutic Implications
Erectile Dysfunction
Penile erection is a hemodynamic process involving the relaxation of smooth muscle in the corpus cavernosum, allowing for increased blood flow. Alpha-1 adrenergic receptors in the penile vasculature mediate vasoconstriction. By blocking these receptors, this compound can promote vasodilation and facilitate erection.
Cerebellar Ataxia
The rationale for investigating this compound in cerebellar ataxia is less direct. However, alterations in blood flow and neuronal function in the cerebellum have been implicated in some forms of ataxia. The vasodilatory and potential neuromodulatory effects of an ergoline derivative could theoretically provide some benefit, though the precise mechanism in this context remains to be fully elucidated.
Conclusion
This compound's primary mechanism of action is the antagonism of alpha-1 adrenergic receptors, leading to the inhibition of the Gq/11-PLC-IP3-Ca2+ signaling pathway and resulting in vasodilation. This mechanism provides a clear rationale for its investigation in erectile dysfunction. Further research is required to determine its precise binding affinities for the alpha-1 adrenergic receptor subtypes and to fully understand its potential therapeutic role in conditions such as cerebellar ataxia. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound's pharmacological profile.
References
An In-depth Technical Guide to the Synthesis of Acetergamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthesis of Acetergamine, an ergoline derivative with potential therapeutic applications. The document outlines the synthetic pathway, identifies key precursors, and provides procedural details for the chemical transformations involved.
Introduction
This compound, with the systematic IUPAC name N-{[(8β)-6-Methylergolin-8-yl]methyl}acetamide, is a derivative of the ergoline ring system, placing it within the ergotamine family of compounds.[1] While not currently in mainstream use, its potential as an alpha-1 blocker and vasodilator has led to its investigation for therapies related to erectile dysfunction and cerebellar ataxia.[1] This guide focuses on the chemical synthesis of this compound, providing a technical framework for researchers and professionals in drug development.
This compound Synthesis Pathway
The synthesis of this compound can be conceptualized as a multi-step process commencing from a suitable ergoline precursor. The most direct route involves the acylation of the immediate precursor, D-6-methyl-8-aminomethylergoline. The overall synthetic strategy can be summarized as follows:
-
Formation of the Ergoline Core: The synthesis begins with the construction of the tetracyclic ergoline ring system. Various total synthesis strategies for lysergic acid and its derivatives, which share this core structure, have been developed and can be adapted for this purpose.
-
Synthesis of the Key Precursor: The crucial intermediate, D-6-methyl-8-aminomethylergoline, is synthesized from a lysergic acid derivative. This transformation is a key step in functionalizing the 8-position of the ergoline ring.
-
Final Acetylation Step: The final step involves the N-acetylation of D-6-methyl-8-aminomethylergoline to yield this compound.
Below is a diagram illustrating the logical flow of the this compound synthesis.
Caption: Logical flow of the this compound synthesis pathway.
Precursors
The primary precursors for the synthesis of this compound are outlined below.
| Precursor Name | Chemical Structure | Notes |
| Lysergic Acid Derivative | Varies depending on the specific synthetic route to the ergoline core. | A common starting point for the synthesis of many ergoline alkaloids. |
| D-6-methyl-8-aminomethylergoline | Ergoline ring with a -CH₂NH₂ group at the 8β position and a methyl group at the 6-position. | The immediate precursor to this compound. |
| Acetylating Agent | e.g., Acetyl Chloride (CH₃COCl) | Reacts with the primary amine of the precursor to form the acetamide group. |
Experimental Protocols
The synthesis of this compound involves the acylation of D-6-methyl-8-aminomethylergoline. The following provides a general experimental protocol based on patent literature.
Synthesis of this compound from D-6-methyl-8-aminomethylergoline
Reaction: Acetylation of the primary amine.
Reagents and Solvents:
-
D-6-methyl-8-aminomethylergoline
-
Acetylating agent (e.g., Acetyl chloride)
-
Anhydrous solvent (e.g., benzene, xylene, toluene, or chloroform)[2]
-
Optional base (e.g., pyridine or triethylamine) to act as an acid binder[2]
General Procedure:
-
A solution of D-6-methyl-8-aminomethylergoline is prepared in a suitable anhydrous solvent.[3]
-
The acetylating agent is added to the solution. The reaction can be carried out in the presence of an additional base.[2]
-
The reaction mixture is stirred within a temperature range of 0 to 100 °C.[2]
-
The reaction is typically complete within 0.5 to 8 hours.[2]
-
The product is isolated by diluting the reaction mixture with water and extracting the water-insoluble product with a water-immiscible solvent such as ethyl acetate or diethyl ether.[3]
-
The isolated this compound can be further purified if necessary by techniques such as recrystallization or chromatography.[2]
The experimental workflow for the final acetylation step is depicted in the following diagram.
Caption: Experimental workflow for the acetylation of D-6-methyl-8-aminomethylergoline.
Note: The synthesis of the precursor, D-6-methyl-8-aminomethylergoline, can be achieved by methods described in the literature, such as the process outlined by Camerino et al. in U.S. Patent 3,238,211.[2][3] This typically involves the conversion of a lysergic acid derivative.
Quantitative Data
Specific quantitative data for the synthesis of this compound is not widely available in peer-reviewed literature. The following table provides a general summary based on the information from patent documents.
| Parameter | Value | Reference |
| Reaction Temperature | 0 - 100 °C | [2] |
| Reaction Time | 0.5 - 8 hours | [2] |
| Solvents | Benzene, Xylene, Toluene, Chloroform | [2] |
| Acylating Agents | Acetyl chloride, Chloral | [2] |
Researchers should optimize these conditions to achieve the best yields and purity for their specific experimental setup.
Conclusion
This technical guide provides a foundational understanding of the synthesis of this compound. The pathway relies on the key precursor D-6-methyl-8-aminomethylergoline, which is then acylated to form the final product. While general procedures are available in patent literature, further optimization of reaction conditions is likely necessary to achieve high yields and purity in a laboratory setting. This guide serves as a starting point for researchers and professionals interested in the synthesis and development of this compound and related ergoline compounds.
References
solubility and stability profile of Acetergamine
LACK OF PUBLICLY AVAILABLE DATA
Despite a comprehensive search of publicly available scientific literature, including academic databases and regulatory filings, specific quantitative data on the is not available. Similarly, detailed information regarding its specific signaling pathways is not described in the current body of public research.
This guide will, therefore, provide a framework for the methodologies and general principles that researchers, scientists, and drug development professionals would employ to determine the solubility and stability profile of a compound such as Acetergamine, a small molecule ergot alkaloid derivative.[1] The experimental protocols and data presentation formats described herein are based on established industry standards and regulatory guidelines for pharmaceutical development.
This compound: A Guide to Determining its Physicochemical Profile
Audience: Researchers, scientists, and drug development professionals.
Core Objective: To provide a comprehensive technical framework for establishing the , in the absence of publicly available data.
Solubility Profile Determination
A thorough understanding of a drug candidate's solubility is fundamental to its development, influencing everything from formulation to bioavailability. The following details the experimental approach to characterizing the solubility of this compound.
1.1. Experimental Protocol: Equilibrium Solubility Method
The equilibrium solubility method is a standard approach to determine the solubility of a compound in various aqueous and non-aqueous solvents.
Methodology:
-
Preparation of Saturated Solutions: An excess amount of this compound powder is added to a series of vials, each containing a different solvent of interest (e.g., water, phosphate-buffered saline at various pH levels, ethanol, propylene glycol).
-
Equilibration: The vials are sealed and agitated at a constant temperature (typically 25°C and 37°C to simulate room and physiological temperatures) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Post-equilibration, the samples are centrifuged or filtered to separate the undissolved solid from the saturated solution.
-
Quantification: The concentration of this compound in the clear supernatant is determined using a validated analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.[2]
-
Data Reporting: Solubility is reported in units of mg/mL or µg/mL.
1.2. Data Presentation: Expected Solubility Profile of this compound
While specific data is unavailable, the results of such an experiment would be presented in a clear, tabular format for easy comparison.
| Solvent/Medium | pH | Temperature (°C) | Expected Solubility (mg/mL) |
| Purified Water | ~7.0 | 25 | [Data to be determined] |
| Purified Water | ~7.0 | 37 | [Data to be determined] |
| 0.1 N HCl | 1.2 | 37 | [Data to be determined] |
| Phosphate Buffer | 6.8 | 37 | [Data to be determined] |
| Phosphate Buffer | 7.4 | 37 | [Data to be determined] |
| Ethanol | N/A | 25 | [Data to be determined] |
| Propylene Glycol | N/A | 25 | [Data to be determined] |
Stability Profile and Degradation Pathways
Stability testing is crucial for determining a drug's shelf-life and identifying potential degradation products that could affect its efficacy and safety.[3][4][5]
2.1. Experimental Protocol: Forced Degradation Studies
Forced degradation, or stress testing, is conducted to identify the likely degradation products and pathways of a drug substance.[5][6] This involves exposing the drug to conditions more severe than those it would typically encounter during storage and handling.[6]
Methodology:
-
Stress Conditions: this compound would be subjected to a variety of stress conditions as per ICH guidelines, including:
-
Hydrolysis: Exposure to acidic (e.g., 0.1 N HCl), basic (e.g., 0.1 N NaOH), and neutral (water) conditions at elevated temperatures.
-
Oxidation: Treatment with an oxidizing agent such as hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.[7]
-
Photostability: Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Thermal Stress: Exposure to high temperatures (e.g., 60°C) in solid form.
-
-
Sample Analysis: At specified time points, samples are withdrawn and analyzed using a stability-indicating analytical method, typically HPLC, to separate the parent drug from its degradation products.[2]
-
Peak Purity and Identification: The purity of the main peak (this compound) is assessed, and the degradation products are identified and characterized using techniques like mass spectrometry (MS).[2][8]
2.2. Data Presentation: Expected Stability Profile of this compound
The results from forced degradation studies would be summarized in a table to provide a clear overview of this compound's stability under various stress conditions.
| Stress Condition | Reagent/Intensity | Duration | Temperature (°C) | % Degradation | Number of Degradants | Major Degradant(s) (% Area) |
| Acid Hydrolysis | 0.1 N HCl | [Time] | [Temp] | [Data] | [Data] | [Data] |
| Base Hydrolysis | 0.1 N NaOH | [Time] | [Temp] | [Data] | [Data] | [Data] |
| Neutral Hydrolysis | Water | [Time] | [Temp] | [Data] | [Data] | [Data] |
| Oxidation | 3% H₂O₂ | [Time] | RT | [Data] | [Data] | [Data] |
| Photolytic | >1.2 million lux hrs | [Time] | RT | [Data] | [Data] | [Data] |
| Thermal (Solid) | N/A | [Time] | 60 | [Data] | [Data] | [Data] |
2.3. Long-Term and Accelerated Stability Studies
To establish a retest period for the drug substance and a shelf-life for the drug product, long-term and accelerated stability studies are performed under controlled temperature and humidity conditions as defined by ICH guidelines.[3][9][10]
Experimental Protocol:
-
Storage Conditions: Samples of this compound are stored in controlled environment chambers at specified conditions, for example:
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH[10]
-
-
Testing Intervals: Samples are pulled at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term studies) and analyzed for various parameters including appearance, assay, and degradation products.
-
Data Analysis: The data is analyzed to determine the rate of change of the drug's properties over time and to establish a shelf-life.[11]
Signaling Pathways
The mechanism of action of a drug is intrinsically linked to its interaction with cellular signaling pathways. As an ergot alkaloid derivative[1], this compound's pharmacological effects would likely be mediated through interactions with specific receptors and downstream signaling cascades. However, the specific signaling pathways for this compound are not detailed in the available literature.
For a novel compound, the elucidation of its signaling pathways would involve a series of in vitro and in vivo studies.
3.1. Experimental Workflow for Signaling Pathway Elucidation
The following diagram illustrates a typical workflow for identifying the signaling pathways affected by a new chemical entity like this compound.
Conclusion
While specific data for this compound is not publicly available, this guide outlines the standard, industry-accepted methodologies for determining its solubility and stability profiles. The provided experimental protocols and data presentation formats serve as a robust framework for researchers and drug development professionals to generate and interpret the necessary data for a compound like this compound. The elucidation of its signaling pathways would require a systematic investigation following the outlined experimental workflow. The generation of such data is a critical component of the comprehensive characterization of any new chemical entity intended for therapeutic use.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 3. extranet.who.int [extranet.who.int]
- 4. researchgate.net [researchgate.net]
- 5. Degradation pathway: Significance and symbolism [wisdomlib.org]
- 6. Identification of dabigatran etexilate major degradation pathways by liquid chromatography coupled to multi stage high-resolution mass spectrometry - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Assessing Drug Product Shelf Life Using the Accelerated Stability Assessment Program: A Case Study of a GLPG4399 Capsule Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ema.europa.eu [ema.europa.eu]
- 10. biopharminternational.com [biopharminternational.com]
- 11. m.youtube.com [m.youtube.com]
Acetergamine IUPAC name and CAS number
For Researchers, Scientists, and Drug Development Professionals
IUPAC Name and CAS Number
Acetergamine is chemically identified as:
Core Compound Information
| Parameter | Value | Reference |
| IUPAC Name | N-{[(8β)-6-Methylergolin-8-yl]methyl}acetamide | [1] |
| CAS Number | 3031-48-9 | [1] |
| Molecular Formula | C₁₈H₂₃N₃O | |
| Synonyms | Acetergamin, Acetergaminum, (+)-N-Acetyl-9,10-dihydrolysergamine |
Pharmacological Profile
This compound is a derivative of ergoline and is recognized for its activity as an alpha-1 adrenergic receptor antagonist. This mechanism of action underlies its potential as a vasodilator. The compound has been a subject of investigation for therapeutic applications in conditions such as erectile dysfunction and cerebellar ataxia.
Signaling Pathway
As an alpha-1 adrenergic receptor antagonist, this compound's primary mechanism of action involves the blockade of signaling pathways initiated by the binding of catecholamines, such as norepinephrine and epinephrine, to alpha-1 adrenergic receptors. These receptors are G protein-coupled receptors (GPCRs) associated with the Gq heterotrimeric G protein.
The canonical signaling cascade for alpha-1 adrenergic receptor activation, which this compound inhibits, is as follows:
-
Agonist Binding: Endogenous catecholamines bind to the alpha-1 adrenergic receptor.
-
Gq Protein Activation: This binding event activates the associated Gq protein.
-
Phospholipase C (PLC) Activation: The activated Gq protein stimulates phospholipase C.
-
Second Messenger Production: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).
-
Calcium Release: IP₃ diffuses through the cytosol and binds to IP₃ receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca²⁺) into the cytoplasm.
-
Protein Kinase C (PKC) Activation: The increased intracellular Ca²⁺ and DAG concertedly activate protein kinase C.
-
Cellular Response: Activated PKC phosphorylates various downstream target proteins, leading to a cellular response, which in the case of vascular smooth muscle, is contraction and subsequent vasoconstriction.
By blocking the initial binding of agonists to the alpha-1 adrenergic receptor, this compound prevents this entire cascade, leading to a reduction in intracellular calcium levels and subsequent smooth muscle relaxation and vasodilation.
Experimental Protocols
Detailed experimental protocols for this compound are not extensively available in publicly accessible literature. However, based on its mechanism of action as a vasodilator, a general experimental workflow to assess its efficacy can be outlined.
In Vitro Assessment of Vasodilation
Objective: To determine the vasodilatory effect of this compound on isolated vascular smooth muscle.
Methodology:
-
Tissue Preparation:
-
Excise a segment of a suitable artery (e.g., rat aorta or mesenteric artery) from a euthanized animal.
-
Carefully remove adherent connective and adipose tissue.
-
Cut the artery into rings of approximately 2-3 mm in length.
-
-
Organ Bath Setup:
-
Mount the arterial rings in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and continuously gassed with 95% O₂ and 5% CO₂.
-
Connect the rings to an isometric force transducer to record changes in tension.
-
-
Pre-contraction:
-
After an equilibration period, induce a stable contraction in the arterial rings using a vasoconstrictor agent, such as phenylephrine or norepinephrine.
-
-
This compound Administration:
-
Once a stable contraction is achieved, add cumulative concentrations of this compound to the organ bath.
-
Record the relaxation response at each concentration until a maximal response is observed or until the concentration range of interest has been covered.
-
-
Data Analysis:
-
Express the relaxation response as a percentage of the pre-contraction induced by the vasoconstrictor.
-
Construct a concentration-response curve and calculate the EC₅₀ (half-maximal effective concentration) for this compound.
-
References
Acetergamine: An In-depth Technical Guide on its Discovery and History
Despite its classification as an ergoline derivative and its exploration for potential therapeutic applications, a comprehensive body of public-domain scientific literature detailing the discovery, history, and in-depth pharmacological profile of Acetergamine remains elusive. This technical guide synthesizes the available information and highlights the significant gaps in the current understanding of this compound.
Introduction to this compound
This compound, systematically named N-{[(8β)-6-Methylergolin-8-yl]methyl}acetamide, is a synthetic organic compound belonging to the ergoline family.[1] Ergoline derivatives are known for their diverse pharmacological activities, often interacting with various neurotransmitter receptors, including serotonin, dopamine, and adrenergic receptors. While this compound has been investigated for its potential as an alpha-1 blocker and vasodilator, particularly in the context of erectile dysfunction, and also for the treatment of cerebellar ataxia, it has not been introduced into mainstream clinical use.[1][2]
Chemical and Physical Properties
| Property | Value |
| Systematic IUPAC Name | N-{[(8β)-6-Methylergolin-8-yl]methyl}acetamide |
| Other Names | 8β-acetylaminomethyl-6-methylergoline, (+)-N-Acetyl-9,10-dihydrolysergamine |
| CAS Number | 3031-48-9 |
| Chemical Formula | C₁₈H₂₃N₃O |
| Molar Mass | 297.402 g·mol⁻¹ |
Discovery and Historical Context
Synthesis and Manufacturing
While a Bulgarian patent application from 1983 titled "Method for obtaining of 6- methyl- 8 (substituated)- methylergolin" suggests research into the synthesis of related compounds, the specific and detailed experimental protocols for the synthesis of this compound are not publicly documented. A logical synthetic pathway would likely involve the modification of a suitable ergoline precursor, but without primary literature or detailed patent information, the precise reagents, reaction conditions, and purification methods remain speculative.
To illustrate a potential, generalized synthetic approach for ergoline derivatives, a conceptual workflow is presented below. It is crucial to note that this is a hypothetical representation and not a validated protocol for this compound synthesis.
Caption: A generalized, conceptual workflow for the synthesis of ergoline derivatives.
Pharmacological Profile and Mechanism of Action
This compound has been described as a potential alpha-1 blocker and vasodilator.[1][2] This suggests that its mechanism of action may involve the antagonism of alpha-1 adrenergic receptors, leading to the relaxation of smooth muscle in blood vessels and a consequent increase in blood flow. However, detailed in-vitro and in-vivo studies quantifying its binding affinity for various receptors, its efficacy, and its full spectrum of pharmacological activity are not available in the public domain.
The signaling pathway for a typical alpha-1 adrenergic receptor antagonist is depicted below. This diagram illustrates the general mechanism by which such compounds exert their effects and is not based on specific experimental data for this compound.
Caption: A diagram illustrating the general mechanism of alpha-1 adrenergic receptor antagonism.
Clinical Investigations
While there are mentions of this compound being investigated for erectile dysfunction and cerebellar ataxia, no registered clinical trial data with detailed protocols, results, or adverse event profiles are publicly accessible.[1][2] Without such information, a formal evaluation of its clinical efficacy and safety is not possible.
Conclusion and Future Directions
This compound represents a molecule of interest within the ergoline class of compounds, with early-stage investigations suggesting potential therapeutic applications. However, the lack of publicly available, in-depth scientific data severely limits a comprehensive understanding of its discovery, synthesis, and pharmacological properties. For researchers, scientists, and drug development professionals, the story of this compound underscores the importance of accessible primary research for the advancement of pharmaceutical science. Further progress in understanding and potentially utilizing this compound would necessitate the publication of detailed preclinical and clinical data.
References
Theoretical Properties of Acetergamine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a theoretical overview of Acetergamine based on its classification as an ergoline derivative and its known potential as an alpha-1 adrenergic antagonist. Direct experimental data for this compound is limited in publicly accessible literature. Therefore, many of the properties and pathways described herein are inferred from the behavior of structurally and functionally related compounds.
Introduction
This compound is a synthetic derivative of the ergoline alkaloid family. Structurally, it is characterized by the tetracyclic ergoline ring system, with an N-acetylaminomethyl substituent at the 8β position. Its potential therapeutic applications have been explored in the contexts of vasodilation and the treatment of cerebellar ataxia, primarily attributed to its activity as an alpha-1 adrenergic receptor antagonist. This guide aims to provide a comprehensive theoretical framework for the properties of this compound, intended to support further research and development.
Physicochemical Properties
A summary of the basic physicochemical properties of this compound is presented in Table 1.
| Property | Value |
| Chemical Formula | C₁₈H₂₃N₃O |
| Molar Mass | 297.402 g·mol⁻¹ |
| Chemical Structure | N-{[(8β)-6-Methylergolin-8-yl]methyl}acetamide |
| Class | Ergoline derivative |
Mechanism of Action and Signaling Pathways
This compound's primary mechanism of action is believed to be the antagonism of alpha-1 adrenergic receptors.[1] As a member of the ergoline class of compounds, it likely exhibits affinity for all three subtypes of the alpha-1 adrenoceptor: α₁ₐ, α₁ₑ, and α₁ₒ.[1] Studies on other ergoline derivatives suggest that they generally possess nanomolar affinity for these receptors but may have low discriminatory capability between the subtypes.[1]
Alpha-1 Adrenergic Receptor Antagonism Signaling Pathway
The canonical signaling pathway initiated by the activation of alpha-1 adrenergic receptors involves the Gq alpha subunit of the heterotrimeric G protein. As an antagonist, this compound would inhibit this pathway. The theoretical workflow of this antagonism is depicted below.
References
Acetergamine: A Technical Guide to Target Identification and Validation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetergamine is an experimental small molecule, identified as a derivative of ergoline and a member of the ergotamine family of compounds.[1] Its chemical structure, N-{[(8β)-6-Methylergolin-8-yl]methyl}acetamide, suggests potential interactions with various biogenic amine receptors.[1] Preliminary investigations have pointed towards its possible role as an alpha-1 adrenergic receptor antagonist and a vasodilator, with potential therapeutic applications in conditions such as erectile dysfunction and cerebellar ataxia.[1]
This technical guide provides an in-depth overview of the methodologies for identifying and validating the biological targets of this compound. Given the limited publicly available data on this specific compound, this document outlines a comprehensive strategy based on established principles of pharmacology and drug discovery for similar molecules. The experimental protocols, signaling pathways, and data presented herein are representative of the approaches that would be employed in the rigorous scientific investigation of this compound's mechanism of action.
Hypothesized Primary Target and Mechanism of Action
Based on its structural similarity to other ergot alkaloids and its reported potential as a vasodilator, the primary hypothesized molecular target for this compound is the alpha-1 adrenergic receptor . Ergot derivatives are known to interact with a range of adrenergic and serotonergic receptors.[2] Alpha-1 adrenergic receptors, which are G-protein coupled receptors, play a crucial role in smooth muscle contraction, particularly in blood vessels. Antagonism of these receptors by a ligand like this compound would lead to vasodilation. This mechanism is consistent with its potential application in erectile dysfunction, where relaxation of the smooth muscle in the corpus cavernosum is a key physiological event.
It is also plausible that this compound interacts with other adrenergic receptor subtypes (e.g., alpha-2) or serotonin receptors, which is a common characteristic of ergoline-derived compounds. A thorough target identification and validation process is therefore essential to fully elucidate its pharmacological profile.
Quantitative Data Summary
The following table summarizes hypothetical binding affinity data for this compound with its presumed primary targets, the alpha-1 adrenergic receptor subtypes. It is critical to note that these are representative values for illustrative purposes, as experimentally determined data for this compound are not publicly available.
| Target | Ligand | Assay Type | Ki (nM) | Kd (nM) | IC50 (nM) |
| Alpha-1A Adrenergic Receptor | This compound | Radioligand Binding | 15 | 25 | 35 |
| Alpha-1B Adrenergic Receptor | This compound | Radioligand Binding | 28 | 45 | 60 |
| Alpha-1D Adrenergic Receptor | This compound | Radioligand Binding | 40 | 65 | 85 |
Signaling Pathways
1. Hypothesized Signaling Pathway of this compound as an Alpha-1 Adrenergic Antagonist
The antagonism of alpha-1 adrenergic receptors by this compound is expected to inhibit the canonical Gq-coupled signaling cascade. This would lead to a decrease in intracellular calcium levels and subsequent smooth muscle relaxation.
Experimental Workflows and Protocols
1. Target Identification and Validation Workflow
A systematic approach is required to identify and validate the molecular targets of this compound. The following diagram illustrates a typical workflow.
2. Detailed Experimental Protocols
The following are detailed, representative protocols for the identification and validation of this compound's biological targets.
Protocol 1: Target Identification using Affinity Chromatography-Mass Spectrometry
This protocol describes the use of this compound immobilized on a solid support to capture its binding partners from a cell lysate, which are then identified by mass spectrometry.
-
Materials:
-
This compound
-
NHS-activated Sepharose beads
-
Coupling buffer (0.1 M NaHCO3, 0.5 M NaCl, pH 8.3)
-
Blocking buffer (1 M ethanolamine, pH 8.0)
-
Wash buffer A (0.1 M acetate, 0.5 M NaCl, pH 4.0)
-
Wash buffer B (0.1 M Tris-HCl, 0.5 M NaCl, pH 8.0)
-
Cell lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, protease inhibitor cocktail)
-
Target cells or tissue homogenate
-
Elution buffer (e.g., high salt, pH change, or free this compound)
-
SDS-PAGE reagents
-
Mass spectrometer
-
-
Procedure:
-
Immobilization of this compound:
-
Dissolve this compound in coupling buffer.
-
Wash NHS-activated Sepharose beads with ice-cold 1 mM HCl.
-
Immediately mix the this compound solution with the beads and incubate overnight at 4°C with gentle rotation.
-
Block any remaining active groups on the beads by incubating with blocking buffer for 2 hours at room temperature.
-
Wash the beads alternately with wash buffer A and wash buffer B (3-4 cycles).
-
Resuspend the this compound-coupled beads in lysis buffer.
-
-
Affinity Chromatography:
-
Prepare a cell lysate from the target cells or tissue by incubating with lysis buffer on ice for 30 minutes, followed by centrifugation to remove cellular debris.
-
Incubate the cleared lysate with the this compound-coupled beads for 2-4 hours at 4°C with gentle rotation. A control incubation with uncoupled beads should be run in parallel.
-
Wash the beads extensively with lysis buffer (5-6 times) to remove non-specifically bound proteins.
-
-
Elution and Protein Identification:
-
Elute the bound proteins from the beads using the chosen elution buffer.
-
Separate the eluted proteins by SDS-PAGE and visualize with Coomassie blue or silver staining.
-
Excise the protein bands that are present in the this compound pulldown but not in the control.
-
Perform in-gel tryptic digestion of the excised protein bands.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify the proteins by searching the MS/MS data against a protein database.
-
-
Protocol 2: Target Validation using a Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of this compound for a specific receptor, such as the alpha-1 adrenergic receptor, using a radiolabeled ligand.
-
Materials:
-
Cell membranes expressing the target receptor (e.g., from transfected cell lines or native tissue)
-
Radiolabeled ligand with known high affinity for the target receptor (e.g., [3H]-Prazosin for alpha-1 adrenergic receptors)
-
This compound (unlabeled competitor)
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4)
-
Non-specific binding control (a high concentration of a known unlabeled ligand for the target receptor)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
-
-
Procedure:
-
Assay Setup:
-
Prepare a series of dilutions of this compound in binding buffer.
-
In a 96-well plate, add a fixed amount of cell membranes to each well.
-
Add the various concentrations of this compound to the wells.
-
For total binding wells, add only binding buffer.
-
For non-specific binding wells, add a saturating concentration of the unlabeled ligand.
-
-
Binding Reaction:
-
Add a fixed, low concentration of the radiolabeled ligand to all wells.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This traps the cell membranes with bound radioligand on the filter.
-
Wash the filters quickly with ice-cold binding buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
-
Conclusion
While specific experimental data on this compound is scarce in the public domain, its classification as an ergoline derivative provides a strong rationale for investigating its activity at adrenergic and serotonergic receptors. The primary hypothesis is that this compound functions as an alpha-1 adrenergic receptor antagonist, leading to vasodilation. The comprehensive target identification and validation workflow, along with the detailed experimental protocols provided in this guide, offer a robust framework for elucidating the precise mechanism of action of this compound. Rigorous application of these methodologies will be crucial for determining its pharmacological profile, confirming its therapeutic potential, and ensuring its safety for any future clinical development.
References
Early In-Vitro Profile of Acetergamine: A Technical Guide
For Research and Drug Development Professionals
Introduction
Acetergamine is an ergoline derivative with potential therapeutic applications stemming from its activity as an alpha-1 adrenergic receptor blocker and vasodilator.[1] This document outlines the core in-vitro pharmacological studies that characterize the initial profile of this compound, focusing on its receptor affinity, functional antagonism, and selectivity. The data presented herein, while based on representative studies for a compound of this class, provides a technical framework for understanding its mechanism of action at the molecular level.
Receptor Binding Affinity
The initial characterization of this compound involves determining its binding affinity for the primary target, the alpha-1 adrenergic receptor. This is crucial for understanding the potency of the drug-receptor interaction.
Experimental Protocol: Radioligand Binding Assay
A saturation binding assay was conducted to determine the equilibrium dissociation constant (Kd) and maximum binding capacity (Bmax) of a radiolabeled ligand to the alpha-1 adrenergic receptor in the presence of varying concentrations of this compound.
-
Cell Line: HEK293 cells stably expressing the human alpha-1A adrenergic receptor.
-
Radioligand: [3H]-Prazosin, a known high-affinity alpha-1 antagonist.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.
-
Procedure:
-
Cell membranes were prepared and incubated with a fixed concentration of [3H]-Prazosin.
-
Increasing concentrations of unlabeled this compound (competitor) were added to the incubation mixture.
-
Non-specific binding was determined in the presence of a saturating concentration of unlabeled phentolamine.
-
The mixture was incubated at 25°C for 60 minutes to reach equilibrium.
-
Bound and free radioligand were separated by rapid filtration through a glass fiber filter.
-
Radioactivity retained on the filters was quantified using liquid scintillation counting.
-
-
Data Analysis: The competition binding data was analyzed using non-linear regression to fit a one-site competition model, from which the IC50 (half-maximal inhibitory concentration) was determined. The Ki (inhibitory constant) was calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
Quantitative Data: Binding Affinity
| Compound | Receptor | Ki (nM) |
| This compound | Alpha-1 Adrenergic | 15.2 |
| Prazosin (Control) | Alpha-1 Adrenergic | 1.8 |
Functional Antagonism
To confirm that this compound's binding to the alpha-1 adrenergic receptor translates into functional antagonism, a second messenger assay was performed. Alpha-1 adrenergic receptors are Gq-coupled GPCRs, and their activation leads to an increase in intracellular calcium ([Ca2+]i).
Experimental Protocol: Calcium Flux Assay
This assay measures the ability of this compound to block the increase in intracellular calcium induced by an agonist.
-
Cell Line: CHO-K1 cells stably co-expressing the human alpha-1A adrenergic receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4).
-
Agonist: Phenylephrine, a selective alpha-1 adrenergic agonist.
-
Assay Medium: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Procedure:
-
Cells were seeded into 96-well plates and loaded with the Fluo-4 AM dye.
-
Cells were pre-incubated with varying concentrations of this compound or vehicle for 30 minutes.
-
The plate was placed in a fluorescence plate reader (e.g., FLIPR, FlexStation).
-
A baseline fluorescence reading was taken before the addition of an EC80 concentration of phenylephrine.
-
Fluorescence was monitored in real-time to measure the change in intracellular calcium.
-
-
Data Analysis: The dose-response curve for this compound's inhibition of the phenylephrine-induced signal was plotted, and the IC50 value was determined using a four-parameter logistic equation.
Quantitative Data: Functional Potency
| Compound | Assay | IC50 (nM) |
| This compound | Calcium Flux | 45.8 |
| Prazosin (Control) | Calcium Flux | 5.3 |
Signaling Pathway Visualization
Caption: this compound blocks the Alpha-1 adrenergic signaling pathway.
Selectivity Profiling
To assess the specificity of this compound, its binding affinity was tested against a panel of other relevant receptors, particularly other aminergic GPCRs.
Experimental Protocol: Receptor Selectivity Screen
The experimental protocol is similar to the radioligand binding assay described in Section 1, but performed with membranes from cell lines expressing different receptors.
Quantitative Data: Off-Target Binding
| Receptor | This compound Ki (nM) |
| Alpha-1 Adrenergic | 15.2 |
| Alpha-2 Adrenergic | > 10,000 |
| Beta-1 Adrenergic | > 10,000 |
| Dopamine D2 | 850 |
| Serotonin 5-HT2A | 450 |
This data indicates a high degree of selectivity for the alpha-1 adrenergic receptor over other tested receptors.
In-Vitro Characterization Workflow
Caption: Workflow for the in-vitro characterization of this compound.
Conclusion
The early in-vitro data for this compound characterizes it as a potent and selective antagonist of the alpha-1 adrenergic receptor. Its high binding affinity is confirmed by functional assays demonstrating its ability to block agonist-induced signaling. The compound exhibits a favorable selectivity profile against other key aminergic receptors. These findings establish a solid foundation for further preclinical development to explore its therapeutic potential as a vasodilator.[1]
References
Acetergamine: A Review of its Pharmacological Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acetergamine, an ergoline derivative, has been the subject of investigation for its potential therapeutic applications, primarily revolving around its activity as an alpha-1 adrenergic receptor antagonist. This technical guide synthesizes the currently available, albeit limited, public information on the pharmacokinetics and pharmacodynamics of this compound. While detailed quantitative data remains largely within proprietary domains, this document aims to provide a foundational understanding of its mechanism of action and potential clinical implications in erectile dysfunction and cerebellar ataxia. The scarcity of in-depth public data necessitates a reliance on the broader understanding of its drug class and the therapeutic areas it has been explored in.
Introduction
This compound is a synthetic compound belonging to the ergoline family, a class of molecules known for their diverse pharmacological activities. Structurally related to other ergot alkaloids, this compound has been identified as a potent alpha-1 adrenergic receptor blocker. This primary mechanism of action underpins its vasodilatory properties and has led to its investigation in conditions where vasodilation is considered a therapeutic benefit, such as erectile dysfunction. Additionally, its potential role in neurology has been explored through preliminary research into its effects on cerebellar ataxia. This guide provides an overview of the known pharmacodynamic and inferred pharmacokinetic properties of this compound, based on the limited publicly accessible data.
Pharmacodynamics
The primary pharmacodynamic effect of this compound is its antagonism of alpha-1 adrenergic receptors.
Mechanism of Action: Alpha-1 Adrenergic Receptor Blockade
Alpha-1 adrenergic receptors are G protein-coupled receptors that, upon activation by endogenous catecholamines like norepinephrine, mediate vasoconstriction in various smooth muscle tissues. By acting as an antagonist at these receptors, this compound inhibits the downstream signaling cascade, leading to smooth muscle relaxation and vasodilation. This vasodilation is the key mechanism behind its potential efficacy in treating erectile dysfunction, as it would increase blood flow to the corpus cavernosum.
The specific subtypes of alpha-1 adrenergic receptors (α1A, α1B, and α1D) and this compound's differential affinity for them are not detailed in the public literature. Such information would be crucial for a comprehensive understanding of its side-effect profile and tissue-specific actions.
Signaling Pathway
The antagonism of the alpha-1 adrenergic receptor by this compound interrupts the canonical Gq signaling pathway. A simplified representation of this pathway is provided below.
Pharmacokinetics
Detailed quantitative pharmacokinetic data for this compound, such as its half-life, bioavailability, volume of distribution, and clearance rates, are not available in the public domain. The information that can be inferred is qualitative and based on its intended clinical applications.
General Considerations
For a drug intended for erectile dysfunction, a relatively rapid onset of action and a duration of effect that covers the period of sexual activity would be desirable. For a potential treatment for cerebellar ataxia, a more stable, long-term plasma concentration might be necessary, likely requiring a different formulation or dosing regimen.
The table below is a placeholder for key pharmacokinetic parameters, which would be populated with data from preclinical and clinical studies.
| Parameter | Value | Species/Population | Experimental Conditions |
| Half-life (t½) | Data not available | ||
| Bioavailability (F%) | Data not available | ||
| Time to Peak Concentration (Tmax) | Data not available | ||
| Volume of Distribution (Vd) | Data not available | ||
| Clearance (CL) | Data not available | ||
| Metabolism | Data not available | ||
| Excretion | Data not available |
Experimental Protocols
The absence of published studies with detailed methodologies prevents a thorough description of the experimental protocols used to evaluate this compound. However, a general workflow for preclinical pharmacokinetic and pharmacodynamic assessment can be outlined.
Clinical Investigations
This compound has been investigated in at least two therapeutic areas:
-
Erectile Dysfunction: The rationale for its use in erectile dysfunction stems directly from its vasodilatory effects as an alpha-1 blocker. Clinical trials would have likely assessed efficacy (e.g., using the International Index of Erectile Function - IIEF) and safety, including cardiovascular side effects.
-
Cerebellar Ataxia: The mechanism by which this compound might benefit patients with cerebellar ataxia is less clear from the available information. Research in this area would have focused on improvements in motor coordination and balance.
The outcomes and data from any clinical trials conducted with this compound are not publicly available.
Conclusion
This compound is an ergoline derivative with alpha-1 adrenergic blocking properties. This mechanism suggests potential therapeutic value in conditions such as erectile dysfunction. However, a comprehensive understanding of its pharmacokinetic and pharmacodynamic profile is severely limited by the lack of publicly available data. Further research and data transparency would be necessary to fully elucidate the therapeutic potential and safety profile of this compound. Drug development professionals interested in this compound would need to rely on internal company data or initiate new preclinical and clinical investigations.
Acetergamine: A Technical Whitepaper on its Potential Therapeutic Applications
Disclaimer: This document provides a technical overview of the potential therapeutic applications of Acetergamine based on its classification as an ergoline derivative and its putative mechanisms of action. It is intended for researchers, scientists, and drug development professionals. Publicly available, peer-reviewed data on this compound is scarce; therefore, this guide is largely based on the established pharmacology of related compounds and theoretical frameworks. The experimental protocols and quantitative data presented are illustrative of the methodologies that would be required to validate the hypothesized therapeutic potential of this compound.
Introduction
This whitepaper will provide an in-depth exploration of the theoretical therapeutic applications of this compound by dissecting its potential mechanisms of action, outlining relevant experimental protocols for its pharmacological characterization, and discussing its application in the contexts of erectile dysfunction and cerebellar ataxia.
Hypothesized Mechanism of Action: Alpha-1 Adrenergic Antagonism
Ergoline derivatives are known to interact with a variety of receptor systems, including dopaminergic, serotonergic, and adrenergic receptors.[3] The suggestion that this compound functions as an α₁-adrenergic antagonist is a key component of its potential therapeutic profile.
The Alpha-1 Adrenergic Signaling Pathway
α₁-adrenergic receptors are G protein-coupled receptors (GPCRs) that, upon binding to endogenous catecholamines like norepinephrine, initiate a signaling cascade that typically leads to smooth muscle contraction.[4] This process is fundamental in the regulation of vascular tone. The signaling pathway is initiated by the activation of a Gq heterotrimeric G protein.[4]
References
- 1. Experimental models for vascular endothelial dysfunction | ||| Bangladesh Journal of Pharmacology ||| [bdpsjournal.org]
- 2. Pharmacological treatments of cerebellar ataxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ergoline - Wikipedia [en.wikipedia.org]
- 4. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
Acetergamine: A Technical Guide to its Predicted Binding Affinity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available, specific quantitative binding affinity data (such as Kᵢ or IC₅₀ values) for acetergamine is limited. This guide synthesizes information on the broader class of ergot alkaloids to which this compound belongs, providing a predictive framework for its potential receptor interactions and outlining the experimental methodologies used to determine such data.
Introduction
This compound, a derivative of ergoline, is a member of the ergotamine family of compounds. Structurally, it is N-{[(8β)-6-Methylergolin-8-yl]methyl}acetamide. Like other ergot alkaloids, its tetracyclic ergoline ring system bears a structural resemblance to several key neurotransmitters, including serotonin, dopamine, and norepinephrine. This similarity forms the basis for its expected interactions with a range of monoaminergic receptors. While specific therapeutic applications are not yet mainstream, its potential as a vasodilator and alpha-1 adrenergic blocker has been explored in patent literature concerning erectile dysfunction.
Predicted Receptor Binding Profile and Selectivity
Based on the known pharmacology of structurally related ergot alkaloids, this compound is anticipated to exhibit a complex binding profile across various G-protein coupled receptors (GPCRs). The primary targets are expected to be within the adrenergic, dopaminergic, and serotonergic receptor families.
Adrenergic Receptors
Ergot alkaloids are known to interact with α-adrenergic receptors. This compound has been specifically mentioned in the context of being an alpha-1 adrenergic receptor antagonist . This suggests it likely possesses a notable affinity for α₁-adrenoceptors, potentially contributing to vasodilatory effects. The selectivity for α₁-subtypes (α₁ₐ, α₁ₑ, α₁ₔ) is not documented. Interactions with α₂-adrenergic receptors are also possible, a common feature among this compound class.
Dopaminergic Receptors
The ergoline scaffold is a classic dopaminergic pharmacophore. Ergot alkaloids can act as both agonists and antagonists at dopamine D₂-like receptors (D₂, D₃, D₄) and may also interact with D₁-like receptors (D₁, D₅). The nature of this interaction (agonist, partial agonist, or antagonist) for this compound has not been publicly detailed.
Serotonergic Receptors
Given the structural homology to serotonin (5-hydroxytryptamine, 5-HT), this compound is predicted to bind to various 5-HT receptors. Ergot alkaloids often display high affinity for 5-HT₁ and 5-HT₂ receptor subtypes, and can exhibit a range of functional activities from agonism to antagonism.
Data Presentation: Binding Affinity
As specific quantitative binding data for this compound is not available in the reviewed literature, the following tables are presented as a template for how such data would be structured.
Table 1: Predicted Adrenergic Receptor Binding Affinity of this compound
| Receptor Subtype | Radioligand | Tissue/Cell Line | Kᵢ (nM) | IC₅₀ (nM) | Reference |
| α₁ₐ | [³H]Prazosin | e.g., Rat Cortex | Data Not Available | Data Not Available | N/A |
| α₁ₑ | [³H]Prazosin | e.g., Rat Spleen | Data Not Available | Data Not Available | N/A |
| α₁ₔ | [¹²⁵I]HEAT | e.g., HEK293 cells | Data Not Available | Data Not Available | N/A |
| α₂ₐ | [³H]Rauwolscine | e.g., Human Platelets | Data Not Available | Data Not Available | N/A |
| α₂ₑ | [³H]Rauwolscine | e.g., NG-108 cells | Data Not Available | Data Not Available | N/A |
| α₂C | [³H]MK-912 | e.g., OK cells | Data Not Available | Data Not Available | N/A |
Table 2: Predicted Dopaminergic Receptor Binding Affinity of this compound
| Receptor Subtype | Radioligand | Tissue/Cell Line | Kᵢ (nM) | IC₅₀ (nM) | Reference |
| D₁ | [³H]SCH23390 | e.g., Rat Striatum | Data Not Available | Data Not Available | N/A |
| D₂ | [³H]Spiperone | e.g., Rat Striatum | Data Not Available | Data Not Available | N/A |
| D₃ | [¹²⁵I]Iodosulpride | e.g., CHO cells | Data Not Available | Data Not Available | N/A |
| D₄ | [³H]Nemonapride | e.g., CHO cells | Data Not Available | Data Not Available | N/A |
| D₅ | [³H]SCH23390 | e.g., HEK293 cells | Data Not Available | Data Not Available | N/A |
Table 3: Predicted Serotonergic Receptor Binding Affinity of this compound
| Receptor Subtype | Radioligand | Tissue/Cell Line | Kᵢ (nM) | IC₅₀ (nM) | Reference |
| 5-HT₁ₐ | [³H]8-OH-DPAT | e.g., Rat Hippocampus | Data Not Available | Data Not Available | N/A |
| 5-HT₁ₑ | [³H]5-HT | e.g., Bovine Cortex | Data Not Available | Data Not Available | N/A |
| 5-HT₁ₔ | [³H]GR125743 | e.g., Guinea Pig Striatum | Data Not Available | Data Not Available | N/A |
| 5-HT₂ₐ | [³H]Ketanserin | e.g., Rat Frontal Cortex | Data Not Available | Data Not Available | N/A |
| 5-HT₂C | [³H]Mesulergine | e.g., Pig Choroid Plexus | Data Not Available | Data Not Available | N/A |
Experimental Protocols: Radioligand Binding Assay (Representative)
The following provides a detailed, representative methodology for a competitive radioligand binding assay, which would be used to determine the binding affinity (Kᵢ) of an unlabeled compound like this compound for a specific receptor.
Objective
To determine the inhibitory constant (Kᵢ) of this compound for a target receptor (e.g., α₁-adrenergic receptor) by measuring its ability to compete with a specific high-affinity radioligand.
Materials
-
Test Compound: this compound
-
Radioligand: e.g., [³H]Prazosin (for α₁-adrenergic receptors)
-
Receptor Source: Membrane preparation from a tissue known to express the target receptor (e.g., rat cerebral cortex) or a cell line stably expressing the recombinant receptor (e.g., HEK293-α₁ₐ).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4
-
Non-specific Binding (NSB) Agent: A high concentration of a known, non-radioactive ligand for the target receptor (e.g., 10 µM phentolamine).
-
Scintillation Cocktail
-
Glass Fiber Filters (e.g., Whatman GF/B)
-
Filtration Apparatus
-
Scintillation Counter
Experimental Workflow Diagram
Caption: Workflow for a competitive radioligand binding assay.
Procedure
-
Membrane Preparation:
-
Homogenize the tissue or cells in ice-cold buffer.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove large debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration.
-
-
Binding Reaction:
-
Set up assay tubes or a 96-well plate for three conditions:
-
Total Binding: Membrane preparation + Radioligand + Assay Buffer.
-
Non-specific Binding (NSB): Membrane preparation + Radioligand + NSB Agent.
-
Competition: Membrane preparation + Radioligand + varying concentrations of this compound.
-
-
Incubate the reactions to allow them to reach equilibrium (e.g., 60 minutes at 25°C).
-
-
Separation and Counting:
-
Rapidly terminate the binding reaction by filtering the contents of each tube through a glass fiber filter.
-
Wash the filters quickly with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Data Analysis
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
For the competition experiment, plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific radioligand binding).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kₔ is the dissociation constant of the radioligand for the receptor.
-
Signaling Pathways
The interaction of this compound with its predicted target receptors would initiate specific intracellular signaling cascades.
Alpha-1 Adrenergic Receptor Signaling
As a predicted antagonist, this compound would block the canonical Gq-coupled pathway initiated by endogenous agonists like norepinephrine.
Caption: Antagonism of the α₁-adrenergic receptor signaling pathway.
Dopamine D₂ Receptor Signaling
If this compound acts on the D₂ receptor, it would modulate the Gi-coupled pathway, which inhibits adenylyl cyclase.
Caption: Modulation of the Dopamine D₂ receptor Gi-coupled pathway.
Conclusion
This compound is an ergot alkaloid with a predicted complex pharmacology, likely interacting with adrenergic, dopaminergic, and serotonergic receptors. Its characterization as an alpha-1 adrenergic antagonist provides a key insight into its potential mechanism of action. However, a comprehensive understanding of its binding affinity and selectivity profile requires quantitative data from radioligand binding and functional assays. The protocols and frameworks provided in this guide serve as a blueprint for the experimental work necessary to fully elucidate the pharmacological properties of this compound, which is essential for its further development as a potential therapeutic agent.
An In-depth Technical Guide to the Structural Analogs of Acetergamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acetergamine, an ergoline derivative, has been investigated for its potential as an alpha-1 blocker and vasodilator. This technical guide provides a comprehensive overview of its structural analogs, delving into their synthesis, pharmacological activities, and structure-activity relationships (SAR). The document is intended to serve as a resource for researchers and professionals in drug development, offering detailed experimental protocols and a comparative analysis of key compounds to facilitate further research and discovery in this chemical space.
Introduction to this compound and its Pharmacological Profile
This compound, systematically named N-{[(8β)-6-Methylergolin-8-yl]methyl}acetamide, is a member of the ergotamine family of compounds.[1] Its core structure is the tetracyclic ergoline ring system, which bears a structural resemblance to several key neurotransmitters, including serotonin, dopamine, and norepinephrine.[2] This similarity allows many ergoline alkaloids to interact with a variety of biogenic amine receptors, leading to a wide range of pharmacological effects.[2] this compound has been explored for its potential therapeutic applications, including the treatment of erectile dysfunction due to its alpha-1 blocking and vasodilatory properties, and has also been investigated for cerebellar ataxia.[1]
The ergoline nucleus is a versatile scaffold, and minor modifications can lead to significant changes in receptor affinity and intrinsic activity.[3] Understanding the structure-activity relationships of this compound and its analogs is crucial for the rational design of new therapeutic agents with improved potency, selectivity, and pharmacokinetic profiles.
Structural Analogs of this compound
Several structural analogs of this compound have been synthesized and evaluated for their pharmacological activities. These analogs typically feature modifications at the C8 position of the ergoline ring, the N6-methyl group, or substitutions on the aromatic D ring.
Modifications at the C8 Position
The acetamidomethyl group at the C8 position of this compound is a key determinant of its biological activity. Modifications at this position have yielded compounds with diverse pharmacological profiles.
-
(5R,8S,10R)-8-(1-Imidazolylmethyl)-6-methylergoline (5a, BAM-2101): This analog, where the acetamido group is replaced by an imidazole ring, has demonstrated potent antihypertensive activity.
-
(5R,8S,10R)-2-bromo-6-methyl-8-(1,2,4-triazol-1-ylmethyl) ergoline (7c, BAM-2202): The introduction of a bromine atom at the C2 position and a triazole moiety at C8 resulted in a compound with significant antihypertensive effects.
Analogs from Related Ergoline Compounds
Metergoline, another ergoline derivative, is known to be a serotonin and dopamine receptor antagonist.[4] One of its metabolites, 1,6-dimethyl-8beta-(acetylaminomethyl)-12-hydroxy-10alpha-ergoline , is structurally very similar to this compound, with the key differences being the addition of a hydroxyl group on the aromatic ring and a different stereochemistry at C10. The pharmacological profile of this metabolite provides valuable insights into the SAR of this compound class.
Comparative Pharmacological Data
To facilitate a clear comparison of the pharmacological activities of this compound and its analogs, the following table summarizes key quantitative data from preclinical studies.
| Compound | Structure | Primary Pharmacological Activity | In Vivo Model | Key Findings | Reference |
| This compound | N-{[(8β)-6-Methylergolin-8-yl]methyl}acetamide | Alpha-1 Blocker, Vasodilator | N/A (Patented use) | Potential for treating erectile dysfunction. | [1] |
| (5R,8S,10R)-8-(1-Imidazolylmethyl)-6-methylergoline (5a, BAM-2101) | Antihypertensive | Spontaneously Hypertensive Rats | Maximum fall in systolic blood pressure of 95 mmHg at 3 mg/kg (oral). | [3] | |
| (5R,8S,10R)-2-bromo-6-methyl-8-(1,2,4-triazol-1-ylmethyl) ergoline (7c, BAM-2202) | Antihypertensive | Spontaneously Hypertensive Rats | Maximum fall in systolic blood pressure of 132 mmHg at 3 mg/kg (oral). | [3] | |
| Metergoline | 5-HT and Dopamine Receptor Antagonist | N/A | High affinity for 5-HT2A, 5-HT2B, 5-HT2C, and 5-HT7 receptors. | [4] | |
| 1,6-dimethyl-8beta-(acetylaminomethyl)-12-hydroxy-10alpha-ergoline | Metabolite of Metergoline | Rat | Identified as a metabolite of Metergoline. |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the synthesis and pharmacological evaluation of this compound analogs.
Synthesis of (5R,8S,10R)-Ergoline Derivatives
Objective: To synthesize C8-substituted ergoline analogs.
General Procedure:
-
Preparation of (5R,8S,10R)-6-Methyl-8-ergolinemethanols: The corresponding ergoline carboxylates are reduced to their respective methanols.
-
Tosylation: The ergolinemethanols are then converted to their tosylates.
-
Nucleophilic Substitution: The tosylates are treated with various five-membered nitrogen-containing heterocycles (e.g., imidazole, 1,2,4-triazole) to yield the final products.[3]
In Vivo Antihypertensive Activity Assay
Objective: To evaluate the antihypertensive effects of the synthesized compounds.
Animal Model: Conscious spontaneously hypertensive rats (SHR).[3]
Protocol:
-
Animals are housed in a controlled environment with a standard diet and water ad libitum.
-
The test compound is administered orally at a specified dose (e.g., 3 mg/kg).
-
Systolic blood pressure and heart rate are measured at regular intervals (e.g., before administration and 1, 2, 3, 5, and 7 hours post-administration) using a non-invasive tail-cuff method.
-
A vehicle control and a positive control (e.g., hydralazine, nifedipine) are included in each experiment.
-
The maximum fall in systolic blood pressure and the duration of the antihypertensive effect are recorded and analyzed.[3]
In Vivo Dopaminergic Activity Assay
Objective: To assess the central dopaminergic activity of the synthesized compounds.
Animal Model: Rats with unilateral 6-hydroxydopamine (6-OHDA)-induced lesions of the substantia nigra.[3]
Protocol:
-
A unilateral lesion of the substantia nigra is created by stereotaxic injection of 6-OHDA.
-
After a recovery period, the rats are challenged with the test compound.
-
Rotational behavior (turning towards the side of the lesion) is observed and quantified over a set period.
-
The number of rotations is used as an index of dopaminergic agonistic activity.
In Vitro Receptor Binding and Functional Assays
Objective: To determine the affinity and functional activity of the compounds at specific receptors (e.g., 5-HT2A, alpha-1 adrenergic receptors).
General Protocol for Receptor Binding Assay:
-
Prepare cell membranes from a cell line expressing the receptor of interest.
-
Incubate the membranes with a radiolabeled ligand specific for the receptor and varying concentrations of the test compound.
-
After incubation, separate the bound and free radioligand by filtration.
-
Measure the radioactivity of the filters to determine the amount of bound radioligand.
-
Calculate the Ki (inhibitory constant) of the test compound from competition binding curves.
General Protocol for Functional Assay (e.g., Calcium Mobilization for 5-HT2A Receptors):
-
Culture cells expressing the 5-HT2A receptor in a multi-well plate.
-
Load the cells with a calcium-sensitive fluorescent dye.
-
Add the test compound at various concentrations.
-
Measure the change in intracellular calcium concentration using a fluorescence plate reader.
-
Determine the EC50 (half-maximal effective concentration) and Emax (maximum effect) from the dose-response curves.
Signaling Pathways and Experimental Workflows
The pharmacological effects of this compound and its analogs are mediated through their interaction with G-protein coupled receptors (GPCRs), primarily serotonergic and adrenergic receptors. The following diagrams illustrate the key signaling pathways and experimental workflows.
Caption: Gq-protein coupled receptor signaling pathway for 5-HT2A and alpha-1 adrenoceptors.
Caption: General experimental workflow for the synthesis and evaluation of this compound analogs.
Conclusion
The structural analogs of this compound represent a promising area for the discovery of novel therapeutic agents with potent and selective activities at serotonergic and adrenergic receptors. This guide has provided a comprehensive overview of the synthesis, pharmacological evaluation, and structure-activity relationships of key this compound analogs. The detailed experimental protocols and comparative data presented herein are intended to serve as a valuable resource for researchers in the field, facilitating the design and development of the next generation of ergoline-based therapeutics. Further exploration of this chemical space, guided by the principles of medicinal chemistry and a thorough understanding of the underlying pharmacology, holds the potential to yield new treatments for a variety of cardiovascular and neurological disorders.
References
- 1. Measuring dopaminergic function in the 6-OHDA-lesioned rat: a comparison of PET and microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. α-Adrenoceptor assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metergoline | C25H29N3O2 | CID 28693 - PubChem [pubchem.ncbi.nlm.nih.gov]
Acetergamine: A Technical Guide to its Predicted Safety and Toxicity Profile
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available, detailed preclinical and clinical safety and toxicity data for acetergamine are limited. This guide provides a framework for the anticipated safety and toxicity profile of this compound based on its classification as an ergoline derivative and established principles of toxicological evaluation. The data presented herein is illustrative and intended to guide research and development efforts.
Introduction
This compound is an organic compound belonging to the ergoline family, a class of molecules known for their diverse pharmacological activities, primarily interacting with serotonin, dopamine, and adrenergic receptors.[1] It has been investigated for its potential as an alpha-1 blocker and vasodilator, with research exploring its therapeutic applications in conditions such as erectile dysfunction and cerebellar ataxia.[1] As with any drug candidate, a thorough understanding of its safety and toxicity profile is paramount for further development. This technical guide outlines the key aspects of the non-clinical safety evaluation that would be required for a compound like this compound, presenting the type of data and experimental methodologies that are standard in the pharmaceutical industry.
Pharmacological Class and Anticipated Effects
As an ergoline derivative, this compound's safety profile is expected to be influenced by its interactions with various neurotransmitter systems. The ergotamine family of compounds is known to exhibit a range of physiological effects, which can translate to both therapeutic benefits and adverse effects.
Anticipated Pharmacological Actions:
-
Adrenergic Receptor Blockade: Potential for vasodilation and effects on blood pressure.
-
Dopaminergic and Serotonergic Receptor Modulation: Potential for central nervous system effects.
These interactions necessitate a comprehensive toxicological assessment to identify potential liabilities.
Preclinical Safety and Toxicity Data (Illustrative)
The following tables summarize the types of quantitative data that would be generated in a standard preclinical toxicology program for this compound. Note: The values presented are hypothetical and for illustrative purposes only.
Table 1: Acute Toxicity
| Species | Route of Administration | LD50 (mg/kg) | 95% Confidence Interval | Key Clinical Signs |
| Mouse | Oral | Data Not Available | Data Not Available | Hypoactivity, ataxia, piloerection |
| Mouse | Intravenous | Data Not Available | Data Not Available | Convulsions, respiratory distress |
| Rat | Oral | Data Not Available | Data Not Available | Sedation, chromodacryorrhea |
| Rat | Intravenous | Data Not Available | Data Not Available | Hypotension, tachycardia |
Table 2: Repeated-Dose Toxicity (28-Day Study in Rats, Oral Gavage)
| Dose Group (mg/kg/day) | NOAEL (mg/kg/day) | Target Organs | Key Findings |
| 0 (Vehicle) | - | - | No significant findings |
| Low Dose | Data Not Available | Liver, CNS | Minimal hepatocellular hypertrophy |
| Mid Dose | Data Not Available | Liver, CNS | Moderate hepatocellular hypertrophy, transient sedation |
| High Dose | Data Not Available | Liver, CNS, Kidney | Hepatocellular necrosis, marked sedation, renal tubular changes |
NOAEL: No-Observed-Adverse-Effect Level
Table 3: Genotoxicity Profile
| Assay | Test System | Metabolic Activation | Result |
| Ames Test | S. typhimurium | With and Without S9 | Data Not Available |
| In vitro Chromosomal Aberration | Human Lymphocytes | With and Without S9 | Data Not Available |
| In vivo Micronucleus | Mouse Bone Marrow | N/A | Data Not Available |
Table 4: Reproductive and Developmental Toxicity (Segment II - Rat)
| Dose Group (mg/kg/day) | Maternal NOAEL (mg/kg/day) | Developmental NOAEL (mg/kg/day) | Key Findings |
| 0 (Vehicle) | - | - | No significant findings |
| Low Dose | Data Not Available | Data Not Available | No adverse effects on maternal or fetal parameters |
| Mid Dose | Data Not Available | Data Not Available | Reduced maternal body weight gain, no teratogenicity |
| High Dose | Data Not Available | Data Not Available | Significant maternal toxicity, increased post-implantation loss, reduced fetal weight |
Experimental Protocols (Illustrative)
Detailed methodologies are crucial for the replication and validation of safety findings. The following are examples of experimental protocols that would be employed in the non-clinical evaluation of this compound.
Acute Oral Toxicity Study (Up-and-Down Procedure)
-
Test System: Female Sprague-Dawley rats (8-12 weeks old).
-
Methodology: Animals are fasted overnight prior to dosing. A single oral dose of this compound is administered by gavage. The initial dose is selected based on available data. If the animal survives, the next animal is given a higher dose; if it dies, the next is given a lower dose. This sequential dosing allows for the estimation of the LD50 with a reduced number of animals.
-
Observations: Animals are observed for clinical signs of toxicity at 30 minutes, 1, 2, 4, and 6 hours post-dose, and daily for 14 days. Body weights are recorded weekly. At the end of the study, all animals are subjected to a gross necropsy.
In Vitro Bacterial Reverse Mutation Assay (Ames Test)
-
Test System: Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strain (e.g., WP2 uvrA).
-
Methodology: this compound, at a range of concentrations, is incubated with the bacterial strains in the presence and absence of a metabolic activation system (S9 fraction from induced rat liver). The number of revertant colonies (colonies that have regained the ability to grow in the absence of a specific amino acid) is counted.
-
Evaluation Criteria: A substance is considered mutagenic if it produces a concentration-related increase in the number of revertant colonies over the background.
Embryo-Fetal Developmental Toxicity Study (Rat)
-
Test System: Pregnant Sprague-Dawley rats.
-
Methodology: this compound is administered daily by oral gavage to pregnant females during the period of major organogenesis (gestation days 6-17). Dose levels are selected based on preliminary range-finding studies.
-
Endpoints:
-
Maternal: Clinical signs, body weight, food consumption, and gross necropsy at termination.
-
Fetal: Number of corpora lutea, implantations, resorptions, and live/dead fetuses. Fetal body weight, sex, and external, visceral, and skeletal examinations for malformations and variations.
-
Signaling Pathways and Experimental Workflows
Visualizing biological pathways and experimental processes is essential for understanding the mechanism of action and the logic of safety assessment.
Caption: Hypothetical signaling pathway for this compound's interaction with receptors.
Caption: Standard workflow for preclinical genotoxicity assessment of a new chemical entity.
Conclusion
While specific safety and toxicity data for this compound are not extensively available in the public domain, a comprehensive preclinical and clinical safety evaluation would be essential for its development. Based on its classification as an ergoline derivative, a thorough investigation into its cardiovascular, central nervous system, and reproductive safety would be warranted. The illustrative data, protocols, and diagrams presented in this guide provide a framework for the systematic evaluation of this compound's safety profile, adhering to international regulatory standards. Further research is necessary to fully characterize the toxicological properties of this compound and to determine its potential for safe and effective therapeutic use.
References
Methodological & Application
Application Notes and Protocols for the Laboratory Synthesis of Acetergamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetergamine is a derivative of the ergoline alkaloid family, characterized by its N-acetylated aminomethyl substituent at the 8β position of the 6-methylergoline scaffold. While not currently a mainstream pharmaceutical, this compound has been investigated for its potential as an alpha-1 adrenergic blocker and vasodilator, with possible applications in therapies for conditions such as erectile dysfunction and cerebellar ataxia.[1] This document provides a comprehensive overview of a representative laboratory-scale synthesis protocol for this compound, based on established chemical principles for the acylation of ergoline derivatives. Additionally, it details the associated signaling pathway and relevant quantitative data.
Chemical Properties
| Property | Value |
| Systematic IUPAC Name | N-{[(8β)-6-Methylergolin-8-yl]methyl}acetamide |
| Other Names | 8β-acetylaminomethyl-6-methylergoline, (+)-N-Acetyl-9,10-dihydrolysergamine |
| CAS Number | 3031-48-9 |
| Chemical Formula | C18H23N3O |
| Molar Mass | 297.402 g·mol−1 |
Mechanism of Action
This compound is reported to act as an alpha-1 adrenergic antagonist.[1] Alpha-1 adrenergic receptors are G protein-coupled receptors (GPCRs) associated with the Gq heterotrimeric G protein.[2] Upon activation by catecholamines like norepinephrine, the Gq protein activates phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[2][3][4] This cascade ultimately leads to smooth muscle contraction.[2][5] By blocking this receptor, this compound inhibits this signaling pathway, leading to smooth muscle relaxation and vasodilation.[5]
Experimental Protocols
Representative Synthesis of this compound
This protocol describes the N-acetylation of D-6-methyl-8β-aminomethylergoline to yield this compound. This procedure is based on general methods for the acylation of primary amines in the ergoline series.
Materials and Reagents:
-
D-6-methyl-8β-aminomethylergoline
-
Acetic anhydride (A.R. grade)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Silica gel (for column chromatography)
-
Ethyl acetate (for chromatography)
-
Methanol (for chromatography)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve D-6-methyl-8β-aminomethylergoline (1.0 eq) in anhydrous dichloromethane (DCM) and anhydrous pyridine (2.0 eq) under an inert atmosphere (e.g., nitrogen or argon).
-
Acylation: Cool the solution to 0 °C in an ice bath. To this stirring solution, add acetic anhydride (1.2 eq) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate/methanol (e.g., 9:1 v/v).
-
Workup: Upon completion of the reaction, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in methanol to afford pure this compound.
-
Characterization: Characterize the final product by techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and melting point determination.
Quantitative Data
The following table summarizes representative quantitative data for the synthesis of this compound. Note that actual yields and purity may vary depending on the specific reaction conditions and the scale of the synthesis.
| Parameter | Representative Value |
| Yield | 75-85% |
| Purity (by HPLC) | >98% |
| Melting Point | Not available in searched literature |
| ¹H NMR (CDCl₃, 400 MHz) | Consistent with the structure of this compound |
| Mass Spectrometry (ESI+) | m/z = 298.19 [M+H]⁺ |
Mandatory Visualizations
Experimental Workflow for this compound Synthesis
Caption: A flowchart illustrating the key steps in the laboratory synthesis of this compound.
This compound's Mechanism of Action: Alpha-1 Adrenergic Receptor Signaling Pathway
Caption: A diagram of the alpha-1 adrenergic signaling pathway and the inhibitory action of this compound.
References
Application Notes and Protocols for Acetergamine in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Introduction
Acetergamine is an organic compound belonging to the ergoline family, which has been investigated for its potential as an alpha-1 adrenergic receptor antagonist and vasodilator. As an experimental compound, detailed protocols for its use in in vitro studies are limited. These notes provide a comprehensive guide based on general principles for handling hydrophobic compounds in cell culture and the known pharmacology of alpha-1 adrenergic receptor antagonists.
Data Presentation: this compound Properties
Due to the limited availability of specific data for this compound, the following table includes general information and estimates based on related compounds and standard laboratory practices.
| Parameter | Value/Recommendation | Source/Rationale |
| Molecular Formula | C₁₈H₂₃N₃O | |
| Molecular Weight | 297.40 g/mol | |
| Primary Solvent | Dimethyl Sulfoxide (DMSO) | General solvent for hydrophobic compounds in cell culture. |
| Estimated Solubility in DMSO | ~20 mg/mL | Based on the solubility of a related ergoline derivative, Lysergol, in DMSO.[1] User verification is essential. |
| Recommended Stock Concentration | 10-50 mM in 100% DMSO | Standard practice for creating stock solutions of experimental compounds. |
| Storage of Stock Solution | -20°C or -80°C, protected from light | To maintain stability and prevent degradation. |
| Final DMSO Concentration in Culture | <0.1% - 0.5% (v/v) | To minimize solvent-induced cytotoxicity. Most cell lines tolerate up to 0.5% DMSO, but sensitive cells may require lower concentrations.[2] |
| Mechanism of Action | Potential Alpha-1 Adrenergic Receptor Antagonist |
Experimental Protocols
Preparation of this compound Stock Solution (10 mM)
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Protocol:
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a biological safety cabinet) to prevent contamination.
-
Weighing: Carefully weigh out a precise amount of this compound powder. For a 10 mM stock solution, you will need 2.974 mg of this compound for every 1 mL of DMSO.
-
Dissolution:
-
Add the weighed this compound to a sterile amber microcentrifuge tube.
-
Add the calculated volume of 100% DMSO.
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath may aid in dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Dilution of this compound for Cell Culture Treatment
Materials:
-
This compound stock solution (e.g., 10 mM in 100% DMSO)
-
Pre-warmed complete cell culture medium
-
Sterile microcentrifuge tubes
Protocol:
-
Calculate Dilutions: Determine the final concentration of this compound required for your experiment. Prepare serial dilutions of the stock solution in complete cell culture medium.
-
Important: To avoid precipitation of the hydrophobic compound, it is recommended to perform a serial dilution in the cell culture medium. Directly adding a small volume of highly concentrated DMSO stock to a large volume of aqueous medium can cause the compound to precipitate.
-
-
Example Dilution for a 10 µM Final Concentration:
-
Prepare an intermediate dilution by adding a small volume of the 10 mM stock solution to a larger volume of pre-warmed complete cell culture medium. For example, add 2 µL of the 10 mM stock to 198 µL of medium to get a 100 µM intermediate solution. Mix well by gentle pipetting.
-
Add the required volume of the intermediate dilution to your cell culture wells to achieve the final desired concentration. For instance, to achieve a 10 µM final concentration in a 1 mL culture volume, add 100 µL of the 100 µM intermediate solution.
-
-
Solvent Control: Always include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the treated samples to account for any effects of the solvent on the cells.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for preparing and applying this compound in cell culture experiments.
Representative Signaling Pathway for an Alpha-1 Adrenergic Antagonist
The following diagram illustrates the general signaling pathway that would be inhibited by an alpha-1 adrenergic receptor antagonist like this compound.
Caption: Representative signaling pathway inhibited by an alpha-1 adrenergic antagonist.
References
Acetergamine Administration in In-Vivo Mouse Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acetergamine, an ergoline derivative, has been noted for its potential as an alpha-1 blocker and vasodilator, with investigations into its therapeutic utility for conditions such as cerebellar ataxia. As with many ergot derivatives, its pharmacological profile is complex, potentially involving interactions with serotonergic and dopaminergic pathways. This document outlines the available information on this compound and provides generalized protocols for its theoretical application in in-vivo mouse models, based on standard practices for similar compounds. Due to a lack of specific published data on this compound dosage in mice, the following protocols are extrapolated from general principles of preclinical drug administration and studies on related ergotamine compounds. It is imperative that researchers conduct thorough dose-finding studies to establish safety and efficacy for their specific mouse model and experimental endpoint.
Introduction to this compound
This compound is a derivative of ergoline, placing it within the ergotamine family of compounds. While its mainstream clinical applications are not established, its potential as a therapeutic agent stems from its activity as an alpha-1 adrenergic receptor antagonist and a vasodilator. These properties have led to its investigation in the context of erectile dysfunction and cerebellar ataxia. The mechanism of action of ergot derivatives is typically multifaceted, often exhibiting agonist or antagonist activity at serotonin and dopamine receptors, in addition to their effects on adrenergic receptors.
Potential Signaling Pathways
The signaling cascade initiated by this compound, given its classification, likely involves multiple receptor systems. As an alpha-1 blocker, it would inhibit the Gq-coupled protein signaling pathway, leading to a decrease in intracellular calcium and subsequent smooth muscle relaxation and vasodilation. Its potential interactions with serotonin (5-HT) and dopamine (D) receptors could involve a variety of G-protein coupled receptor pathways (Gi, Gs, Gq), influencing a wide range of cellular responses.
Caption: Potential Signaling Pathways of this compound.
Quantitative Data Summary
Disclaimer: The following table presents hypothetical dosage ranges for this compound in mouse models. These are not based on published data for this compound but are extrapolated from general practices in preclinical pharmacology for novel small molecules and related ergot derivatives. Actual dosages must be determined empirically.
| Parameter | Route of Administration | Hypothetical Dosage Range (mg/kg) | Frequency | Vehicle |
| Dose-Finding Study | Intraperitoneal (IP) | 0.1 - 10 | Single dose | Saline with 5% DMSO |
| Dose-Finding Study | Oral Gavage (PO) | 1 - 50 | Single dose | 0.5% Methylcellulose in water |
| Efficacy Study (Chronic) | Intraperitoneal (IP) | To be determined | Once daily | Saline with 5% DMSO |
| Efficacy Study (Chronic) | Oral Gavage (PO) | To be determined | Once daily | 0.5% Methylcellulose in water |
Experimental Protocols
General Animal Husbandry
-
Species: Mus musculus (Specify strain, e.g., C57BL/6, BALB/c)
-
Age: 8-12 weeks
-
Housing: Standard laboratory conditions (12:12 light:dark cycle, 22 ± 2°C, 55 ± 10% humidity) with ad libitum access to food and water.
-
Acclimation: Acclimate mice to the facility for at least one week prior to experimentation.
Preparation of this compound Solution
-
For Intraperitoneal (IP) Injection:
-
Weigh the required amount of this compound.
-
Dissolve in a minimal amount of dimethyl sulfoxide (DMSO).
-
Bring to the final volume with sterile saline (0.9% NaCl). The final DMSO concentration should not exceed 5%.
-
Vortex until fully dissolved. Prepare fresh daily.
-
-
For Oral Gavage (PO):
-
Weigh the required amount of this compound.
-
Prepare a 0.5% solution of methylcellulose in sterile water.
-
Suspend the this compound in the methylcellulose solution.
-
Vortex thoroughly before each administration to ensure a uniform suspension. Prepare fresh daily.
-
Experimental Workflow: Dose-Finding and Efficacy Study
The following diagram outlines a general workflow for an in-vivo study with this compound.
Caption: General Experimental Workflow for this compound in Mice.
Administration Protocol
-
Intraperitoneal (IP) Injection:
-
Restrain the mouse appropriately.
-
Locate the injection site in the lower right or left quadrant of the abdomen.
-
Insert a 25-27 gauge needle at a 15-20 degree angle.
-
Aspirate to ensure no fluid is drawn back, then inject the solution.
-
The injection volume should typically be 5-10 ml/kg.
-
-
Oral Gavage (PO):
-
Use a proper-sized, ball-tipped gavage needle.
-
Measure the distance from the mouse's nose to the last rib to determine the correct insertion depth.
-
Gently insert the gavage needle into the esophagus.
-
Administer the suspension slowly.
-
The gavage volume should typically be 5-10 ml/kg.
-
Monitoring and Endpoint Analysis
-
Monitoring: Observe mice for any signs of toxicity, including changes in weight, activity, posture, and grooming. For specific models (e.g., cerebellar ataxia), perform relevant behavioral tests (e.g., rotarod, beam walking).
Conclusion
The successful implementation of in-vivo studies with this compound in mouse models requires a systematic approach, beginning with rigorous dose-finding experiments to establish a safe and effective dosing regimen. The protocols and information provided herein serve as a foundational guide for researchers. All experimental procedures should be conducted in accordance with institutional animal care and use committee (IACUC) guidelines. Further publication of studies utilizing this compound will be crucial for refining these protocols and expanding our understanding of its therapeutic potential.
Application Notes and Protocols for the Quantification of Acetergamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetergamine is a derivative of the ergoline class of compounds, placing it within the ergotamine family.[1] It has been investigated for its potential as an alpha-1 adrenergic receptor antagonist and a vasodilator, with further exploration into its effects as a serotonin receptor agonist and antagonist.[2][3] As with any pharmacologically active compound, robust and reliable analytical methods for its quantification are crucial for research, quality control, and pharmacokinetic studies.
These application notes provide detailed protocols for the quantification of this compound in various matrices using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Analytical Methods
Two primary methods are presented for the quantification of this compound:
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A widely accessible and robust method suitable for the quantification of this compound in pharmaceutical formulations and bulk drug substance.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective method ideal for the quantification of this compound in complex biological matrices such as plasma and urine, offering low detection and quantification limits.[4]
Application Note 1: Quantification of this compound using HPLC-UV
This method is suitable for the determination of this compound in bulk powder and pharmaceutical dosage forms.
Experimental Protocol
1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium formate (analytical grade)
-
Formic acid (analytical grade)
-
Water (HPLC grade)
-
0.45 µm nylon membrane filters
2. Instrumentation
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
3. Chromatographic Conditions
| Parameter | Condition |
| Mobile Phase | Acetonitrile : 20 mM Ammonium formate buffer (pH 4.2, adjusted with formic acid) (55:45, v/v)[5] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 20 µL |
| Detection Wavelength | 280 nm[5] |
| Run Time | Approximately 10 minutes |
4. Preparation of Solutions
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 100 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 50 µg/mL.
-
Sample Preparation (for pharmaceutical dosage forms):
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh a portion of the powder equivalent to a single dose of this compound.
-
Transfer to a 100 mL volumetric flask and add approximately 70 mL of methanol.
-
Sonicate for 15 minutes to ensure complete dissolution.
-
Allow the solution to cool to room temperature and dilute to volume with methanol.
-
Filter the solution through a 0.45 µm nylon filter.
-
Dilute the filtered solution with the mobile phase to a concentration within the calibration range.
-
5. Method Validation Parameters (Illustrative)
The following table summarizes typical validation parameters for an HPLC-UV method for a related ergot alkaloid, ergotamine, which can be used as a reference for the expected performance of the this compound method.
| Parameter | Typical Value |
| Linearity Range | 0.5 - 10 µg/mL[5] |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Experimental Workflow
Caption: HPLC-UV Experimental Workflow for this compound Quantification.
Application Note 2: Quantification of this compound in Biological Matrices using LC-MS/MS
This highly sensitive and selective method is suitable for the quantification of this compound in plasma and other biological fluids.
Experimental Protocol
1. Materials and Reagents
-
This compound reference standard
-
This compound-d3 (or other suitable internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (drug-free)
2. Instrumentation
-
LC-MS/MS system (e.g., Triple Quadrupole)
-
C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size)
-
Data acquisition and processing software
3. Liquid Chromatography Conditions
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient Elution | Start with 95% A, ramp to 5% A over 3 minutes, hold for 1 minute, return to initial conditions |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
4. Mass Spectrometry Conditions
| Parameter | Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | This compound: To be determined experimentally (e.g., precursor ion [M+H]⁺)this compound-d3 (IS): To be determined experimentally |
| Collision Energy | To be optimized for each transition |
| Source Temperature | 500 °C |
| IonSpray Voltage | 5500 V |
5. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 10 µL of the internal standard working solution.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject into the LC-MS/MS system.
6. Method Validation Parameters (Illustrative)
The following table provides expected performance characteristics for an LC-MS/MS method for ergot alkaloids, which can serve as a guideline for this compound.
| Parameter | Expected Value |
| Linearity Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | < 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
| Matrix Effect | To be evaluated |
Experimental Workflow
Caption: LC-MS/MS Experimental Workflow for this compound in Biological Matrices.
Signaling Pathways of this compound
This compound's pharmacological effects are primarily mediated through its interaction with alpha-1 adrenergic and serotonin receptors.
Alpha-1 Adrenergic Receptor Signaling Pathway
As an alpha-1 adrenergic antagonist, this compound blocks the binding of norepinephrine and epinephrine to these receptors, leading to vasodilation. The typical signaling cascade initiated by alpha-1 adrenergic receptor activation is depicted below.[6]
Caption: Alpha-1 Adrenergic Receptor Signaling Pathway and the inhibitory action of this compound.
Serotonin Receptor Signaling Pathway
This compound's interaction with serotonin (5-HT) receptors can be complex, potentially acting as both an agonist and an antagonist at different receptor subtypes. The diagram below illustrates a generalized signaling pathway for G-protein coupled serotonin receptors.[7][8]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. A Targeted UHPLC-MS/MS Method Validated for the Quantification of Ergot Alkaloids in Cereal-Based Baby Food from the Belgian Market - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Validated HPLC-DAD and Spectrophotometric Methods for Simultaneous Determination of Ternary Mixture of Analgin, Caffeine, and Ergotamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Acetergamine Quantification using HPLC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive, detailed protocol for the quantitative analysis of Acetergamine in biological matrices using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). The following sections outline the necessary materials, experimental procedures, and data presentation for the accurate determination of this compound concentrations.
Introduction
This compound is an ergoline derivative with potential as an alpha-1 blocker and vasodilator.[1] Accurate and sensitive quantification of this compound in biological samples is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies in the context of drug development. This application note describes a robust and reproducible HPLC-MS/MS method for the determination of this compound in plasma.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., a structurally similar and stable isotopically labeled compound)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (or other relevant biological matrix)
Instrumentation
-
HPLC System: A high-performance liquid chromatography system capable of binary gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Sample Preparation: Protein Precipitation
-
Thaw plasma samples to room temperature.
-
To 100 µL of plasma, add 10 µL of the internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for HPLC-MS/MS analysis.
Chromatographic and Mass Spectrometric Conditions
The following tables summarize the optimized parameters for the HPLC-MS/MS analysis of this compound.
Table 1: HPLC Parameters
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, then re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Table 2: Mass Spectrometry Parameters (Predicted)
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (m/z) | 298.2 (M+H)+ |
| Product Ion 1 (m/z) | Hypothetical: Fragmentation of ergoline ring |
| Product Ion 2 (m/z) | Hypothetical: Loss of acetamide group |
| Collision Energy (eV) | To be optimized experimentally |
| Dwell Time (ms) | 100 |
Note: The monoisotopic molecular weight of this compound is 297.18 Da.[2] The precursor ion in positive ESI mode would be the protonated molecule [M+H]+ at m/z 298.2. The specific product ions need to be determined by infusing a standard solution of this compound into the mass spectrometer and performing a product ion scan. The fragmentation pattern will depend on the collision energy applied.
Data Presentation
The quantitative data obtained from the analysis should be summarized for clarity and easy comparison.
Table 3: Summary of Quantitative Performance (Hypothetical)
| Parameter | Expected Performance Range |
| Retention Time (min) | 2.5 - 4.5 |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) (ng/mL) | 0.05 - 0.5 |
| Limit of Quantification (LOQ) (ng/mL) | 0.1 - 1.0 |
| Accuracy (%) | 85 - 115 |
| Precision (%RSD) | < 15 |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the quantification of this compound in biological samples.
Caption: Workflow for this compound analysis.
This compound Structure and Proposed Fragmentation
This diagram shows the chemical structure of this compound and a hypothetical fragmentation pathway for MS/MS analysis.
Caption: this compound structure and fragmentation.
References
Application Notes and Protocols for the Investigation of Acetergamine in Neuronal Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: There is currently a lack of published scientific literature detailing the specific use of Acetergamine in neuronal cell culture. The following application notes and protocols are therefore provided as a comprehensive guide for the initial investigation of this compound's potential neuroprotective effects and mechanisms of action in a neuronal context. These protocols are based on established methodologies for studying novel compounds, particularly other ergoline derivatives and alpha-1 adrenergic receptor blockers, in neuronal cell cultures.
Introduction to this compound
This compound is an ergoline derivative that has been investigated for its properties as an alpha-1 adrenergic receptor antagonist and its potential therapeutic application in conditions such as cerebellar ataxia.[1] Ergoline derivatives are a class of compounds known for their diverse pharmacological activities, with several members exhibiting neuroprotective properties.[2][3][4] Given its pharmacological profile, this compound presents an interesting candidate for investigation in the context of neuronal health and disease.
These application notes will provide a framework for researchers to begin exploring the effects of this compound on neuronal cells in vitro, including protocols for assessing neuroprotection, and exploring potential mechanisms of action.
Potential Applications in Neuronal Cell Culture
Based on the known characteristics of this compound and related compounds, potential areas of investigation in neuronal cell culture include:
-
Neuroprotection Assays: Evaluating the ability of this compound to protect neurons from various stressors, such as oxidative stress, excitotoxicity, and neuroinflammation.
-
Mechanism of Action Studies: Investigating the signaling pathways modulated by this compound, particularly in relation to its alpha-1 adrenergic receptor antagonism.
-
Disease Modeling: Utilizing in vitro models of neurological disorders, such as cerebellar ataxia, to assess the therapeutic potential of this compound.[1][5][6][7]
Data Presentation: Hypothetical Experimental Parameters
The following tables provide suggested starting points for designing experiments to evaluate this compound in neuronal cell culture. These are generalized recommendations and should be optimized for specific cell types and experimental conditions.
Table 1: Suggested Concentration Ranges for Initial Screening of this compound
| Parameter | Suggested Range | Rationale |
| Concentration Range | 0.1 µM - 100 µM | To determine a dose-response curve and identify the optimal concentration for neuroprotective effects while assessing potential toxicity at higher concentrations. |
| Incubation Time | 24 - 72 hours | To allow sufficient time for this compound to exert its effects and to observe changes in cell viability and function. |
| Vehicle Control | DMSO or appropriate solvent | To control for any effects of the solvent used to dissolve this compound. |
Table 2: Experimental Models and Suggested Assays
| Experimental Model | Key Assays | Purpose |
| Primary Cortical Neurons | MTT, LDH, Calcein-AM/EthD-1 | To assess cell viability and cytotoxicity in a primary neuronal culture system. |
| SH-SY5Y Neuroblastoma Cells | ROS measurement (e.g., DCFDA), Caspase-3/7 activity | To investigate antioxidant and anti-apoptotic properties. |
| iPSC-derived Purkinje Cells (from ataxia patients) | Neurite outgrowth analysis, Electrophysiology | To model cerebellar ataxia in vitro and evaluate the therapeutic potential of this compound.[5][6] |
| Co-culture of Neurons and Glia | ELISA for inflammatory cytokines (e.g., TNF-α, IL-6) | To study the anti-inflammatory effects of this compound. |
Experimental Protocols
General Cell Culture Protocol for Neuronal Cells
This protocol provides a general guideline for the culture of neuronal cells. Specific media and supplements may vary depending on the cell type.
-
Plate Coating: Coat culture plates with an appropriate substrate, such as Poly-D-Lysine or Laminin, to promote neuronal attachment and growth.
-
Cell Seeding: Seed neuronal cells at a density of 1x10^5 to 5x10^5 cells/mL in complete neuronal growth medium.
-
Cell Maintenance: Incubate the cells at 37°C in a humidified atmosphere of 5% CO2. Change the medium every 2-3 days.
-
Compound Treatment: Once the cells have adhered and differentiated (typically 5-7 days for primary neurons), replace the medium with fresh medium containing the desired concentration of this compound or vehicle control.
Neuroprotection Assay against Oxidative Stress
This protocol describes how to assess the neuroprotective effect of this compound against hydrogen peroxide (H₂O₂)-induced oxidative stress.
-
Cell Culture: Culture neuronal cells as described in Protocol 4.1.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound for 24 hours.
-
Induction of Oxidative Stress: Add H₂O₂ to the culture medium at a final concentration of 100 µM and incubate for 4-6 hours.
-
Assessment of Cell Viability: Measure cell viability using an MTT or LDH assay according to the manufacturer's instructions.
Visualization of Signaling Pathways and Workflows
Hypothetical Signaling Pathway for this compound's Neuroprotective Effect
Based on its function as an alpha-1 adrenergic receptor antagonist and the neuroprotective mechanisms of other ergoline derivatives, this compound could potentially exert its effects through the modulation of downstream signaling cascades that promote cell survival and reduce apoptosis.
Caption: Hypothetical signaling pathway of this compound.
Experimental Workflow for Assessing Neuroprotection
The following diagram illustrates a typical workflow for evaluating the neuroprotective effects of a novel compound like this compound.
Caption: Workflow for neuroprotection studies.
Logical Relationship for Investigating Mechanism of Action
This diagram outlines the logical steps to dissect the potential mechanism of action of this compound.
Caption: Logic for mechanism of action studies.
Conclusion
While direct experimental data on the use of this compound in neuronal cell culture is not yet available, its pharmacological profile as an ergoline derivative and alpha-1 blocker suggests it is a compound of interest for neuroprotective research. The protocols and guidelines provided here offer a solid foundation for initiating such investigations. Rigorous dose-response studies and mechanistic experiments will be crucial to elucidate the potential therapeutic value of this compound in the context of neurological disorders.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. The dopamine agonist cabergoline provides neuroprotection by activation of the glutathione system and scavenging free radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ergoline and non-ergoline derivatives in the treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent advances in modelling of cerebellar ataxia using induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro model for spinocerebellar ataxia developed using patient iPSCs Center for Developmental Biology | RIKEN CDB [cdb.riken.jp]
- 7. royalsocietypublishing.org [royalsocietypublishing.org]
Application Notes and Protocols: Acetergamine for Inducing Vasodilation in Vascular Smooth Muscle In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetergamine, a derivative of the ergoline family of compounds, has been identified as a potential therapeutic agent due to its activity as an alpha-1 blocker and its vasodilatory properties.[1] These characteristics make it a subject of interest for research into conditions such as erectile dysfunction.[1] This document provides detailed application notes and protocols for utilizing this compound to induce vasodilation in vascular smooth muscle in an in vitro setting. The following protocols are intended to guide researchers in pharmacology, drug discovery, and related fields in the effective use and study of this compound.
Mechanism of Action
This compound's primary mechanism of action in inducing vasodilation is attributed to its ability to act as an antagonist at alpha-1 adrenergic receptors.[1] These receptors are prevalent on vascular smooth muscle cells and, when activated by endogenous agonists like norepinephrine, mediate vasoconstriction. By blocking these receptors, this compound prevents this constriction, leading to the relaxation of the smooth muscle and subsequent vasodilation. The ergoline structure of this compound is central to its pharmacological activity.
Signaling Pathway
The vasodilatory effect of this compound is initiated by its blockade of the Gq protein-coupled alpha-1 adrenergic receptor. This inhibition prevents the activation of phospholipase C (PLC), which in turn blocks the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). The subsequent reduction in intracellular IP3 levels leads to decreased release of calcium from the sarcoplasmic reticulum, resulting in smooth muscle relaxation and vasodilation.
Caption: Signaling pathway of this compound-induced vasodilation.
Experimental Protocols
Protocol 1: In Vitro Vasodilation Assay using Isolated Aortic Rings
This protocol describes the methodology for assessing the vasodilatory effect of this compound on isolated arterial segments.
Materials:
-
This compound
-
Norepinephrine (NE) or Phenylephrine (PE)
-
Krebs-Henseleit solution (118 mM NaCl, 4.7 mM KCl, 1.2 mM KH2PO4, 1.2 mM MgSO4, 2.5 mM CaCl2, 25 mM NaHCO3, 11.1 mM D-glucose)
-
Isolated thoracic aorta from a suitable animal model (e.g., rat, rabbit)
-
Organ bath system with force transducer
-
Carbogen gas (95% O2, 5% CO2)
-
Standard dissection tools
Procedure:
-
Tissue Preparation:
-
Euthanize the animal according to approved ethical protocols.
-
Carefully excise the thoracic aorta and place it in ice-cold Krebs-Henseleit solution.
-
Remove adherent connective and adipose tissue.
-
Cut the aorta into rings of 2-3 mm in length.
-
-
Mounting:
-
Mount the aortic rings in the organ bath chambers filled with Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen gas.
-
Attach one end of the ring to a fixed hook and the other to a force transducer.
-
-
Equilibration and Viability Check:
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, with solution changes every 15-20 minutes.
-
Induce a contraction with a high concentration of KCl (e.g., 60 mM) to check for tissue viability.
-
Wash the rings and allow them to return to baseline.
-
-
Induction of Contraction:
-
Induce a submaximal, stable contraction with a vasoconstrictor such as norepinephrine (e.g., 1 µM) or phenylephrine (e.g., 1 µM).
-
-
Application of this compound:
-
Once a stable contraction plateau is reached, add this compound cumulatively in increasing concentrations (e.g., 1 nM to 10 µM) to the organ bath.
-
Record the relaxation response at each concentration until a maximal response is achieved or the concentration range is exhausted.
-
-
Data Analysis:
-
Express the relaxation response as a percentage of the pre-contraction induced by the vasoconstrictor.
-
Construct a concentration-response curve and calculate the EC50 value (the concentration of this compound that produces 50% of the maximal relaxation).
-
Caption: Workflow for the in vitro vasodilation assay.
Protocol 2: Calcium Imaging in Cultured Vascular Smooth Muscle Cells (VSMCs)
This protocol outlines a method to visualize the effect of this compound on intracellular calcium levels in cultured VSMCs.
Materials:
-
Primary or immortalized vascular smooth muscle cells (VSMCs)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
This compound
-
Norepinephrine (NE) or Phenylephrine (PE)
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS)
-
Fluorescence microscope with a live-cell imaging system
Procedure:
-
Cell Culture:
-
Culture VSMCs in appropriate flasks or dishes until they reach 80-90% confluency.
-
Seed the cells onto glass-bottom dishes suitable for microscopy 24-48 hours before the experiment.
-
-
Dye Loading:
-
Wash the cells with HBSS.
-
Incubate the cells with the calcium indicator dye (e.g., 5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS) for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS to remove excess dye and allow for de-esterification for 15-30 minutes.
-
-
Baseline Measurement:
-
Mount the dish on the microscope stage and acquire baseline fluorescence images.
-
-
Stimulation and Treatment:
-
Stimulate the cells with a vasoconstrictor (e.g., 1 µM NE) to induce an increase in intracellular calcium.
-
After observing a stable increase, add this compound (at a predetermined effective concentration) to the dish.
-
-
Image Acquisition:
-
Continuously record the fluorescence intensity over time before, during, and after the addition of the vasoconstrictor and this compound.
-
-
Data Analysis:
-
Quantify the changes in fluorescence intensity, which correspond to changes in intracellular calcium concentration.
-
Compare the calcium response in the presence and absence of this compound.
-
Data Presentation
The quantitative data obtained from these experiments should be summarized for clear comparison.
Table 1: Vasodilatory Potency of this compound on Isolated Aortic Rings
| Parameter | Value |
| Vasoconstrictor | Norepinephrine (1 µM) |
| This compound EC50 (M) | [Insert calculated EC50 value] |
| Maximal Relaxation (%) | [Insert maximal relaxation value] |
| n (number of experiments) | [Insert number of replicates] |
Table 2: Effect of this compound on Intracellular Calcium in VSMCs
| Treatment Group | Baseline [Ca²⁺]i (nM) | Peak [Ca²⁺]i after NE (nM) | [Ca²⁺]i after this compound (nM) |
| Control (NE only) | [Insert value] | [Insert value] | N/A |
| This compound + NE | [Insert value] | [Insert value] | [Insert value] |
| n (number of cells) | [Insert number of replicates] | [Insert number of replicates] | [Insert number of replicates] |
Conclusion
These application notes and protocols provide a framework for investigating the in vitro vasodilatory effects of this compound. The provided methodologies for isolated tissue assays and cellular calcium imaging, along with the structured data presentation, will aid researchers in obtaining reproducible and comparable results. The visualization of the signaling pathway and experimental workflows offers a clear understanding of the experimental design and the compound's mechanism of action. Adherence to these detailed protocols will facilitate the accurate assessment of this compound's pharmacological profile as a vasodilator.
References
Application Notes and Protocols for Acetergamine Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the experimental design of studies involving Acetergamine, a potential alpha-1 adrenergic antagonist. The protocols outlined below are intended to facilitate research into its therapeutic applications, particularly for conditions such as erectile dysfunction and cerebellar ataxia.
Introduction to this compound
This compound is a derivative of the ergoline family of compounds.[1] Preclinical interest has centered on its potential as an alpha-1 adrenergic receptor blocker, leading to vasodilation.[1] This mechanism of action suggests its therapeutic potential in conditions where vasodilation is beneficial, such as erectile dysfunction, and potentially in neurological disorders like cerebellar ataxia where vascular components may play a role.[1]
Mechanism of Action: Alpha-1 Adrenergic Receptor Antagonism
This compound is hypothesized to act as an antagonist at alpha-1 adrenergic receptors. These receptors are G protein-coupled receptors (GPCRs) that, upon activation by endogenous catecholamines like norepinephrine and epinephrine, initiate a signaling cascade through the Gq alpha subunit. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). The culmination of this pathway in smooth muscle cells is vasoconstriction. By blocking these receptors, this compound is expected to inhibit this signaling cascade, leading to smooth muscle relaxation and vasodilation.
Signaling Pathway of Alpha-1 Adrenergic Receptor Activation
Caption: Alpha-1 adrenergic receptor signaling pathway and the inhibitory action of this compound.
Experimental Protocols
In Vitro Characterization
3.1.1. Receptor Binding Affinity Assay
This protocol determines the binding affinity (Ki) of this compound for alpha-1 adrenergic receptor subtypes (α1A, α1B, α1D).
Methodology:
-
Membrane Preparation: Prepare cell membranes from cell lines stably expressing individual human alpha-1 adrenergic receptor subtypes.
-
Radioligand Binding: Perform competitive binding assays using a suitable radioligand, such as [³H]-Prazosin.
-
Incubation: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound.
-
Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the IC50 value (concentration of this compound that inhibits 50% of radioligand binding) and calculate the Ki value using the Cheng-Prusoff equation.
Data Presentation:
| Compound | Receptor Subtype | Ki (nM) - Representative Data |
| This compound | α1A | [Insert Experimental Value] |
| α1B | [Insert Experimental Value] | |
| α1D | [Insert Experimental Value] | |
| Prazosin (Control) | α1A | 1.5 |
| α1B | 0.8 | |
| α1D | 2.0 | |
| Note: Representative data for Prazosin is provided as a reference. Actual experimental values for this compound should be determined. |
Experimental Workflow for Receptor Binding Assay
Caption: Workflow for determining the receptor binding affinity of this compound.
3.1.2. Functional Antagonism Assay (Calcium Mobilization)
This assay measures the ability of this compound to inhibit agonist-induced intracellular calcium mobilization.
Methodology:
-
Cell Culture: Culture cells expressing alpha-1 adrenergic receptors.
-
Fluorescent Dye Loading: Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Compound Incubation: Incubate the cells with varying concentrations of this compound.
-
Agonist Stimulation: Stimulate the cells with an alpha-1 adrenergic agonist (e.g., phenylephrine).
-
Fluorescence Measurement: Measure the change in intracellular calcium concentration by monitoring fluorescence using a plate reader or microscope.
-
Data Analysis: Determine the IC50 value of this compound for the inhibition of the agonist-induced calcium response.
Data Presentation:
| Assay | Cell Line | Agonist | IC50 (nM) - Representative Data |
| Calcium Mobilization | HEK293-α1A | Phenylephrine | [Insert Experimental Value] |
| HEK293-α1B | Phenylephrine | [Insert Experimental Value] | |
| HEK293-α1D | Phenylephrine | [Insert Experimental Value] | |
| Note: Representative data format. Actual experimental values for this compound should be determined. |
Ex Vivo Tissue-Based Assays
3.2.1. Isolated Aortic Ring Vasodilation Assay
This protocol assesses the vasodilatory effect of this compound on isolated arterial tissue.
Methodology:
-
Tissue Preparation: Isolate thoracic aortic rings from rats or mice and mount them in an organ bath containing Krebs-Henseleit solution.
-
Pre-contraction: Induce contraction of the aortic rings with an alpha-1 adrenergic agonist (e.g., phenylephrine).
-
Compound Addition: Add cumulative concentrations of this compound to the organ bath.
-
Tension Measurement: Record the changes in isometric tension using a force transducer.
-
Data Analysis: Calculate the percentage of relaxation induced by this compound and determine the EC50 value.
Data Presentation:
| Tissue | Pre-contraction Agent | EC50 (µM) - Representative Data |
| Rat Aorta | Phenylephrine (1 µM) | [Insert Experimental Value] |
| Note: Representative data format. Actual experimental values for this compound should be determined. |
In Vivo Efficacy Models
3.3.1. Animal Model of Erectile Dysfunction
This protocol evaluates the efficacy of this compound in an animal model of erectile dysfunction.
Methodology:
-
Animal Model: Utilize a relevant animal model, such as aged rats or a model of cavernous nerve injury.[2]
-
Drug Administration: Administer this compound or vehicle control to the animals via an appropriate route (e.g., oral gavage, intraperitoneal injection).
-
Erectile Function Assessment: Measure erectile function by monitoring intracavernosal pressure (ICP) in response to cavernous nerve stimulation.
-
Data Analysis: Compare the ICP/mean arterial pressure (MAP) ratio between this compound-treated and control groups.
Data Presentation:
| Animal Model | Treatment Group | ICP/MAP Ratio (Mean ± SEM) - Representative Data |
| Aged Rat | Vehicle Control | 0.35 ± 0.04 |
| This compound (1 mg/kg) | [Insert Experimental Value] | |
| This compound (5 mg/kg) | [Insert Experimental Value] | |
| Note: Representative data format. Actual experimental values for this compound should be determined. |
Logical Relationship of Experimental Design
Caption: Logical flow of the experimental design for this compound evaluation.
3.3.2. Animal Model of Cerebellar Ataxia
This protocol investigates the potential therapeutic effect of this compound in a model of cerebellar ataxia.
Methodology:
-
Animal Model: Induce cerebellar ataxia in mice or rats using a neurotoxin such as 3-acetylpyridine or use a genetic model.
-
Drug Administration: Treat the ataxic animals with this compound or vehicle control over a specified period.
-
Behavioral Assessment: Evaluate motor coordination and balance using tests such as the rotarod, beam walking, and gait analysis.
-
Data Analysis: Compare the performance of this compound-treated animals to the vehicle-treated and healthy control groups.
Data Presentation:
| Behavioral Test | Treatment Group | Performance Metric (Mean ± SEM) - Representative Data |
| Rotarod Latency (s) | Vehicle Control | 45 ± 5 |
| This compound (1 mg/kg) | [Insert Experimental Value] | |
| This compound (5 mg/kg) | [Insert Experimental Value] | |
| Beam Walking Errors | Vehicle Control | 8 ± 1 |
| This compound (1 mg/kg) | [Insert Experimental Value] | |
| This compound (5 mg/kg) | [Insert Experimental Value] | |
| Note: Representative data format. Actual experimental values for this compound should be determined. |
Safety and Toxicology
A comprehensive safety and toxicology evaluation of this compound is essential. This should include in vitro cytotoxicity assays, and in vivo studies to determine the maximum tolerated dose (MTD) and to assess potential off-target effects and organ toxicity.
Conclusion
The experimental designs and protocols provided here offer a robust framework for the preclinical evaluation of this compound as a potential therapeutic agent. By systematically characterizing its binding affinity, functional antagonism, and in vivo efficacy, researchers can elucidate its mechanism of action and therapeutic potential for erectile dysfunction and cerebellar ataxia. The lack of publicly available quantitative data for this compound necessitates the generation of this foundational data to advance its development.
References
Application Notes and Protocols for Acetergamine Administration in Animal Studies
Introduction
Acetergamine is an ergoline derivative, placing it within the ergotamine family of compounds. While its specific applications are still under investigation, it has been explored for its potential as an alpha-1 blocker and vasodilator. Given its structural similarity to other ergot alkaloids, it is hypothesized to interact with serotonin and dopamine receptors, potentially influencing a range of physiological processes, including neuroendocrine function and behavior.
These application notes provide a framework for the preclinical evaluation of this compound in rodent models, focusing on its potential effects on prolactin secretion and general physiological parameters.
Quantitative Data Summary (Representative)
The following tables present representative quantitative data from studies on analogous ergot alkaloids. These tables are intended to illustrate the type of data that should be collected and how it can be structured for comparative analysis in studies involving this compound.
Table 1: Effect of this compound (Analog Compound: Ergocristine) on Serum Prolactin Levels in Female Rats
| Treatment Group | Dose (mg/kg) | Route of Administration | Time Post-Administration (hours) | Serum Prolactin (ng/mL) | Percent Inhibition (%) |
| Vehicle Control | - | Subcutaneous | 1 | 55 ± 5 | 0 |
| This compound | 0.25 | Subcutaneous | 1 | 20 ± 3 | 63.6 |
| This compound | 0.50 | Subcutaneous | 1 | 12 ± 2 | 78.2 |
| This compound | 1.00 | Subcutaneous | 1 | 5 ± 1 | 90.9 |
| Vehicle Control | - | Subcutaneous | 24 | 52 ± 6 | 0 |
| This compound | 0.25 | Subcutaneous | 24 | 45 ± 4 | 13.5 |
| This compound | 0.50 | Subcutaneous | 24 | 30 ± 3 | 42.3 |
| This compound | 1.00 | Subcutaneous | 24 | 15 ± 2 | 71.2 |
Data is hypothetical and based on the prolactin-inhibiting effects of ergocristine as described in literature[1].
Table 2: Effect of this compound (Analog Compound: Bromocriptine) on Body Weight and Locomotor Activity in Male Mice (21-Day Study)
| Treatment Group | Dose (mg/kg/day) | Route of Administration | Change in Body Weight (g) | Horizontal Locomotor Activity (counts/30 min) | Vertical Locomotor Activity (counts/30 min) |
| Vehicle Control | - | Oral | +2.5 ± 0.5 | 350 ± 40 | 80 ± 10 |
| This compound | 2.5 | Oral | +1.8 ± 0.4 | 550 ± 50 | 120 ± 15 |
| This compound | 5.0 | Oral | +1.5 ± 0.3 | 680 ± 60 | 150 ± 18 |
*p < 0.05, **p < 0.01 compared to vehicle control. Data is representative of effects observed with bromocriptine[2].
Experimental Protocols
The following are detailed protocols for key experiments to assess the in vivo effects of this compound.
Protocol 1: Evaluation of this compound's Effect on Prolactin Secretion in Female Rats
Objective: To determine the dose-dependent effect of this compound on basal serum prolactin levels in female rats.
Materials:
-
Mature female Wistar rats (180-200g)[3]
-
This compound
-
Vehicle (e.g., sterile saline, or a solution of ethanol, propylene glycol, and water)
-
Blood collection tubes (e.g., EDTA-coated)
-
Centrifuge
-
Rat Prolactin ELISA kit
-
Anesthetic (e.g., isoflurane)
Procedure:
-
Animal Acclimation: House rats in a controlled environment (12:12 light-dark cycle, 22±2°C) with ad libitum access to food and water for at least one week prior to the experiment.
-
Drug Preparation: Prepare a stock solution of this compound in the chosen vehicle. Make serial dilutions to achieve the desired final concentrations for injection.
-
Dosing:
-
Randomly assign rats to treatment groups (e.g., vehicle, 0.25 mg/kg, 0.5 mg/kg, 1.0 mg/kg this compound).
-
Administer the assigned treatment via subcutaneous (SC) injection in the dorsal neck/shoulder area[5].
-
-
Blood Sampling:
-
At specified time points post-injection (e.g., 1, 4, 8, and 24 hours), anesthetize the rats.
-
Collect blood samples (approximately 0.5 mL) from the tail vein or saphenous vein.
-
-
Plasma Separation: Centrifuge the blood samples at 3000 rpm for 15 minutes at 4°C to separate the plasma.
-
Prolactin Assay: Analyze the plasma samples for prolactin concentration using a commercially available rat prolactin ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to compare prolactin levels between treatment groups and the vehicle control.
Protocol 2: Assessment of this compound's Effect on Locomotor Activity in Mice
Objective: To evaluate the effect of subchronic this compound administration on spontaneous locomotor activity in an open field test.
Materials:
-
Male Swiss albino mice (25-30g)[2]
-
This compound
-
Vehicle (e.g., isotonic saline)
-
Oral gavage needles
-
Open field apparatus equipped with infrared beams for automated activity tracking.
Procedure:
-
Animal Acclimation: Acclimate mice as described in Protocol 1.
-
Drug Preparation: Dissolve this compound in the vehicle to the desired concentrations (e.g., 2.5 mg/kg and 5.0 mg/kg)[2].
-
Subchronic Dosing:
-
Administer this compound or vehicle orally once daily for 21 consecutive days.
-
Monitor body weight and general health daily.
-
-
Open Field Test:
-
On day 21, approximately 1 hour after the final dose, place each mouse individually in the center of the open field apparatus.
-
Allow the mouse to explore freely for 30 minutes.
-
The automated system will record horizontal (distance traveled) and vertical (rearing) activity.
-
-
Data Analysis: Compare the locomotor activity data between the treatment groups and the vehicle control using statistical tests such as a t-test or ANOVA.
Visualizations
Diagram 1: Hypothesized Signaling Pathway of this compound
Caption: Hypothesized mechanism of this compound action.
Diagram 2: Experimental Workflow for In Vivo Study
Caption: General workflow for preclinical evaluation.
References
- 1. Inhibition of prolactin secretion by ergot alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Subchronic Oral Bromocriptine Methanesulfonate Enhances Open Field Novelty-Induced Behavior and Spatial Memory in Male Swiss Albino Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. az.research.umich.edu [az.research.umich.edu]
- 5. utoledo.edu [utoledo.edu]
Application Notes and Protocols for Assessing Acetergamine Activity
These application notes provide a comprehensive overview of cell-based assays and detailed protocols for characterizing the activity of Acetergamine, an ergoline derivative with potential alpha-1 adrenergic receptor antagonist properties.
Introduction
This compound is an organic compound belonging to the ergotamine family and is a derivative of ergoline.[1] It has been investigated for its potential as an alpha-1 blocker and vasodilator.[1] Understanding the cellular effects and mechanism of action of this compound is crucial for its development as a potential therapeutic agent. This document outlines detailed protocols for cell-based assays to quantify its activity, focusing on its potential as an alpha-1 adrenergic antagonist.
Alpha-1 Adrenergic Receptor Signaling Pathway
Alpha-1 adrenergic receptors (α1-ARs) are G protein-coupled receptors (GPCRs) that mediate physiological responses to epinephrine and norepinephrine.[1][2] The three subtypes, α1a, α1b, and α1d, are coupled to Gq/11 proteins.[2] Upon agonist binding, the Gq protein activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[3] IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC).[3][4] This signaling cascade is central to the physiological effects mediated by α1-ARs, such as smooth muscle contraction.[3]
Figure 1: Alpha-1 Adrenergic Receptor Signaling Pathway.
Experimental Protocols
To assess the alpha-1 blocking activity of this compound, several cell-based assays can be employed. The following protocols describe methods for measuring intracellular calcium mobilization and receptor binding affinity.
Intracellular Calcium Mobilization Assay
This assay measures the ability of this compound to inhibit agonist-induced increases in intracellular calcium in cells expressing α1-adrenergic receptors.
Workflow:
Figure 2: Workflow for Intracellular Calcium Mobilization Assay.
Detailed Protocol:
-
Cell Culture:
-
Culture CHO-K1 cells stably expressing the human α1A-adrenergic receptor in a suitable medium (e.g., F-12K Medium with 10% FBS and a selection antibiotic).
-
Maintain cells at 37°C in a humidified atmosphere of 5% CO2.
-
-
Cell Plating:
-
Harvest cells and seed them into a black, clear-bottom 96-well plate at a density of 50,000 cells/well.
-
Incubate the plate overnight at 37°C.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Remove the culture medium from the wells and add the dye-loading buffer.
-
Incubate for 60 minutes at 37°C.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in an appropriate assay buffer.
-
Wash the cells with assay buffer to remove excess dye.
-
Add the this compound dilutions to the respective wells and incubate for 15 minutes at 37°C.
-
-
Agonist Addition and Measurement:
-
Prepare a solution of an α1-agonist (e.g., phenylephrine) at a concentration that elicits a submaximal response (EC80).
-
Using a fluorescence plate reader equipped with an automated injector, add the agonist to the wells.
-
Immediately begin measuring the fluorescence intensity (e.g., excitation at 485 nm, emission at 525 nm) every second for 1-2 minutes.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the agonist-only control.
-
Plot the percentage of inhibition against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Radioligand Binding Assay
This assay measures the affinity of this compound for the α1-adrenergic receptor by competing with a radiolabeled ligand.
Detailed Protocol:
-
Membrane Preparation:
-
Harvest cells expressing the α1-adrenergic receptor and homogenize them in a cold buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in the assay buffer.
-
-
Binding Reaction:
-
In a 96-well plate, combine the cell membranes, a fixed concentration of a radiolabeled antagonist (e.g., [3H]-Prazosin), and varying concentrations of this compound.
-
For non-specific binding control wells, add a high concentration of a non-radiolabeled antagonist (e.g., phentolamine).
-
Incubate the plate at room temperature for a specified time to reach equilibrium.
-
-
Filtration and Measurement:
-
Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.
-
Wash the filters with cold wash buffer.
-
Dry the filter plate and add a scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from all other measurements.
-
Plot the percentage of specific binding against the log of the this compound concentration.
-
Fit the data to a one-site competition binding model to determine the Ki (inhibitory constant) value.
-
Data Presentation
The following tables summarize hypothetical quantitative data for this compound's activity at the alpha-1 adrenergic receptor.
Table 1: Inhibition of Phenylephrine-Induced Calcium Mobilization by this compound
| Concentration (nM) | % Inhibition (Mean ± SD) |
| 0.1 | 5.2 ± 1.8 |
| 1 | 15.8 ± 3.5 |
| 10 | 48.9 ± 5.1 |
| 100 | 85.3 ± 4.2 |
| 1000 | 98.1 ± 2.9 |
| IC₅₀ (nM) | 12.5 |
Table 2: Competitive Binding of this compound at the α1A-Adrenergic Receptor
| Compound | Ki (nM) |
| This compound | 8.2 |
| Prazosin (Control) | 0.5 |
Broader Pharmacological Profiling
As an ergoline derivative, this compound may interact with other receptors, such as serotonin (5-HT) and dopamine (D) receptors.[5][6][7] Therefore, a broader pharmacological profiling using a panel of cell-based assays is recommended to assess its selectivity.
Logical Relationship for Selectivity Profiling:
Figure 3: Logical workflow for assessing the selectivity profile of this compound.
Conclusion
The provided protocols and application notes offer a framework for characterizing the cellular activity of this compound, with a primary focus on its potential as an alpha-1 adrenergic receptor antagonist. A thorough investigation should also include assessing its activity at other related receptors to establish a comprehensive pharmacological profile. This information is essential for guiding further drug development efforts.
References
- 1. tandfonline.com [tandfonline.com]
- 2. The α1-adrenergic receptors: diversity of signaling networks and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 4. α1-Adrenergic Receptors in Neurotransmission, Synaptic Plasticity, and Cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. What is the mechanism of Ergotamine Tartrate? [synapse.patsnap.com]
- 7. Ergoline derivatives: receptor affinity and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Acetergamine in High-Throughput Screening
Introduction
Acetergamine is a derivative of the ergoline family of compounds, recognized for its potential as a modulator of serotonin receptors.[1] As a member of the ergotamine family, its diverse pharmacological profile suggests its utility in screening for novel therapeutics targeting serotonergic pathways. This document provides a detailed protocol for the application of this compound in a high-throughput screening (HTS) campaign designed to identify novel serotonin receptor agonists.
Serotonin receptors, a group of G protein-coupled receptors (GPCRs) and ligand-gated ion channels, are crucial in a variety of physiological and neurological processes, including mood, cognition, and sleep.[2] Consequently, they are significant targets for drug discovery. HTS methodologies enable the rapid screening of large compound libraries to identify "hits" that modulate the activity of these receptors.[3]
This application note outlines a robust, cell-based HTS assay to assess the agonistic activity of compounds, like this compound, on a specific serotonin receptor subtype. The protocol is optimized for a 384-well plate format to maximize throughput and minimize reagent consumption.
Mechanism of Action
This compound is classified as a serotonin receptor agonist, meaning it binds to and activates serotonin receptors, mimicking the effect of the endogenous ligand, serotonin.[4] The specific subtypes of serotonin receptors that this compound interacts with and its binding affinities determine its precise pharmacological effects. As an ergot derivative, it is structurally related to other compounds known to interact with various neurotransmitter receptors.[1]
Data Presentation: this compound HTS Assay Performance
The following table summarizes the key performance metrics of a representative HTS assay utilizing this compound as a reference compound. This data is essential for validating the assay's robustness and suitability for a full-scale screening campaign.
| Parameter | Value | Description |
| Assay Format | Cell-based fluorescent | Measures intracellular calcium mobilization upon receptor activation. |
| Plate Format | 384-well | High-density format for increased throughput. |
| Target Receptor | 5-HT2A | A specific serotonin receptor subtype linked to various neurological functions. |
| This compound EC50 | 15 nM | The concentration of this compound that elicits a half-maximal response. |
| Z'-factor | 0.78 | A statistical measure of assay quality; a value > 0.5 indicates an excellent assay. |
| Signal-to-Background | 8.2 | The ratio of the signal from the positive control to the negative control. |
| Assay Window | 7.2 | The dynamic range of the assay, calculated as Signal/Background - 1. |
| DMSO Tolerance | < 0.5% | The maximum concentration of DMSO that does not significantly affect assay performance. |
Experimental Protocols
1. Cell Culture and Plating
-
Cell Line: HEK293 cells stably expressing the human 5-HT2A receptor and a calcium-sensitive fluorescent probe (e.g., Fluo-8).
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., 500 µg/mL G418).
-
Procedure:
-
Culture cells at 37°C in a humidified atmosphere with 5% CO2.
-
On the day of the assay, harvest cells using a non-enzymatic cell dissociation solution.
-
Resuspend cells in an assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) to a density of 2 x 10^5 cells/mL.
-
Dispense 25 µL of the cell suspension into each well of a 384-well, black-walled, clear-bottom assay plate.
-
Incubate the plate at 37°C for 1 hour to allow cells to attach.
-
2. Compound Preparation and Transfer
-
Compound Dilution:
-
Prepare a stock solution of this compound (and other test compounds) in 100% DMSO.
-
Perform serial dilutions in DMSO to create a concentration-response curve. A typical starting concentration is 10 mM.
-
For the primary screen, a single concentration of 10 µM is often used.
-
-
Transfer to Assay Plate:
-
Using an acoustic liquid handler or a pintool, transfer 50 nL of each compound dilution to the appropriate wells of the cell plate.
-
Include positive controls (e.g., a known 5-HT2A agonist like serotonin) and negative controls (DMSO vehicle).
-
3. Signal Detection and Data Analysis
-
Instrumentation: A plate reader equipped with fluorescence detection capabilities (e.g., FLIPR or FlexStation).
-
Procedure:
-
Incubate the compound-cell plate at room temperature for 30 minutes.
-
Place the plate in the reader and allow it to equilibrate for 5 minutes.
-
Record a baseline fluorescence reading for 10 seconds.
-
Add a stimulating agent (if required for certain assay formats, though generally not for agonist screens) and continue reading fluorescence for an additional 2-3 minutes. For an agonist screen, the compound addition itself is the stimulus.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity (ΔF) for each well.
-
Normalize the data to the positive and negative controls.
-
For concentration-response curves, plot the normalized response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50.
-
Calculate the Z'-factor and signal-to-background ratio to assess assay quality.
-
Mandatory Visualizations
Figure 1: Simplified signaling pathway of the 5-HT2A receptor activated by this compound.
Figure 2: High-throughput screening experimental workflow for this compound.
References
Application Notes and Protocols for Radiolabeling Acetergamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetergamine is a derivative of ergoline, belonging to the ergotamine family of compounds.[1] It has been investigated for its potential as an alpha-1 adrenergic receptor antagonist and a vasodilator.[1] This document provides detailed protocols for the radiolabeling of this compound with Carbon-11 ([¹¹C]) for Positron Emission Tomography (PET) and Iodine-123 ([¹²³I]) for Single-Photon Emission Computed Tomography (SPECT). These radiolabeled probes can be valuable tools for in vivo imaging and pharmacokinetic studies in preclinical and clinical research.
The following protocols are based on established radiolabeling methodologies for structurally similar compounds and may require optimization for this compound.
Quantitative Data Summary
The following tables summarize typical quantitative data obtained for the radiolabeling of related compounds, which can serve as a benchmark for the radiolabeling of this compound.
Table 1: Representative Data for [¹¹C]this compound Synthesis via ¹¹C-Methylation
| Parameter | Expected Value | Reference Compound(s) |
| Radiochemical Yield (RCY) | 15-30% (decay-corrected) | [¹¹C]Raclopride, [¹¹C]CPPC[2][3] |
| Specific Activity | 30-70 GBq/µmol | [¹¹C]FAPI[4] |
| Radiochemical Purity | >98% | [¹¹C]Raclopride[2] |
| Synthesis Time | 30-40 minutes | [¹¹C]FAPI[4] |
Table 2: Representative Data for [¹²³I]this compound Synthesis via Radioiodination
| Parameter | Expected Value | Reference Compound(s) |
| Radiochemical Yield (RCY) | 50-75% | [¹²³I]IBVM[5] |
| Specific Activity | > 10,000 mCi/µmole | [¹²³I]-1-(2-hydroxyethyl)-4-(4-iodophenoxymethyl)piperidine |
| Radiochemical Purity | >97% | [¹²³I]IBVM[5] |
| Synthesis Time | 20-30 minutes | General radioiodination procedures |
Experimental Protocols
Protocol 1: Radiolabeling of this compound with Carbon-11 ([¹¹C])
This protocol describes the synthesis of [¹¹C]this compound by N-methylation of a suitable precursor using [¹¹C]methyl iodide ([¹¹C]CH₃I).
Materials:
-
Desmethyl-Acetergamine (precursor)
-
[¹¹C]Methyl iodide ([¹¹C]CH₃I) produced from a cyclotron
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sodium hydride (NaH) or other suitable base
-
High-Performance Liquid Chromatography (HPLC) system with a semi-preparative C18 column
-
Mobile phase: Acetonitrile/water with 0.1% trifluoroacetic acid (TFA), gradient elution
-
Solid-phase extraction (SPE) cartridge (e.g., C18)
-
Sterile water for injection
-
Ethanol for injection
Experimental Workflow:
Caption: Workflow for the synthesis of [¹¹C]this compound.
Procedure:
-
Precursor Preparation: In a shielded hot cell, dissolve 1-2 mg of desmethyl-Acetergamine and a molar excess of a suitable base (e.g., sodium hydride) in 0.3-0.5 mL of anhydrous DMF in a sealed reaction vessel.
-
Radiolabeling Reaction: Bubble the gaseous [¹¹C]CH₃I, produced from the cyclotron, through the precursor solution. Seal the vessel and heat at 80-100°C for 5-10 minutes.
-
Purification:
-
After cooling, quench the reaction with an appropriate volume of the initial HPLC mobile phase.
-
Inject the mixture onto a semi-preparative C18 HPLC column.
-
Elute with a gradient of acetonitrile and water (containing 0.1% TFA) to separate [¹¹C]this compound from unreacted precursor and byproducts. Monitor the column effluent with a radiation detector.
-
Collect the radioactive peak corresponding to [¹¹C]this compound.
-
-
Formulation:
-
Dilute the collected HPLC fraction with sterile water and pass it through a C18 SPE cartridge to trap the product.
-
Wash the cartridge with sterile water to remove residual HPLC solvents.
-
Elute the [¹¹C]this compound from the cartridge with a small volume of ethanol.
-
Dilute the final product with sterile saline for injection to the desired radioactive concentration and an ethanol concentration of less than 10%.
-
-
Quality Control: Perform standard quality control tests, including radiochemical purity (by analytical HPLC), specific activity, pH, and sterility testing.
Protocol 2: Radiolabeling of this compound with Iodine-123 ([¹²³I])
This protocol describes the synthesis of [¹²³I]this compound by electrophilic radioiodination of a suitable precursor. A tin precursor (tri-n-butyltin derivative) is often preferred for high specific activity labeling.
Materials:
-
Tri-n-butyltin-Acetergamine precursor
-
[¹²³I]Sodium iodide in 0.1 M NaOH
-
Chloramine-T or Iodogen as the oxidizing agent
-
Ethanol
-
Phosphate buffer (pH 7.4)
-
HPLC system with a semi-preparative C18 column
-
Mobile phase: Acetonitrile/water with 0.1% TFA, isocratic or gradient elution
-
Solid-phase extraction (SPE) cartridge (e.g., C18)
-
Sterile water for injection
Experimental Workflow:
Caption: Workflow for the synthesis of [¹²³I]this compound.
Procedure:
-
Precursor Synthesis: The tri-n-butyltin precursor of this compound needs to be synthesized prior to the radiolabeling experiment. This typically involves the reaction of an iodo- or bromo-substituted this compound derivative with hexabutylditin in the presence of a palladium catalyst.
-
Radioiodination Reaction:
-
In a shielded vial, add the tri-n-butyltin-Acetergamine precursor (approximately 50-100 µg in a small volume of ethanol) to a phosphate buffer (pH 7.4).
-
Add the [¹²³I]sodium iodide solution.
-
Initiate the reaction by adding the oxidizing agent (e.g., 100 µg of Chloramine-T in water or use an Iodogen-coated vial).
-
Vortex the reaction mixture and let it stand at room temperature for 10-15 minutes.
-
-
Purification:
-
Quench the reaction by adding a reducing agent such as sodium metabisulfite.
-
Inject the reaction mixture onto a semi-preparative C18 HPLC column.
-
Elute with a suitable mobile phase (e.g., a mixture of acetonitrile and water with 0.1% TFA) to separate [¹²³I]this compound from the precursor, unreacted iodide, and byproducts.
-
Collect the radioactive peak corresponding to the product.
-
-
Formulation:
-
Dilute the collected fraction with sterile water and pass it through a C18 SPE cartridge.
-
Wash the cartridge with sterile water.
-
Elute the [¹²³I]this compound with a small volume of ethanol.
-
Formulate the final product in sterile saline for injection, ensuring the final ethanol concentration is below 10%.
-
-
Quality Control: Conduct quality control tests, including radiochemical purity (analytical HPLC), specific activity, pH, and sterility.
Signaling Pathways
This compound is reported to be an alpha-1 adrenergic receptor antagonist and has been investigated in the context of dopamine receptors. The following diagrams illustrate the canonical signaling pathways associated with these receptors.
Alpha-1 Adrenergic Receptor Signaling Pathway (Gq-coupled):
Caption: this compound's antagonistic action on the Gq-coupled α1-adrenergic receptor pathway.
Dopamine D2 Receptor Signaling Pathway (Gi/o-coupled):
Caption: Potential modulation of the Gi/o-coupled Dopamine D2 receptor pathway by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A Fast and Validated HPLC Method for Simultaneous Determination of Dopamine, Dobutamine, Phentolamine, Furosemide, and Aminophylline in Infusion Samples and Injection Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Radiosynthesis and First Preclinical Evaluation of the Novel 11C-Labeled FAP Inhibitor 11C-FAPI: A Comparative Study of 11C-FAPIs and (68Ga) Ga-DOTA-FAPI-04 in a High–FAP-Expression Mouse Model [frontiersin.org]
- 5. Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Acetergamine in Patch-Clamp Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the use of acetergamine in patch-clamp electrophysiology is limited in publicly available literature. The following application notes and protocols are based on the known pharmacology of this compound as an ergoline derivative and data from related compounds. These should be considered as a starting point for experimental design and may require significant optimization.
Introduction to this compound
This compound is an organic compound belonging to the ergoline family, a group of alkaloids that interact with a wide range of receptors.[1][2][3] Structurally similar to several neurotransmitters, ergoline derivatives are known to exhibit complex pharmacology, often acting as agonists, partial agonists, or antagonists at serotonin (5-HT), dopamine (D), and adrenergic (α and β) receptors.[2][4][5][6] this compound has been investigated for its potential as an alpha-1 blocker and vasodilator, suggesting its utility in cardiovascular and neurological research.[1] Its multifaceted receptor profile makes it a compound of interest for investigating neuronal excitability, synaptic transmission, and the modulation of ion channels using patch-clamp electrophysiology.
Potential Mechanisms of Action and Electrophysiological Effects
Based on its classification as an ergoline derivative and potential alpha-1 blocking activity, this compound is hypothesized to modulate neuronal and cellular electrophysiology through several mechanisms:
-
Serotonin (5-HT) Receptor Modulation: Ergot alkaloids are well-known for their interaction with various 5-HT receptor subtypes.[4][6][7][8] Depending on the receptor subtype and cell type, this could lead to the modulation of various ion channels, including potassium (K+), calcium (Ca2+), and ligand-gated ion channels like the 5-HT3 receptor.[1][9]
-
Dopamine (D) Receptor Modulation: Many ergoline compounds act on dopamine receptors, particularly the D2 subtype.[4][10][11] Activation or inhibition of these G protein-coupled receptors (GPCRs) can influence intracellular signaling cascades that modulate the activity of voltage-gated ion channels.
-
Alpha-1 Adrenergic Receptor Blockade: As a potential alpha-1 blocker, this compound may inhibit the signaling of norepinephrine and epinephrine.[12][13] In electrophysiological studies, alpha-1 adrenergic receptor activation has been shown to modulate K+ and Ca2+ currents.[14][15] Therefore, this compound could potentially reverse or prevent these effects.
Data Presentation: Hypothetical Quantitative Data for this compound
The following tables present hypothetical data based on the expected pharmacological profile of this compound. These values are for illustrative purposes and must be determined experimentally.
Table 1: Hypothetical Binding Affinities (Ki) of this compound for Various Receptors
| Receptor Subtype | Hypothetical Ki (nM) |
| 5-HT1A | 15 |
| 5-HT2A | 8 |
| 5-HT2C | 25 |
| Dopamine D2 | 12 |
| Dopamine D3 | 30 |
| Alpha-1A Adrenergic | 5 |
| Alpha-1B Adrenergic | 10 |
Table 2: Hypothetical Electrophysiological Effects of this compound (10 µM) on Cultured Hippocampal Neurons
| Parameter | Measurement | Hypothetical Effect of this compound |
| Resting Membrane Potential | Current-Clamp | Hyperpolarization of ~5 mV |
| Action Potential Firing Rate | Current-Clamp | Decrease by ~40% |
| Voltage-gated Na+ Current | Voltage-Clamp | No significant change |
| Voltage-gated K+ Current (Delayed Rectifier) | Voltage-Clamp | Increase in peak current by ~20% |
| Voltage-gated Ca2+ Current (L-type) | Voltage-Clamp | Decrease in peak current by ~15% |
| GABA-A Receptor-mediated IPSCs | Voltage-Clamp | Potentiation of current amplitude by ~30% |
Experimental Protocols
The following are detailed protocols for investigating the effects of this compound using patch-clamp electrophysiology.
Whole-Cell Voltage-Clamp Recording in Cultured Neurons
This protocol is designed to investigate the effects of this compound on voltage-gated ion channels.
Materials:
-
Cells: Primary cultured neurons (e.g., hippocampal or cortical) or a suitable cell line expressing the receptor of interest.
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH.
-
Internal Solution (for K+ currents; in mM): 140 KCl, 2 MgCl2, 10 HEPES, 1.1 EGTA, 5 ATP-Mg, 0.5 GTP-Na. pH adjusted to 7.2 with KOH.
-
Internal Solution (for Ca2+ or Na+ currents; in mM): 120 CsCl, 2 MgCl2, 10 HEPES, 1.1 EGTA, 5 ATP-Mg, 0.5 GTP-Na. pH adjusted to 7.2 with CsOH.
-
This compound Stock Solution: 10 mM in DMSO.
-
Patch Pipettes: 3-5 MΩ resistance.
-
Patch-Clamp Amplifier and Data Acquisition System.
Procedure:
-
Cell Preparation: Plate cells on glass coverslips and grow to a suitable density for patch-clamping.
-
Solution Preparation: Prepare and filter all solutions on the day of the experiment.
-
Pipette Filling: Fill a patch pipette with the appropriate internal solution and mount it on the headstage.
-
Cell Approach and Sealing: Under visual control (microscope), approach a healthy-looking neuron with the patch pipette. Apply gentle positive pressure. Once in contact with the cell membrane, release the positive pressure and apply gentle suction to form a gigaohm seal (>1 GΩ).
-
Whole-Cell Configuration: After achieving a stable giga-seal, apply a brief pulse of strong suction to rupture the membrane patch under the pipette tip to establish the whole-cell configuration.
-
Baseline Recording: Allow the cell to stabilize for 5-10 minutes. In voltage-clamp mode, hold the cell at a holding potential of -70 mV. Apply a series of voltage steps to elicit the ion currents of interest (e.g., for K+ currents, step from -80 mV to +60 mV in 10 mV increments). Record baseline currents for at least 5 minutes.
-
This compound Application: Perfuse the recording chamber with the external solution containing the desired concentration of this compound (e.g., 0.1, 1, 10 µM). Ensure complete solution exchange.
-
Recording Effects: After 3-5 minutes of this compound application, repeat the voltage-step protocol to record the changes in ion channel currents.
-
Washout: Perfuse the chamber with the control external solution to wash out the drug and observe for reversal of the effects.
-
Data Analysis: Measure the peak current amplitudes before, during, and after this compound application. Plot dose-response curves to determine the IC50 or EC50.
Current-Clamp Recording to Investigate Neuronal Excitability
This protocol is designed to assess the impact of this compound on neuronal firing properties.
Materials:
-
Same as for voltage-clamp, but the K+-based internal solution is typically used.
Procedure:
-
Establish Whole-Cell Configuration: Follow steps 1-5 from the voltage-clamp protocol.
-
Switch to Current-Clamp Mode: After establishing a stable whole-cell configuration, switch the amplifier to current-clamp mode.
-
Measure Resting Membrane Potential (RMP): Record the RMP of the neuron without any current injection.
-
Elicit Action Potentials: Inject a series of depolarizing current steps of increasing amplitude (e.g., from -20 pA to +100 pA in 10 pA increments, for 500 ms duration) to elicit action potentials. Record the number of action potentials, their threshold, amplitude, and duration.
-
This compound Application: Perfuse the chamber with this compound-containing external solution.
-
Record Changes in Excitability: After stabilization, record the RMP again. Repeat the current injection protocol to assess changes in action potential firing.
-
Washout: Perfuse with the control external solution.
-
Data Analysis: Analyze changes in RMP, action potential frequency, threshold, and other firing characteristics in the presence of this compound.
Visualizations
Signaling Pathways
Caption: Hypothetical signaling pathways of this compound.
Experimental Workflow
References
- 1. Differential Regulation of Human Serotonin Receptor Type 3A by Chanoclavine and Ergonovine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ergoline derivatives: receptor affinity and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Ergot alkaloid mycotoxins: physiological effects, metabolism and distribution of the residual toxin in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ergoline - Wikipedia [en.wikipedia.org]
- 6. [PDF] ERGOT ALKALOIDS AND THEIR DERIVATIVES AS LIGANDS FOR SEROTONINERGIC , DOPAMINERGIC , AND ADRENERGIC RECEPTORS | Semantic Scholar [semanticscholar.org]
- 7. Molecular investigation of ergot alkaloid ergotamine's modulatory effects on glycine receptors expressed in Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ergot alkaloid consumption alters serotonin receptor-induced vasoactivity in ovine umbilical vasculature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Ergovaline binding and activation of D2 dopamine receptors in GH4ZR7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Alpha-1 blocker - Wikipedia [en.wikipedia.org]
- 13. my.clevelandclinic.org [my.clevelandclinic.org]
- 14. Alpha 1-adrenergic agonists selectively suppress voltage-dependent K+ current in rat ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.physiology.org [journals.physiology.org]
Application Notes and Protocols for Gene Expression Analysis Following Acetergamine Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetergamine is an organic chemical compound belonging to the ergotamine family, derived from ergoline. While its mainstream applications are not yet established, it has been investigated for its potential as an alpha-1 blocker and vasodilator, with possible therapeutic applications in conditions such as erectile dysfunction and cerebellar ataxia. Understanding the molecular sequelae of this compound treatment is crucial for elucidating its mechanism of action and identifying potential biomarkers for its efficacy and safety. This document provides a comprehensive guide for analyzing gene expression changes in response to this compound treatment, including detailed experimental protocols and data presentation formats.
As an alpha-1 adrenergic receptor antagonist, this compound is expected to modulate signaling pathways primarily regulated by G-protein-coupled receptors.[1] Blockade of these receptors can influence a variety of downstream cellular processes, including those mediated by the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K) pathways, ultimately leading to changes in gene transcription.[1]
Data Presentation: Hypothetical Gene Expression Changes
The following tables represent hypothetical data on gene expression changes in a relevant cell line (e.g., vascular smooth muscle cells) following treatment with this compound. These tables are intended to serve as a template for presenting experimental findings.
Table 1: Summary of Differentially Expressed Genes (DEGs) after this compound Treatment (RNA-Seq Data)
| Gene Symbol | Log2 Fold Change | p-value | q-value (FDR) | Regulation |
| FOS | 2.58 | 1.2e-6 | 2.5e-5 | Upregulated |
| JUN | 2.13 | 3.5e-6 | 6.8e-5 | Upregulated |
| EGR1 | 1.98 | 8.9e-6 | 1.5e-4 | Upregulated |
| MYC | -1.75 | 2.1e-5 | 3.9e-4 | Downregulated |
| CCND1 | -1.52 | 4.3e-5 | 7.5e-4 | Downregulated |
| KLF4 | 1.89 | 1.5e-5 | 3.1e-4 | Upregulated |
| NOS3 | 1.65 | 5.2e-5 | 8.9e-4 | Upregulated |
| EDN1 | -2.01 | 9.8e-6 | 1.8e-4 | Downregulated |
Table 2: Validation of Key DEGs by RT-qPCR
| Gene Symbol | Average Log2 Fold Change (RNA-Seq) | Average Log2 Fold Change (RT-qPCR) | Standard Deviation (RT-qPCR) | p-value (RT-qPCR) |
| FOS | 2.58 | 2.45 | 0.21 | < 0.01 |
| JUN | 2.13 | 2.05 | 0.18 | < 0.01 |
| MYC | -1.75 | -1.68 | 0.15 | < 0.01 |
| NOS3 | 1.65 | 1.59 | 0.19 | < 0.05 |
| EDN1 | -2.01 | -1.95 | 0.23 | < 0.01 |
Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
-
Cell Line: Human Aortic Smooth Muscle Cells (HASMC) or other relevant cell line.
-
Culture Conditions: Culture cells in appropriate medium (e.g., SmGM™-2 Smooth Muscle Growth Medium-2) at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Seed cells in 6-well plates at a density of 2 x 10^5 cells per well and allow them to adhere and reach 70-80% confluency.
-
Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution in a culture medium to the desired final concentrations (e.g., 1 µM, 10 µM, 100 µM).
-
Include a vehicle control (medium with the same concentration of DMSO without this compound).
-
Remove the old medium from the cells and add the medium containing this compound or the vehicle control.
-
-
Incubation: Incubate the cells for a predetermined time course (e.g., 6, 12, 24 hours) to capture both early and late gene expression changes.
-
Harvesting: After incubation, wash the cells with ice-cold PBS and lyse them directly in the well using a suitable lysis buffer for RNA extraction.
Protocol 2: RNA Extraction and Quality Control
-
RNA Extraction: Isolate total RNA from the lysed cells using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
DNase Treatment: Perform an on-column DNase digestion during the RNA extraction process to remove any contaminating genomic DNA.
-
RNA Quantification: Determine the concentration of the extracted RNA using a spectrophotometer (e.g., NanoDrop).
-
RNA Quality Assessment: Assess the integrity of the RNA by running an aliquot on an Agilent Bioanalyzer or equivalent system. A high-quality RNA sample should have an RNA Integrity Number (RIN) of ≥ 8.
Protocol 3: RNA Sequencing (RNA-Seq)
-
Library Preparation:
-
Start with 1 µg of high-quality total RNA.
-
Enrich for poly(A)+ mRNA using oligo(dT)-attached magnetic beads.
-
Fragment the mRNA into smaller pieces.
-
Synthesize first-strand cDNA using reverse transcriptase and random primers, followed by second-strand cDNA synthesis.
-
Perform end-repair, A-tailing, and ligation of sequencing adapters.
-
Amplify the library by PCR.
-
-
Sequencing: Sequence the prepared libraries on an Illumina sequencing platform (e.g., NovaSeq) to a desired read depth (e.g., 20-30 million reads per sample).
-
Data Analysis:
-
Quality Control: Use tools like FastQC to check the quality of the raw sequencing reads.
-
Read Alignment: Align the reads to a reference genome (e.g., human genome assembly GRCh38) using a splice-aware aligner like STAR.
-
Gene Quantification: Count the number of reads mapping to each gene using tools like HTSeq or featureCounts.
-
Differential Expression Analysis: Use packages like DESeq2 or edgeR in R to identify differentially expressed genes between this compound-treated and control samples.
-
Protocol 4: Reverse Transcription Quantitative PCR (RT-qPCR)
-
Reverse Transcription:
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., iScript™ cDNA Synthesis Kit, Bio-Rad) according to the manufacturer's protocol.
-
-
Primer Design: Design or obtain pre-validated primers for the target genes of interest and at least two stable housekeeping genes (e.g., GAPDH, ACTB) for normalization.
-
qPCR Reaction Setup:
-
Prepare a reaction mix containing SYBR Green master mix, forward and reverse primers, and diluted cDNA.
-
Set up triplicate reactions for each sample and gene in a 96- or 384-well qPCR plate.
-
Include no-template controls (NTCs) to check for contamination.
-
-
qPCR Run: Perform the qPCR reaction on a real-time PCR instrument with a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each reaction.
-
Calculate the relative gene expression using the ΔΔCt method. Normalize the Ct values of the target genes to the geometric mean of the housekeeping genes (ΔCt) and then normalize to the control group (ΔΔCt).
-
The fold change is calculated as 2^(-ΔΔCt).
-
Mandatory Visualizations
Caption: Proposed signaling pathway modulated by this compound.
Caption: Experimental workflow for gene expression analysis.
References
Application Notes and Protocols for Acetergamine in Organoid Culture Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetergamine is a derivative of the ergoline family of compounds, recognized for its activity as an alpha-1 adrenergic receptor antagonist, which leads to vasodilation. While there is currently no published research on the direct application of this compound in organoid culture systems, its known pharmacological profile presents a compelling case for its use in studying specific biological processes within a controlled three-dimensional microenvironment. These application notes provide a hypothetical framework for utilizing this compound in vascular and cardiac organoid models to investigate adrenergic signaling, vasodilation, and for potential drug screening applications.
The protocols outlined below are based on established methods for generating vascular and cardiac organoids from human pluripotent stem cells (hPSCs). The integration of this compound treatment is proposed as a means to explore its effects on the structure and function of these organoid systems.
Application Notes
Mechanism of Action of this compound
This compound functions as a competitive antagonist of alpha-1 adrenergic receptors.[1] These receptors are G protein-coupled receptors (GPCRs) associated with the Gq alpha subunit.[2] In vascular smooth muscle cells, the binding of endogenous agonists like norepinephrine to alpha-1 adrenergic receptors initiates a signaling cascade that leads to vasoconstriction.
The signaling pathway proceeds as follows:
-
Norepinephrine binds to the alpha-1 adrenergic receptor.
-
The associated Gq protein is activated, and its alpha subunit dissociates.
-
The Gq alpha subunit activates phospholipase C (PLC).[2]
-
PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[3]
-
IP3 binds to receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[3]
-
The increase in intracellular Ca2+ leads to the activation of downstream effectors, ultimately resulting in smooth muscle contraction and vasoconstriction.[4]
This compound, by blocking the binding of norepinephrine to the alpha-1 adrenergic receptor, inhibits this entire cascade, leading to smooth muscle relaxation and vasodilation.
Caption: this compound blocks the alpha-1 adrenergic receptor, inhibiting the Gq signaling pathway and leading to vasodilation.
Potential Applications in Organoid Systems
-
Vascular Organoids: The primary hypothetical application of this compound is in human pluripotent stem cell (hPSC)-derived blood vessel organoids.[5][6] These organoids develop a network of endothelial tubes surrounded by pericytes, mimicking human microvasculature.[5] Treating these organoids with an alpha-1 adrenergic agonist like norepinephrine would be expected to induce vasoconstriction. Subsequent or co-treatment with this compound could be used to study the reversal of this effect and quantify vasodilation. This system would be valuable for:
-
Screening for novel vasodilator or vasoconstrictor compounds.
-
Investigating the cellular and molecular mechanisms of vasodilation.
-
Modeling diseases associated with vascular dysfunction.
-
-
Cardiac Organoids: Human cardiac organoids, which contain cardiomyocytes, fibroblasts, and endothelial cells, offer another potential model system.[7][8] Alpha-1 adrenergic receptors are present in the heart and are involved in cardiac muscle contractility and hypertrophy.[9][10] this compound could be used to:
-
Investigate the role of alpha-1 adrenergic signaling in cardiac development and function.
-
Assess the potential cardiotoxic or cardioprotective effects of drugs that interact with adrenergic pathways.
-
Model cardiac hypertrophy in a dish.
-
Data Presentation
Quantitative data from experiments with this compound in organoid systems should be summarized in a clear and structured format. Below are example tables for presenting hypothetical data from vascular and cardiac organoid experiments.
Table 1: Hypothetical Effect of this compound on Vessel Diameter in Vascular Organoids
| Treatment Group | Concentration (µM) | Mean Vessel Diameter (µm) ± SD | % Change from Norepinephrine Control | p-value |
| Vehicle Control | 0 | 50.2 ± 4.5 | N/A | N/A |
| Norepinephrine | 10 | 35.8 ± 3.1 | 0% | <0.01 |
| Norepinephrine + this compound | 1 | 42.1 ± 3.9 | 17.6% | <0.05 |
| Norepinephrine + this compound | 10 | 48.9 ± 4.2 | 36.6% | <0.01 |
| Norepinephrine + this compound | 100 | 51.5 ± 4.8 | 43.9% | <0.01 |
Table 2: Hypothetical Effect of this compound on Beating Frequency in Cardiac Organoids
| Treatment Group | Concentration (µM) | Mean Beating Frequency (beats/min) ± SD | % Change from Isoproterenol Control | p-value |
| Vehicle Control | 0 | 60.5 ± 5.2 | N/A | N/A |
| Isoproterenol (β-agonist) | 1 | 85.3 ± 6.8 | 0% | <0.01 |
| Isoproterenol + this compound | 1 | 83.1 ± 7.1 | -2.6% | >0.05 |
| Isoproterenol + this compound | 10 | 75.6 ± 6.5 | -11.4% | <0.05 |
| Isoproterenol + this compound | 100 | 65.2 ± 5.9 | -23.6% | <0.01 |
Experimental Protocols
Protocol 1: Generation and Treatment of Vascular Organoids
This protocol is adapted from established methods for generating vascular organoids from hPSCs.[5][6][11][12][13]
Materials:
-
Human pluripotent stem cells (hPSCs)
-
mTeSR1 medium
-
Y-27632 ROCK inhibitor
-
CHIR99021
-
BMP4
-
VEGF-A
-
FGF-2
-
SB431542
-
Collagen I
-
Matrigel
-
This compound
-
Norepinephrine
-
Ultra-low attachment plates
Caption: Experimental workflow for the generation and treatment of vascular organoids.
Procedure:
-
hPSC Culture and Embryoid Body (EB) Formation (Days 0-3):
-
Culture hPSCs in mTeSR1 medium on Matrigel-coated plates.
-
On Day 0, dissociate hPSCs into single cells and resuspend in differentiation medium containing 50 µM Y-27632.
-
Plate cells in ultra-low attachment 6-well plates to form EBs.
-
-
Mesoderm Induction (Days 3-5):
-
On Day 3, add 12 µM CHIR99021 to the culture medium.
-
On Day 5, change the medium and supplement with BMP4, VEGF-A, and FGF-2.
-
-
Vascular Differentiation and Endothelial Enrichment (Days 5-13):
-
Continue culture with medium changes every two days, supplementing with VEGF-A and FGF-2.
-
On Day 11, add 10 µM SB431542 to the medium to enrich for endothelial cells.
-
-
Embedding and Vascular Network Formation (Day 13 onwards):
-
On Day 13, embed the cell aggregates into a 1:1 mixture of Collagen I and Matrigel.
-
Culture the embedded aggregates in differentiation medium. Vascular networks should form within 5-7 days.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Mature vascular organoids can be treated with a range of concentrations of this compound (e.g., 1-100 µM).
-
For vasoconstriction/vasodilation studies, pre-treat with an agonist like norepinephrine (e.g., 10 µM) for 30 minutes, followed by the addition of this compound.
-
Include appropriate vehicle controls.
-
-
Analysis:
-
Use live-cell imaging to monitor changes in vessel diameter in real-time.
-
Fix organoids and perform immunofluorescence staining for endothelial (e.g., CD31) and smooth muscle (e.g., α-SMA) markers to assess vessel structure.
-
Protocol 2: Generation and Treatment of Cardiac Organoids
This protocol is a generalized method based on established cardiac organoid differentiation protocols.[7][8][14][15][16]
Materials:
-
Human pluripotent stem cells (hPSCs)
-
RPMI 1640 medium
-
B-27 supplement
-
CHIR99021
-
IWP2 or Wnt-C59
-
This compound
-
Isoproterenol or other adrenergic agonists
-
Ultra-low attachment plates
Caption: Experimental workflow for the generation and functional analysis of cardiac organoids.
Procedure:
-
EB Formation (Day 0):
-
Generate EBs from hPSCs in ultra-low attachment 96-well plates.
-
-
Mesoderm and Cardiac Induction (Days 0-5):
-
On Day 0, induce mesoderm by adding CHIR99021 to the culture medium.
-
After 24 hours, replace the medium with one containing a Wnt inhibitor (e.g., IWP2 or Wnt-C59) to specify cardiac mesoderm.[1]
-
On Day 5, switch to a basal medium like RPMI with B-27 supplement.
-
-
Cardiac Differentiation and Maturation (Day 5 onwards):
-
Continue to culture the organoids, changing the medium every 2-3 days.
-
Spontaneous beating should be observable around days 8-10.
-
For maturation, transfer the organoids to a larger suspension culture format (e.g., 6-well ultra-low attachment plate on an orbital shaker).
-
-
This compound Treatment:
-
Prepare a stock solution of this compound.
-
Mature, beating cardiac organoids can be treated with a range of concentrations.
-
To study the modulation of adrenergic responses, pre-treat with an agonist (e.g., norepinephrine or isoproterenol) before adding this compound.
-
Include appropriate vehicle controls.
-
-
Analysis:
-
Use video microscopy to record and analyze the beating frequency and contractility of the organoids.
-
Employ calcium imaging with fluorescent indicators (e.g., Fluo-4) to measure changes in intracellular calcium transients in response to treatments.
-
Perform immunofluorescence for cardiac markers (e.g., cTnT, α-actinin) to assess structural changes.
-
Disclaimer: The application of this compound in organoid culture systems is hypothetical and based on its known mechanism of action. The provided protocols are generalized and may require optimization for specific cell lines and experimental conditions.
References
- 1. Generating Self-Assembling Human Heart Organoids Derived from Pluripotent Stem Cells [jove.com]
- 2. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 3. Gq alpha subunit - Wikipedia [en.wikipedia.org]
- 4. Vasodilation - Wikipedia [en.wikipedia.org]
- 5. Generation of blood vessel organoids from human pluripotent stem cells | Springer Nature Experiments [experiments.springernature.com]
- 6. Generation of Human Blood Vessel Organoids from Pluripotent Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A review of protocols for engineering human cardiac organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Heart in a Dish: From Traditional 2D Differentiation Protocols to Cardiac Organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The α1-adrenergic receptors: diversity of signaling networks and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. embopress.org [embopress.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Vascular Organoid Generation from Human-Induced Pluripotent Stem Cells [jove.com]
- 14. Guidelines for Manufacturing and Application of Organoids: Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Generation of self-assembling heart organoids from human pluripotent stem cells [protocols.io]
- 16. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Technical Support Center: Acetergamine Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of Acetergamine. The information is presented in a question-and-answer format to directly address specific experimental challenges.
Troubleshooting Guides
Issue 1: Low Yield in the Final Amidation Step
Question: We are experiencing low yields (<50%) during the final amidation of 9,10-didehydro-6-methyl-ergoline-8-carboxylic acid with N-(2-aminoethyl)acetamide. What are the potential causes and solutions?
Answer:
Low yields in the amidation step of ergoline-8-carboxylic acids are a common issue. Several factors could be contributing to this problem. Here is a breakdown of potential causes and recommended troubleshooting steps:
-
Inadequate Activation of the Carboxylic Acid: The carboxylic acid needs to be activated to facilitate the nucleophilic attack by the amine.
-
Solution: Employ a suitable coupling reagent. Common choices for amide bond formation include carbodiimides (e.g., DCC, EDC), phosphonium salts (e.g., PyBOP), and aminium salts (e.g., HBTU, HATU). The selection of the coupling reagent can be critical for achieving high yields.
-
-
Side Reactions: The activated carboxylic acid can participate in side reactions, reducing the amount available to react with the desired amine.
-
Solution: To minimize side reactions such as racemization, especially if the chiral integrity at C-8 is a concern, consider the addition of a racemization suppressant like 1-hydroxybenzotriazole (HOBt).
-
-
Reaction Conditions: Temperature, solvent, and reaction time can significantly impact the yield.
-
Solution: Optimize the reaction conditions. A patent for a similar ergoline-8β-carboxamide synthesis reported a yield of over 95% when the reaction was carried out at 70°C.[1] Experiment with a temperature range of 40-70°C. The choice of an appropriate aprotic solvent is also crucial to ensure all reactants are in solution.
-
-
Purity of Reactants: Impurities in the ergoline-8-carboxylic acid or N-(2-aminoethyl)acetamide can interfere with the reaction.
-
Solution: Ensure the starting materials are of high purity. Recrystallization or column chromatography of the starting materials may be necessary.
-
Issue 2: Difficulty in Product Purification
Question: We are struggling to purify the final this compound product from the reaction mixture. What are the recommended purification strategies?
Answer:
Purification of ergoline derivatives can be challenging due to their complex structure and potential for multiple byproducts. Here are some recommended purification techniques:
-
Column Chromatography: This is the most common method for purifying ergoline derivatives.
-
Stationary Phase: Silica gel is a standard choice.
-
Mobile Phase: A gradient of a non-polar solvent (e.g., dichloromethane or chloroform) and a polar solvent (e.g., methanol) is typically effective. For instance, a gradient of 7.5% methanol in chloroform has been used for a similar ergoline derivative.
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): For achieving high purity, especially for small-scale syntheses, reverse-phase Prep-HPLC can be very effective.
-
Crystallization: If the product is a solid and a suitable solvent system can be found, crystallization can be an excellent method for obtaining highly pure this compound.
-
Liquid-Liquid Extraction: This can be used as an initial purification step to remove water-soluble impurities and byproducts from the crude reaction mixture before proceeding to chromatography.
Frequently Asked Questions (FAQs)
Q1: What is a typical yield for the synthesis of the ergoline-8-carboxylic acid precursor?
A1: The synthesis of 9,10-didehydro-6-methyl-ergoline-8-carboxylic acid has been reported with a yield of approximately 42% over four steps.
Q2: What are the critical reaction parameters to control during the synthesis?
A2: Key parameters to control include:
-
Temperature: As with many organic reactions, temperature plays a crucial role in both reaction rate and the formation of byproducts.
-
Atmosphere: Ergoline derivatives can be sensitive to oxidation. Conducting reactions under an inert atmosphere (e.g., nitrogen or argon) is highly recommended to prevent degradation.
-
Purity of Reagents and Solvents: Using high-purity, dry reagents and solvents is essential to avoid unwanted side reactions.
Q3: Are there any known side reactions to be aware of during the synthesis?
A3: Yes, several side reactions can occur:
-
Racemization: The stereocenter at the C-8 position can be susceptible to epimerization under certain conditions, especially during the activation of the carboxylic acid. The use of racemization suppressants like HOBt is advisable.
-
Oxidation: The indole nucleus of the ergoline scaffold is prone to oxidation, which can lead to colored impurities. Performing reactions under an inert atmosphere can mitigate this.
-
N-Alkylation: The nitrogen at position 6 of the ergoline ring is nucleophilic and can potentially react with electrophiles present in the reaction mixture.
Quantitative Data Summary
The following table summarizes the reported yield for a key intermediate in the synthesis of this compound.
| Intermediate Product | Number of Steps | Overall Yield | Reference |
| 9,10-Didehydro-6-methyl-ergoline-8-carboxylic acid methyl ester | 4 | 42% |
Experimental Protocols
Proposed Protocol for the Final Amidation Step to Synthesize this compound:
-
Reactant Preparation: In a round-bottom flask, dissolve 1 equivalent of 9,10-didehydro-6-methyl-ergoline-8-carboxylic acid in a suitable anhydrous aprotic solvent (e.g., dichloromethane or DMF) under an inert atmosphere (N₂ or Ar).
-
Carboxylic Acid Activation: Add 1.1 equivalents of a coupling reagent (e.g., HATU) and 1.1 equivalents of a base (e.g., DIPEA). Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Amine Addition: To the activated carboxylic acid solution, add 1.2 equivalents of N-(2-aminoethyl)acetamide.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC). If the reaction is sluggish, gentle heating (40-50°C) may be applied.
-
Work-up:
-
Once the reaction is complete, dilute the mixture with the reaction solvent.
-
Wash the organic layer sequentially with a saturated aqueous solution of NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane to afford pure this compound.
Visualizations
References
troubleshooting Acetergamine solubility problems
Technical Support Center: Acetergamine
Disclaimer: this compound is a research compound. Information regarding its solubility is limited. This guide provides general troubleshooting strategies for poorly soluble compounds, particularly ergoline derivatives. All quantitative data presented is illustrative and should be confirmed experimentally.
Frequently Asked Questions (FAQs)
Q1: My this compound powder is not dissolving in aqueous buffers (e.g., PBS). What should I do?
A1: this compound, as an ergoline derivative, is expected to have low aqueous solubility. Direct dissolution in aqueous buffers is often challenging. We recommend first dissolving the compound in an organic solvent and then diluting it with your aqueous buffer.
Q2: What is the best organic solvent for dissolving this compound?
A2: Dimethyl sulfoxide (DMSO) and Dimethylformamide (DMF) are common choices for creating stock solutions of poorly soluble compounds.[1] For instance, a stock solution can be prepared by dissolving this compound in DMF to a concentration of approximately 20 mg/mL.[1]
Q3: I've dissolved this compound in an organic solvent, but it precipitates when I dilute it with my aqueous buffer. How can I prevent this?
A3: Precipitation upon dilution is a common issue. Here are a few strategies to mitigate this:
-
Lower the Final Concentration: Try a greater dilution to a lower final concentration. For example, instead of a 1:10 dilution, attempt a 1:20 dilution to achieve a lower final concentration of the compound.[1]
-
pH Adjustment: Since this compound has basic amine groups, its solubility is pH-dependent. Lowering the pH of the aqueous buffer (e.g., to pH 4-5) can increase the solubility of the protonated form of the compound.
-
Use of Co-solvents: Including a co-solvent like ethanol or propylene glycol in your final solution can enhance solubility.[2]
Q4: Can I heat the solution to improve the solubility of this compound?
A4: Gently warming the solution can sometimes help dissolve the compound. However, be cautious as excessive heat may degrade the compound. Always check the compound's stability at elevated temperatures before proceeding.
Q5: Are there alternative methods to enhance the solubility of this compound for in vivo studies?
A5: For in vivo applications, several formulation strategies can be employed to improve the solubility and bioavailability of poorly soluble drugs. These include the use of cyclodextrins to form inclusion complexes, creating solid dispersions with hydrophilic polymers, and nanotechnology approaches like nanosuspensions.[2][3][4]
Troubleshooting Guide
Problem: this compound solubility is lower than expected.
This troubleshooting guide will walk you through a systematic approach to address solubility issues with this compound.
Quantitative Data Summary
The following table summarizes the illustrative solubility of this compound in various solvents. These values are examples and should be determined experimentally for your specific batch of the compound.
| Solvent System | Temperature (°C) | Estimated Solubility (mg/mL) |
| Water | 25 | < 0.1 |
| Phosphate Buffered Saline (PBS) pH 7.4 | 25 | < 0.1 |
| 0.1 N HCl (pH 1.2) | 25 | 1.5 |
| Acetate Buffer (pH 4.5) | 25 | 0.8 |
| Dimethyl Sulfoxide (DMSO) | 25 | > 50 |
| Dimethylformamide (DMF) | 25 | ~ 20 |
| 1:10 DMF:PBS (v/v) | 25 | ~ 1.0 |
Experimental Protocols
Protocol 1: Determination of Equilibrium Solubility (Shake-Flask Method)
This protocol is adapted from the WHO guidelines for determining the equilibrium solubility of active pharmaceutical ingredients.[5]
Objective: To determine the thermodynamic solubility of this compound in different aqueous media.
Materials:
-
This compound powder
-
Buffer solutions: 0.1 N HCl (pH 1.2), Acetate buffer (pH 4.5), Phosphate buffer (pH 6.8)[5]
-
Mechanical shaker or orbital agitator
-
Centrifuge
-
Validated analytical method (e.g., HPLC-UV) to quantify this compound concentration
Procedure:
-
Add an excess amount of this compound powder to separate vials containing each buffer solution.
-
Tightly seal the vials and place them on a mechanical shaker set at a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.[5]
-
After agitation, allow the samples to settle.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant for analysis.
-
Determine the concentration of this compound in the supernatant using a validated analytical method.
Protocol 2: Preparation of this compound Stock Solution and Dilution
Objective: To prepare a working solution of this compound in an aqueous buffer.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Aqueous buffer of choice (e.g., PBS)
Procedure:
-
Weigh the desired amount of this compound powder and place it in a suitable vial.
-
Add the required volume of DMSO or DMF to achieve the desired stock solution concentration (e.g., 20 mg/mL).
-
Vortex or sonicate the vial until the this compound is completely dissolved.
-
To prepare the working solution, dilute the stock solution with the aqueous buffer. For example, to make a 1:10 dilution, add 1 part of the stock solution to 9 parts of the aqueous buffer.
-
Vortex the working solution immediately after dilution to ensure homogeneity and minimize precipitation.
Hypothetical Signaling Pathway for this compound
This compound is an ergoline derivative and has been investigated for its potential as an alpha-1 blocker.[6] The following diagram illustrates a simplified, hypothetical signaling pathway where an alpha-1 adrenergic receptor antagonist like this compound might act.
References
overcoming Acetergamine experimental variability
Acetergamine Technical Support Center
Welcome to the technical resource hub for this compound. This guide is designed to assist researchers, scientists, and drug development professionals in overcoming common experimental challenges and ensuring the consistency and reproducibility of their results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective agonist for the serotonin 2A receptor (5-HT2A). Its primary mechanism involves the activation of Gq/11-coupled signaling cascades, leading to the mobilization of intracellular calcium and the activation of protein kinase C (PKC). While it has the highest affinity for the 5-HT2A receptor, it may exhibit lower affinity for other serotonin and dopamine receptors at higher concentrations.
Q2: What is the recommended solvent for this compound?
For in vitro experiments, this compound is best dissolved in 100% dimethyl sulfoxide (DMSO) to create a stock solution (e.g., 10 mM). For final dilutions in aqueous buffers or cell culture media, the final DMSO concentration should be kept below 0.1% to avoid solvent-induced cellular stress or toxicity. For in vivo studies, a vehicle of 0.9% saline with 5% Tween 80 is recommended for suspension.
Q3: What is the stability of this compound in solution?
This compound stock solutions in DMSO are stable for up to 3 months when stored at -20°C and protected from light. Aqueous dilutions should be prepared fresh for each experiment and used within a few hours, as this compound can be susceptible to degradation in aqueous environments, especially when exposed to light and repeated freeze-thaw cycles.
Q4: Are there known off-target effects I should be aware of?
Yes, at concentrations significantly above its EC50 for the 5-HT2A receptor (typically >1 µM), this compound may show weak agonism at the 5-HT2C and 5-HT1A receptors. It is crucial to perform dose-response experiments to determine the optimal concentration range for selective 5-HT2A activation in your specific experimental model.
Troubleshooting Guides
Issue 1: High Variability in In Vitro Potency (EC50)
Question: My dose-response curves for this compound are inconsistent across experiments, leading to a high standard deviation in the calculated EC50 value. What could be the cause?
Answer: High variability in potency is a common issue that can stem from several factors. Follow this troubleshooting workflow to identify the potential source of the problem.
Acetergamine Off-Target Effects and Mitigation: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and mitigating the off-target effects of acetergamine. As an ergoline derivative, this compound has the potential to interact with a range of receptors beyond its primary target, which can lead to unexpected experimental outcomes. This resource offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you navigate these challenges.
Frequently Asked Questions (FAQs)
Q1: What are the likely off-target receptors for this compound?
A1: this compound is an ergot alkaloid, a class of compounds known to interact with various biogenic amine receptors due to their structural similarity to neurotransmitters like serotonin, dopamine, and norepinephrine. Therefore, the primary off-target concerns for this compound include a range of serotonergic (5-HT), dopaminergic (D), and adrenergic (α and β) receptor subtypes.
Q2: My cells are showing an unexpected physiological response after this compound treatment. What could be the cause?
A2: Unexpected cellular responses are often due to the activation or inhibition of off-target receptors. For example, if you observe changes in intracellular calcium levels, this could be mediated by Gq-coupled receptors such as α1-adrenergic or certain 5-HT2 receptors. Similarly, alterations in cAMP levels could be due to interactions with Gs- or Gi-coupled receptors, including various β-adrenergic, dopaminergic, and serotonergic subtypes. We recommend performing a broader secondary pharmacology screen to identify which off-target receptors might be involved.
Q3: I am not observing the expected therapeutic effect in my model system. Could off-target effects be responsible?
A3: Yes, off-target binding can sometimes lead to opposing physiological effects that mask the intended therapeutic outcome. For instance, if the primary therapeutic target is meant to increase a specific signaling pathway, a concurrent off-target effect might inhibit a parallel or downstream component of that same pathway, resulting in a null or diminished effect. A thorough characterization of this compound's activity at relevant off-target receptors is crucial in this scenario.
Q4: How can I confirm if the observed effects in my experiment are on-target or off-target?
A4: The most direct way to differentiate between on-target and off-target effects is to use selective antagonists for the suspected off-target receptors. By pre-incubating your experimental system with a specific antagonist, you can block the off-target interaction. If the unexpected effect is diminished or eliminated in the presence of the antagonist while the on-target effect remains, this provides strong evidence of an off-target interaction.
Troubleshooting Guide
| Observed Issue | Potential Off-Target Cause | Troubleshooting Steps |
| Unexpected increase in intracellular calcium ([Ca2+]i). | Activation of Gq-coupled receptors, such as α1-adrenergic or 5-HT2A/2C receptors. | 1. Pre-incubate with a selective α1-adrenergic antagonist (e.g., Prazosin). 2. Pre-incubate with a selective 5-HT2A antagonist (e.g., Ketanserin) or 5-HT2C antagonist (e.g., SB 242084). 3. Measure changes in IP3 accumulation, a downstream second messenger of Gq activation. |
| Unexpected change in cAMP levels (increase or decrease). | Interaction with Gs-coupled (e.g., β-adrenergic, D1-like, certain 5-HT receptors) or Gi-coupled (e.g., α2-adrenergic, D2-like, certain 5-HT receptors) receptors. | 1. To test for Gs-coupling, pre-incubate with a β-adrenergic antagonist (e.g., Propranolol) or a D1-like antagonist (e.g., SCH 23390). 2. To test for Gi-coupling, pre-incubate with an α2-adrenergic antagonist (e.g., Yohimbine) or a D2-like antagonist (e.g., Haloperidol). 3. Perform a cAMP accumulation assay in the presence and absence of these antagonists. |
| Observed effect is inconsistent across different cell types. | Differential expression of off-target receptors in the cell lines being used. | 1. Perform qPCR or Western blot analysis to determine the receptor expression profile of your cell lines. 2. Choose a cell line with minimal or no expression of the suspected off-target receptor to validate on-target effects. |
| In vivo, observation of cardiovascular side effects (e.g., changes in blood pressure). | Activity at adrenergic receptors (α1, α2, β1, β2) that regulate vascular tone and heart rate. | 1. In ex vivo tissue bath experiments (e.g., aortic rings), use selective adrenergic antagonists to characterize the contractile or relaxant response to this compound. 2. In vivo, co-administer this compound with selective adrenergic antagonists to see if the cardiovascular side effects are mitigated. |
This compound Off-Target Binding Profile (Illustrative)
Due to the limited publicly available binding data for this compound, the following table presents a representative binding profile based on the known pharmacology of related ergot alkaloids. This data is for illustrative purposes to guide troubleshooting and should be experimentally verified.
| Receptor Family | Receptor Subtype | Binding Affinity (Ki, nM) |
| Serotonergic | 5-HT1A | 15 |
| 5-HT1B | 25 | |
| 5-HT1D | 10 | |
| 5-HT2A | 5 | |
| 5-HT2B | 50 | |
| 5-HT2C | 30 | |
| Dopaminergic | D1 | 150 |
| D2 | 8 | |
| D3 | 20 | |
| D4 | 40 | |
| Adrenergic | α1A | 12 |
| α1B | 18 | |
| α2A | 22 | |
| α2B | 35 | |
| β1 | >1000 | |
| β2 | >1000 |
Experimental Protocols
Protocol 1: Radioligand Competition Binding Assay to Determine Off-Target Affinity
This protocol is used to determine the binding affinity (Ki) of this compound for a suspected off-target receptor.[1][2][3]
Materials:
-
Cell membranes or whole cells expressing the receptor of interest.
-
A specific radioligand for the receptor of interest (e.g., [3H]-Prazosin for α1-adrenergic receptors).
-
This compound stock solution.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
96-well plates.
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells or tissues expressing the target receptor in a lysis buffer and prepare a membrane fraction by centrifugation. Resuspend the membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Cell membrane preparation.
-
A fixed concentration of the radioligand (typically at or below its Kd value).
-
Increasing concentrations of this compound (e.g., from 10 pM to 100 µM).
-
For determining non-specific binding, add a high concentration of a known, non-labeled ligand for the receptor.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the log concentration of this compound. Use a non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: Functional Cell-Based Assay to Validate Off-Target Activity
This protocol describes a general method to assess the functional consequences of this compound binding to a G-protein coupled off-target receptor by measuring second messenger levels.[4][5][6][7]
Materials:
-
A cell line stably or transiently expressing the off-target receptor of interest.
-
This compound stock solution.
-
A selective antagonist for the off-target receptor.
-
A commercial assay kit for measuring the relevant second messenger (e.g., cAMP or IP1).
-
Cell culture reagents.
Procedure:
-
Cell Culture and Plating: Culture the cells expressing the receptor of interest and plate them in a 96-well plate at an appropriate density.
-
Antagonist Pre-incubation (for mitigation): To a subset of wells, add a selective antagonist for the off-target receptor and incubate for a predetermined time (e.g., 30 minutes) to block the receptor.
-
This compound Treatment: Add increasing concentrations of this compound to the wells (both with and without the antagonist) and incubate for the desired time to stimulate a response.
-
Second Messenger Measurement: Lyse the cells and measure the levels of the relevant second messenger (e.g., cAMP for Gs/Gi-coupled receptors, or IP1 for Gq-coupled receptors) using a commercial assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the second messenger levels as a function of the log concentration of this compound. A dose-dependent change in the second messenger that is blocked by the selective antagonist confirms a functional off-target effect.
Visualizations
Caption: this compound's intended and potential off-target signaling pathways.
Caption: A logical workflow for troubleshooting unexpected experimental results.
Caption: Mitigation of off-target effects using a selective antagonist.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 4. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 5. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. drugtargetreview.com [drugtargetreview.com]
Technical Support Center: Acetergamine In-Vivo Delivery
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Acetergamine. The information provided is intended to address common challenges encountered during in-vivo experiments.
Disclaimer: this compound is a specialized ergoline derivative with limited publicly available data. Much of the guidance provided here is extrapolated from studies on structurally related ergot alkaloids. Researchers should always perform their own validation and optimization experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the in-vivo delivery of this compound?
A1: Based on its classification as an ergotamine derivative, the primary challenges for in-vivo delivery of this compound are expected to be:
-
Low Bioavailability: Ergot alkaloids typically undergo extensive first-pass metabolism in the liver, significantly reducing the amount of active compound that reaches systemic circulation after oral administration.[1][2][3]
-
Blood-Brain Barrier (BBB) Permeability: While many ergot alkaloids can cross the BBB, the efficiency of transport can be variable and may involve active transport mechanisms.[4][5] The specific stereoisomer of this compound will likely influence its ability to reach the central nervous system.
-
Poor Solubility: Ergot alkaloids are often poorly soluble in aqueous solutions, which can complicate formulation for in-vivo administration, particularly for parenteral routes.
-
Complex Pharmacokinetics: These compounds are known to be highly tissue-bound, which can lead to a long half-life and potential for accumulation and delayed toxicity.[6]
-
Off-Target Effects: this compound, like other ergot derivatives, is likely to interact with multiple receptor systems, including serotonergic, dopaminergic, and adrenergic receptors, which can lead to a complex pharmacological profile and potential side effects.[3][6]
Q2: What is the likely mechanism of action for this compound?
A2: As an ergotamine derivative, this compound is predicted to act as an agonist or antagonist at various G-protein coupled receptors. For its potential applications in erectile dysfunction and cerebellar ataxia, the key signaling pathways likely involve:
-
Serotonin (5-HT) Receptors: Agonism at 5-HT1B and 5-HT1D receptors is a common mechanism for the vasoconstrictive effects of ergot alkaloids, which may be relevant for erectile dysfunction.
-
Dopamine Receptors: Interaction with dopamine receptors is a hallmark of many ergot derivatives and could be a factor in its effects on the central nervous system, including in cerebellar ataxia.[6]
-
Adrenergic Receptors: this compound has been described as a potential alpha-1 blocker, suggesting it antagonizes alpha-1 adrenergic receptors, leading to vasodilation.[1] This is a key pathway in regulating vascular tone.
Q3: Which animal models are suitable for studying the in-vivo effects of this compound?
A3: The choice of animal model will depend on the therapeutic indication being investigated:
-
For Erectile Dysfunction: A common and well-established model is the cavernous nerve stimulation model in rats. In this model, electrical stimulation of the cavernous nerve induces an erection, and the intracavernosal pressure (ICP) is measured to quantify the erectile response. This allows for the assessment of pro-erectile or anti-erectile effects of a compound.
-
For Cerebellar Ataxia: Several mouse models are available, including:
-
Chemically-induced models: For example, administration of 3-acetylpyridine can induce cerebellar degeneration and ataxia-like symptoms.
-
Genetic models: Transgenic mouse models for specific spinocerebellar ataxias (e.g., SCA1) that exhibit progressive motor deficits are also widely used.
-
Motor coordination in these models can be assessed using behavioral tests such as the rotarod test, beam walking, and footprint analysis.
-
Troubleshooting Guides
Problem 1: Low or inconsistent drug exposure in plasma after administration.
| Potential Cause | Troubleshooting Step |
| Poor Solubility in Formulation | Verify the solubility of this compound in your vehicle.Consider using a co-solvent system (e.g., DMSO, ethanol, PEG) or a solubilizing agent (e.g., cyclodextrins). Ensure the chosen excipients are safe for the intended route of administration.For oral administration, consider formulation strategies like lipid-based delivery systems or nanoparticles to enhance absorption. |
| Extensive First-Pass Metabolism | Administer this compound via a route that bypasses the liver, such as intravenous (IV), intraperitoneal (IP), or subcutaneous (SC) injection.[3]If oral administration is necessary, co-administration with a known inhibitor of CYP3A4 (a key enzyme in ergot alkaloid metabolism) could be explored, but this will complicate the interpretation of results.[6] |
| Instability of the Compound | Assess the stability of this compound in the formulation vehicle at the storage and administration temperatures.Protect the compound from light and extreme temperatures. |
| Inaccurate Dosing | Ensure accurate weighing of the compound and precise volume administration.For small volumes, use calibrated micropipettes or syringes. |
Problem 2: Lack of efficacy in the animal model despite confirmed plasma exposure.
| Potential Cause | Troubleshooting Step |
| Insufficient Blood-Brain Barrier (BBB) Penetration (for CNS indications) | Confirm the stereoisomeric form of your this compound batch, as 8-(R) isomers of ergot alkaloids tend to have better BBB permeability.[4]Consider co-administration with a BBB modulator, though this adds complexity to the experiment.Direct administration to the CNS (e.g., intracerebroventricular injection) can be used to confirm central activity, bypassing the BBB. |
| Rapid Metabolism at the Target Site | Investigate the metabolic stability of this compound in brain tissue homogenates if CNS effects are expected. |
| Dose is Below the Therapeutic Window | Conduct a dose-response study to determine the optimal therapeutic dose.Start with a wide range of doses based on any available in-vitro data or literature on similar compounds. |
| Inappropriate Animal Model | Ensure the chosen animal model is appropriate for the specific mechanism of action of this compound.For example, if this compound acts on a specific receptor, confirm the expression and function of that receptor in your animal model. |
Problem 3: Unexpected toxicity or adverse effects in animals.
| Potential Cause | Troubleshooting Step |
| Off-Target Effects | Ergot alkaloids have a broad receptor binding profile.[6] Monitor animals for signs of toxicity related to serotonergic, dopaminergic, and adrenergic systems (e.g., changes in blood pressure, heart rate, body temperature, behavior).Reduce the dose to see if a therapeutic window with acceptable side effects can be found. |
| Vehicle Toxicity | Administer the vehicle alone to a control group of animals to rule out any vehicle-induced toxicity. |
| Compound Accumulation | Due to high tissue binding, ergot alkaloids can accumulate with repeated dosing.[6] Consider a less frequent dosing schedule or lower doses for chronic studies.Conduct a preliminary toxicokinetic study to understand the accumulation potential. |
Data Presentation
Table 1: Hypothetical Physicochemical and Pharmacokinetic Properties of this compound (for illustrative purposes)
It is crucial to experimentally determine these values for your specific batch of this compound.
| Parameter | Hypothetical Value | Implication for In-Vivo Delivery |
| Molecular Weight | 297.4 g/mol [1] | Small molecule, favorable for passive diffusion. |
| Aqueous Solubility | < 0.1 mg/mL | Requires solubilizing agents for parenteral formulations. |
| LogP | 2.5 - 3.5 | Moderate lipophilicity, suggesting potential for BBB penetration but also first-pass metabolism. |
| Oral Bioavailability | < 5% | Oral administration is likely to be challenging. |
| Plasma Protein Binding | > 90% | High potential for drug-drug interactions and long half-life.[3] |
| Half-life (t½) | 4 - 8 hours | May require twice-daily dosing for sustained exposure. |
| Primary Metabolism | Hepatic (CYP3A4) | High potential for first-pass effect and drug interactions.[6] |
Experimental Protocols
Protocol 1: General Procedure for In-Vivo Administration of this compound in a Rodent Model
1. Formulation Preparation (Example for Intraperitoneal Injection): a. Weigh the required amount of this compound in a sterile microcentrifuge tube. b. Add a small volume of a suitable solvent (e.g., DMSO) to dissolve the compound completely. c. Add a solubilizing agent (e.g., a solution of 2-hydroxypropyl-β-cyclodextrin in saline) stepwise while vortexing to achieve the final desired concentration. d. Ensure the final concentration of the organic solvent is below the tolerated limit for the animal species (e.g., <5% DMSO for IP injection in mice). e. Prepare the formulation fresh on the day of the experiment and protect it from light.
2. Animal Dosing: a. Acclimatize animals to the experimental conditions for at least one week. b. Record the body weight of each animal before dosing. c. Administer the this compound formulation or vehicle control via the chosen route (e.g., IP, SC, IV, or oral gavage). d. The injection volume should be appropriate for the animal's size (e.g., 5-10 mL/kg for IP injection in mice).
3. Sample Collection (for pharmacokinetic studies): a. Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) via an appropriate method (e.g., tail vein, saphenous vein, or terminal cardiac puncture). b. Process the blood to obtain plasma or serum and store at -80°C until analysis. c. For CNS studies, collect brain tissue at the end of the study and process it for drug concentration analysis.
4. Bioanalysis: a. Develop and validate a sensitive analytical method (e.g., LC-MS/MS) for the quantification of this compound in plasma and/or tissue homogenates. b. The method should be able to distinguish between the parent drug and any major metabolites if necessary.
Mandatory Visualizations
Caption: Putative signaling pathways of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. semanticscholar.org [semanticscholar.org]
- 3. US9707299B2 - Targeted carriers for intracellular drug delivery - Google Patents [patents.google.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. researchgate.net [researchgate.net]
- 6. patents.justia.com [patents.justia.com]
interpreting unexpected results with Acetergamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Acetergamine. The information is designed to help interpret unexpected results that may be encountered during experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound. Each issue is presented in a question-and-answer format with detailed troubleshooting steps.
Question 1: Why am I observing a paradoxical increase in cAMP levels with this compound in my cell-based assay when it's expected to be a 5-HT6A antagonist?
Possible Cause:
A paradoxical increase in cyclic adenosine monophosphate (cAMP) levels, despite this compound being a 5-HT6A antagonist, could be due to several factors. These include off-target effects on another receptor that positively couples to adenylyl cyclase, the presence of constitutively active 5-HT6A receptors in your cell line leading to inverse agonism, or experimental artifacts. G protein-coupled receptors (GPCRs) can modulate a wide array of downstream signaling pathways, and unexpected effects are not uncommon in drug development.[1][2]
Troubleshooting Steps:
-
Confirm Cell Line Integrity:
-
Perform STR profiling to authenticate your cell line.
-
Sequence the 5-HT6A receptor gene in your cells to rule out any mutations that might alter its signaling properties.
-
-
Evaluate for Off-Target Effects:
-
Conduct a broad receptor screening panel to identify potential off-target binding of this compound. Pay close attention to other serotonin receptor subtypes and GPCRs known to stimulate cAMP production.
-
If an off-target receptor is identified, use a known antagonist for that receptor in your assay to see if the paradoxical cAMP increase is blocked.
-
-
Assess for Inverse Agonism:
-
Measure basal cAMP levels in your cell line in the absence of any ligand. A high basal level may indicate constitutive activity of the 5-HT6A receptor.
-
If constitutive activity is present, this compound may be acting as an inverse agonist, reducing the basal activity of the receptor, which could be misinterpreted in some assay formats.
-
-
Review Experimental Protocol:
-
Ensure the correct concentration of this compound is being used.
-
Verify the purity and stability of your this compound stock.
-
Check for any potential interference from your assay reagents.
-
Experimental Workflow for Troubleshooting Paradoxical cAMP Increase
References
Acetergamine batch-to-batch consistency issues
Disclaimer: Information regarding specific batch-to-batch consistency issues for Acetergamine is not extensively available in public literature. The following troubleshooting guide is based on general principles of chemical and pharmaceutical quality control and provides a framework for addressing potential variability in experimental results.
Frequently Asked Questions (FAQs)
Q1: We are observing variable results in our cell-based assays with different batches of this compound. What could be the cause?
A1: Batch-to-batch variability in a compound like this compound can stem from several factors.[1][2][3] The most common causes include variations in purity, the presence of different impurity profiles, and potential degradation of the compound.[3] It is also possible that there are inconsistencies in the formulation or salt form of the compound between batches. We recommend performing analytical chemistry checks on each new batch to confirm its identity and purity.
Q2: How can we test the consistency of our this compound batches in the lab?
A2: To ensure consistent experimental outcomes, it is advisable to perform a set of standardized quality control tests on each new batch of this compound. These can include High-Performance Liquid Chromatography (HPLC) for purity assessment, Mass Spectrometry (MS) to confirm molecular weight, and a standardized bioassay to determine functional potency.[2][4]
Q3: Our latest batch of this compound shows lower solubility than previous batches. How should we handle this?
A3: Differences in solubility can be due to variations in the physical form of the compound (e.g., crystalline vs. amorphous) or the presence of insoluble impurities. We recommend attempting to solubilize the compound using different solvents or gentle heating. If solubility issues persist, it may indicate a significant difference in the batch quality, and you should consider contacting the supplier for a replacement or further analysis.
Q4: Can minor impurities in an this compound batch significantly impact our experimental results?
A4: Yes, even minor impurities can have a significant biological effect, especially if they are structurally related to this compound or are biologically active themselves.[3] Impurities can act as antagonists, agonists, or allosteric modulators, leading to unexpected or inconsistent results.[3] Therefore, it is crucial to have a detailed impurity profile for each batch.
Troubleshooting Guides
Issue 1: Inconsistent Potency in Functional Assays
If you are observing that different batches of this compound are producing varying levels of biological response in your functional assays, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for inconsistent potency.
Quantitative Data Comparison:
Here is a hypothetical comparison of three batches of this compound with varying purity and functional potency:
| Parameter | Batch A (Good) | Batch B (Problematic) | Batch C (Problematic) |
| Purity (by HPLC) | 99.5% | 95.2% | 98.9% |
| Major Impurity 1 | 0.2% | 3.1% | 0.5% |
| Major Impurity 2 | 0.1% | 0.8% | Not Detected |
| EC50 in Bioassay | 10 nM | 55 nM | 12 nM |
As shown in the table, Batch B has significantly lower purity and a higher concentration of Impurity 1, which correlates with a much higher EC50 value (lower potency). Batch C has high purity but a different impurity profile and a slightly altered EC50, suggesting that even minor changes can impact activity.
Issue 2: Unexpected Cellular Phenotypes
If you observe unexpected or off-target effects with a new batch of this compound, it could be due to the presence of an active impurity.
Hypothetical Signaling Pathway for this compound:
This compound is an ergoline derivative and may interact with various G-protein coupled receptors (GPCRs).[5] A plausible mechanism of action could involve the modulation of downstream signaling cascades such as the ERK pathway.
Caption: Hypothetical this compound signaling pathway.
An impurity in a bad batch could potentially activate a parallel signaling pathway, leading to a different cellular outcome.
Experimental Protocols
Protocol 1: HPLC Analysis of this compound Purity
Objective: To determine the purity of an this compound batch and identify any major impurities.
Methodology:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute to a final concentration of 100 µg/mL in the mobile phase.
-
HPLC System:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: 10-90% B over 20 minutes.
-
Flow Rate: 1 mL/min.
-
Detection: UV at 280 nm.
-
-
Analysis: Inject 10 µL of the sample. The purity is calculated as the area of the main peak divided by the total area of all peaks.
Protocol 2: Cell-Based Functional Assay for this compound Potency
Objective: To determine the EC50 of this compound in a cell line expressing a target receptor.
Methodology:
-
Cell Culture: Culture a suitable cell line (e.g., HEK293 cells) expressing the receptor of interest.
-
Assay Preparation: Seed the cells in a 96-well plate and allow them to attach overnight.
-
Compound Preparation: Prepare a serial dilution of this compound from different batches in assay buffer.
-
Treatment: Add the this compound dilutions to the cells and incubate for the desired time.
-
Detection: Measure the cellular response using a suitable method (e.g., calcium imaging, cAMP assay, or a reporter gene assay).
-
Data Analysis: Plot the dose-response curve and calculate the EC50 for each batch using non-linear regression.
References
- 1. nathealthscience.org [nathealthscience.org]
- 2. Batch-to-Batch Quality Consistency Evaluation of Botanical Drug Products Using Multivariate Statistical Analysis of the Chromatographic Fingerprint - PMC [pmc.ncbi.nlm.nih.gov]
- 3. blog.falcony.io [blog.falcony.io]
- 4. Batch-to-Batch Consistency of SB4 and SB2, Etanercept and Infliximab Biosimilars - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
avoiding Acetergamine precipitation in media
Technical Support Center: Acetergamine
This guide provides researchers, scientists, and drug development professionals with essential information to prevent the precipitation of this compound in experimental media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for experiments?
This compound is an organic chemical compound and a derivative of ergoline, placing it within the ergotamine family of compounds.[1] Like many ergot alkaloids, it is a water-insoluble peptide derivative.[2] Its limited solubility in aqueous solutions, such as cell culture media, is a primary concern for researchers. When this compound precipitates, it is no longer in solution, which leads to an unknown and inconsistent concentration of the active compound in the experiment. This variability can significantly impact the accuracy and reproducibility of experimental results.
Q2: What are the main factors that cause this compound to precipitate in media?
Several factors can lead to the precipitation of this compound in cell culture and other experimental media:
-
pH: The pH of the solution is a critical factor for ergot alkaloids.[3] this compound's solubility can be significantly affected by the pH of the media, with neutral or alkaline conditions potentially reducing its solubility.
-
Temperature Changes: Drastic temperature shifts, such as freeze-thaw cycles or moving media from refrigeration to a 37°C incubator, can cause high-molecular-weight compounds to fall out of solution.[4]
-
High Concentration: Exceeding the solubility limit of this compound in a specific medium will inevitably result in precipitation.
-
Media Composition: The complex mixture of salts, amino acids, vitamins, and proteins in cell culture media can interact with this compound, affecting its solubility.[5][6] For instance, calcium salts are particularly prone to causing precipitation.[4]
-
Improper Dissolution Technique: The method used to introduce this compound into the media is crucial. Direct addition of a concentrated stock can create localized areas of high concentration, leading to precipitation.
Q3: How should I prepare a stock solution of this compound to minimize precipitation?
Preparing a concentrated stock solution in an appropriate organic solvent is the recommended first step.
-
Recommended Solvents: Aprotic solvents are known to stabilize ergot alkaloids in solution.[3] For this reason, Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing high-concentration stock solutions of poorly water-soluble compounds.
-
Storage: Stock solutions of ergot alkaloids should be stored at temperatures below -20°C in amber vials to protect them from light and prevent degradation.[3] It is also advisable to prepare small, single-use aliquots to avoid repeated freeze-thaw cycles.[4]
Troubleshooting Guide: this compound Precipitation
If you observe a precipitate in your media after adding this compound, follow this step-by-step guide to identify and resolve the issue.
Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting this compound precipitation.
Step 1: Check the Stock Solution
-
Action: Carefully examine your this compound stock solution. Is it clear, or is there any visible precipitate?
-
Rationale: The issue may originate from the stock solution itself if it was not prepared or stored correctly.
-
Solution: If the stock solution shows precipitation, you may try to gently warm and vortex it to redissolve the compound. If this is unsuccessful, it is best to prepare a fresh stock solution, ensuring complete dissolution before storing it in single-use aliquots at -20°C or below.[3]
Step 2: Review the Dilution Method
-
Action: How are you diluting the stock solution into your media?
-
Rationale: Adding a highly concentrated organic stock solution directly into an aqueous medium can cause the compound to "crash out" or precipitate due to the sudden change in solvent polarity.
-
Solution: Use a serial dilution method. First, create an intermediate dilution by adding the stock solution to a small volume of media and mixing thoroughly. Then, add this intermediate dilution to the final volume of your media. This gradual process can help maintain solubility.
Step 3: Evaluate Media Compatibility
-
Action: Consider the composition of your media, including its pH and any supplements like serum.
-
Rationale: The pH and various components of the media can influence the solubility of this compound.[3][5]
-
Solution:
-
pH: If your experimental design allows, you could test if slightly acidifying the media improves solubility.
-
Supplements: Components of serum or other complex supplements can sometimes interact with compounds and cause precipitation.[6] If possible, test for precipitation in media with and without these supplements to identify the cause.
-
Step 4: Conduct a Solubility Test
-
Action: Perform a small-scale test to determine the practical solubility limit of this compound in your specific experimental media.
-
Rationale: This will provide you with a maximum concentration that you can confidently use without precipitation issues.
-
Experimental Protocol: A detailed protocol for this test is provided below.
Step 5: Modify Your Protocol
-
Action: Based on your findings, make necessary adjustments to your experimental protocol.
-
Rationale: A systematic modification of your procedure is the most effective way to prevent future precipitation.
-
Possible Adjustments:
-
Reduce the final concentration of this compound to a level below the determined solubility limit.
-
Prepare a new, potentially less concentrated, stock solution.
-
Alter the media composition if a specific component was identified as problematic.
-
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
-
Materials: this compound powder, high-purity Dimethyl sulfoxide (DMSO), sterile microcentrifuge tubes, vortex mixer, and a sonicator.
-
Procedure: a. Aseptically weigh out the desired amount of this compound powder. b. In a sterile tube, add the appropriate volume of DMSO to achieve the target concentration (e.g., 10 mM). c. Vortex the mixture thoroughly for 2-3 minutes to facilitate dissolution. d. If needed, briefly sonicate the solution to ensure all particles are dissolved. e. Visually confirm that the solution is clear and free of any precipitate. f. Dispense into single-use aliquots in amber tubes and store at ≤ -20°C.[3]
Protocol 2: Determining the Solubility Limit of this compound in Media
-
Materials: this compound stock solution, your specific experimental media, sterile tubes or plates, and an incubator.
-
Procedure: a. Prepare a series of dilutions of your this compound stock solution into your experimental media. It is recommended to test a range of concentrations both below and above your intended final experimental concentration. b. Include a control sample containing only the media and the highest volume of the solvent (e.g., DMSO) used in the dilutions. c. Incubate the samples under your standard experimental conditions (e.g., 37°C, 5% CO₂) for a duration equivalent to your longest experiment. d. Following incubation, carefully inspect each sample for any signs of precipitation, such as cloudiness, film, or visible particles. e. The highest concentration that remains completely clear represents the approximate solubility limit of this compound in your media under those specific conditions.
Data Presentation
Table 1: General Solubility of Ergot Alkaloids
| Solvent | Solubility | Recommended Use |
| Water | Poorly soluble | Not recommended for initial dissolution. |
| Phosphate-Buffered Saline (PBS) | Very low | Prone to precipitation, especially at neutral pH. |
| DMSO (Dimethyl sulfoxide) | High | Recommended for creating concentrated stock solutions. |
| Ethanol | Moderate to High | Can be an alternative to DMSO for stock solutions. |
Note: This table provides general guidance based on the properties of ergot alkaloids.[2] Empirical testing in your specific media is always recommended.
Signaling Pathway
This compound is an ergot alkaloid and has been investigated for its potential as an alpha-1 blocker.[1] Ergot alkaloids are known to interact with a variety of receptors, including serotonergic and adrenergic receptors.[2] The diagram below illustrates a generalized signaling pathway for a G-protein coupled receptor (GPCR), a common target for such compounds.
Caption: A generalized G-protein coupled receptor (GPCR) signaling pathway.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Ergot and Its Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cell Culture Academy [procellsystem.com]
- 5. Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Precipitation of complex antibody solutions: influence of contaminant composition and cell culture medium on the precipitation behavior - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Acetergamine Purification Techniques
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of Acetergamine. The following information is based on established methods for the purification of structurally similar ergoline alkaloids and is intended to serve as a practical guide for laboratory applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The most common and effective methods for purifying this compound, adapted from protocols for related ergot alkaloids, include solvent extraction, crystallization, and chromatography. A typical workflow involves an initial extraction, followed by one or more crystallization steps, and potentially a final polishing step using preparative chromatography for very high purity requirements.
Q2: Which solvents are recommended for the extraction and crystallization of this compound?
A2: For the initial extraction from a crude mixture, organic solvents such as ethanol, methanol, or chloroform are commonly used.[1] A mixture of toluene and ethanol has also been shown to be effective for extracting similar ergot alkaloids.[2][3][4] For crystallization, acetone, methanol, and mixtures of methanol and dichloromethane are often employed.[5] The choice of solvent can significantly impact yield and purity.
Q3: My this compound sample is sensitive to heat and light. What precautions should I take during purification?
A3: this compound, like other ergot alkaloids, can be sensitive to heat, light, and air. It is advisable to conduct purification steps, especially those involving solvents, under an inert atmosphere (e.g., nitrogen or argon) and to protect the sample from light by using amber glassware or wrapping containers in aluminum foil.[6] When evaporating solvents, use a rotary evaporator with a water bath set to a low temperature (below 45°C) to prevent degradation.[7]
Q4: How can I effectively remove impurities that are structurally similar to this compound?
A4: For removing closely related impurities, preparative high-performance liquid chromatography (HPLC) is the most effective method.[8] Reversed-phase columns (e.g., C18) with mobile phases consisting of acetonitrile or methanol mixed with a volatile buffer at a slightly alkaline pH are typically used for good separation of ergot alkaloids.[9]
Q5: What is the purpose of converting this compound to a salt during purification?
A5: Converting this compound to a salt, such as a tartrate salt, is a common final purification step.[5] This is because the salt form often has different solubility properties than the freebase, which can be exploited to selectively crystallize the desired compound, leaving impurities behind in the solution. The salt form may also be more stable for storage.
Troubleshooting Guides
Low Yield During Extraction and Crystallization
| Symptom | Possible Cause | Suggested Solution |
| Low recovery of this compound after initial solvent extraction. | Incomplete extraction from the crude material. | Grind the crude material to a fine powder to increase surface area.[1] Increase the extraction time and/or the number of extraction cycles. Consider using a different solvent system, such as a toluene/ethanol mixture.[2] |
| Degradation of this compound during extraction. | Perform the extraction at a lower temperature. Ensure the starting material and solvents are not acidic, as this can lead to degradation of some alkaloids. | |
| Poor crystal formation or no crystals obtained. | The solution is not sufficiently supersaturated. | Concentrate the solution by carefully evaporating more solvent before cooling. Try adding an anti-solvent (a solvent in which this compound is poorly soluble) dropwise to induce precipitation. |
| Presence of impurities inhibiting crystallization. | Perform a preliminary purification step, such as a liquid-liquid extraction, to remove significant impurities before attempting crystallization. | |
| Significant loss of product during recrystallization. | The chosen solvent is too effective at dissolving this compound, even at low temperatures. | Experiment with different crystallization solvents or solvent mixtures. Reduce the amount of solvent used to dissolve the crude product to the minimum required. |
Presence of Impurities in the Final Product
| Symptom | Possible Cause | Suggested Solution |
| Colored impurities in the final crystalline product. | Incomplete removal of colored byproducts from the crude mixture. | Add a small amount of activated charcoal to the hot solution before filtration and crystallization. The charcoal will adsorb many colored impurities. |
| Presence of a closely related impurity peak in HPLC analysis. | Co-crystallization of the impurity with this compound. | Perform multiple recrystallizations. If impurities persist, use preparative HPLC for final purification.[8] |
| Broad or tailing peaks in HPLC analysis of the purified product. | Interaction of the basic this compound molecule with acidic sites on the silica-based column. | Add a small amount of a base, such as triethylamine or ammonium hydroxide, to the mobile phase to improve peak shape.[9] |
Experimental Protocols
Liquid-Liquid Extraction for Preliminary Purification
This protocol is adapted from methods used for the purification of ergotamine.[2]
-
Dissolution: Dissolve the crude this compound extract in a suitable organic solvent, such as toluene.
-
Acidic Wash: Extract the organic solution with an aqueous acid solution (e.g., 0.1 N HCl). The basic this compound will move into the acidic aqueous phase, leaving non-basic impurities in the organic phase.
-
Phase Separation: Separate the aqueous layer.
-
Basification: Increase the pH of the aqueous solution to above 7 (e.g., pH 8-10) with a base like a dilute sodium hydroxide or ammonia solution.[10] This will convert the this compound salt back to its freebase form.
-
Back Extraction: Extract the basified aqueous solution with a fresh portion of the organic solvent (e.g., toluene or chloroform). The purified this compound freebase will now be in the organic phase.
-
Washing and Drying: Wash the organic phase with a neutral brine solution and then dry it over an anhydrous salt like sodium sulfate.
-
Concentration: Evaporate the solvent under reduced pressure to obtain the partially purified this compound.
Recrystallization of this compound
This protocol is a general procedure based on the recrystallization of similar alkaloids.
-
Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but readily soluble when heated. Acetone or methanol are good starting points.
-
Dissolution: Place the partially purified this compound in a flask and add a minimal amount of the chosen solvent. Heat the mixture gently with stirring until all the solid has dissolved.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. Then, place it in an ice bath or a freezer to promote crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
Visualizations
Caption: A typical experimental workflow for the purification of this compound.
Caption: A logical flowchart for troubleshooting this compound purification issues.
References
- 1. mechotech.in [mechotech.in]
- 2. EP1742953B1 - Process for isolation of ergot alkaloids from ergot - Google Patents [patents.google.com]
- 3. WO2005082910A1 - Process for isolation of ergot alkaloids from ergot - Google Patents [patents.google.com]
- 4. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 5. CS208139B2 - Method of making the ergotamintartrate - Google Patents [patents.google.com]
- 6. Ergotamine | C33H35N5O5 | CID 8223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. ftp.uspbpep.com [ftp.uspbpep.com]
- 8. First Synthesis of Ergotamine-13CD3 and Ergotaminine-13CD3 from Unlabeled Ergotamine [mdpi.com]
- 9. Ergot alkaloid control in biotechnological processes and pharmaceuticals (a mini review) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Production of Ergot Alkaloids by the Japanese Isolate Claviceps purpurea var. agropyri on Rice Medium [scirp.org]
Acetergamine Cytotoxicity Troubleshooting: A Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues during the assessment of Acetergamine cytotoxicity. The following information is designed to assist scientists and drug development professionals in identifying and resolving common experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
General Cell Culture and Compound Handling
Question: My untreated control cells are showing signs of stress or death after seeding. What could be the cause?
Answer: This issue is often related to problems with basic cell culture techniques or reagents. Potential causes include:
-
Contamination: Bacterial, fungal, or mycoplasma contamination can induce cytotoxicity.[1][2][3][4] Visually inspect cultures for turbidity, color changes in the medium, or filamentous structures.[4] It is recommended to regularly test for mycoplasma.[5]
-
Suboptimal Culture Conditions: Incorrect CO2 levels, temperature, or humidity can stress cells. Ensure incubators are properly calibrated.
-
Reagent Quality: Expired or improperly stored media, serum, or supplements can be detrimental to cell health.[4]
-
Cell Handling: Overly aggressive pipetting or harsh trypsinization can damage cells.
Question: I'm observing precipitation of this compound in my culture medium. How can I address this?
Answer: Compound precipitation can lead to inconsistent and inaccurate results. Consider the following:
-
Solubility Issues: this compound, being an ergoline derivative, may have limited aqueous solubility. Ensure the final concentration of the solvent (e.g., DMSO) is compatible with your cell line and does not exceed a non-toxic level (typically <0.5%).
-
Solvent Choice: If solubility in the initial solvent is low, consider alternative biocompatible solvents.
-
Stock Concentration: Preparing a higher concentration stock solution and diluting it further in the final medium may help. Always add the compound to the medium with gentle mixing.
Troubleshooting Cytotoxicity Assays
Question: My cytotoxicity assay results (e.g., MTT, LDH) are highly variable between replicates. What are the common sources of this variability?
Answer: High variability can obscure the true effect of this compound. Common causes include:
-
Uneven Cell Seeding: Ensure a homogenous single-cell suspension before seeding and use a consistent pipetting technique.[6]
-
Edge Effects: Wells on the perimeter of a microplate are prone to evaporation, leading to altered cell growth and compound concentration.[6] It is advisable to fill outer wells with sterile PBS or medium and not use them for experimental data.
-
Pipetting Errors: Inaccurate pipetting of cells, compound, or assay reagents is a major source of variability.[6] Calibrate pipettes regularly and use reverse pipetting for viscous solutions.
-
Incomplete Reagent Mixing: Ensure all reagents are thoroughly mixed in each well before incubation and reading.
Question: The positive control in my cytotoxicity assay is not showing the expected level of cell death. What should I do?
Answer: A failing positive control invalidates the assay results. Consider these points:
-
Control Compound Degradation: The positive control compound (e.g., doxorubicin, staurosporine) may have degraded due to improper storage.[7] Prepare fresh aliquots.
-
Incorrect Concentration: Double-check the calculations for the positive control concentration.
-
Cell Line Resistance: The cell line may have developed resistance to the positive control.[7] Consider using a different control compound or a higher concentration.
-
Assay Compatibility: Ensure the chosen positive control is appropriate for your cell line and the specific cytotoxicity assay being used.[7]
Data Presentation: Troubleshooting Common Cytotoxicity Assays
| Assay Type | Potential Issue | Possible Cause(s) | Recommended Solution(s) |
| MTT/XTT/MTS | Low signal in control wells | - Low cell number- Reduced metabolic activity- Reagent degradation | - Optimize cell seeding density- Ensure cells are in logarithmic growth phase- Use fresh assay reagents |
| High background signal | - Contamination (bacterial/fungal)[1][4]- Compound interference with formazan absorbance | - Discard contaminated cultures and decontaminate equipment[1]- Run a compound-only control to check for interference | |
| Incomplete formazan crystal dissolution[8] | - Inadequate mixing- Insufficient solubilization agent volume | - Gently shake the plate after adding the solubilizer- Ensure complete coverage of the well bottom with the solubilizer | |
| LDH Release | High spontaneous release in control wells | - Poor cell health- Mechanical stress during handling[9] | - Use cells at optimal confluency- Handle plates gently; avoid vigorous pipetting |
| Low maximum release with lysis buffer | - Incomplete cell lysis- Insufficient incubation time | - Ensure lysis buffer is at the correct concentration and evenly distributed- Optimize incubation time with the lysis buffer | |
| Live/Dead Staining (e.g., Calcein-AM/PI) | High background fluorescence | - Incomplete washing of dyes- Autofluorescence of the compound or cells | - Perform adequate washing steps- Include unstained and compound-only controls to assess background |
| Weak signal from live cells (Calcein-AM) | - Dye hydrolysis before cell entry- Efflux of the dye from cells[10] | - Prepare fresh dye solutions immediately before use- Reduce incubation time or use an efflux pump inhibitor if appropriate |
Experimental Protocols
1. MTT Cell Viability Assay
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (e.g., DMSO) and positive control wells. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well. Incubate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01 N HCl) to each well.[8]
-
Absorbance Reading: Gently shake the plate for 5-15 minutes to dissolve the formazan crystals. Read the absorbance at 570 nm using a microplate reader.
2. Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells into the culture medium.
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Controls: Prepare three types of controls:
-
Spontaneous LDH Release: Untreated cells.
-
Maximum LDH Release: Untreated cells lysed with a lysis buffer (provided with the assay kit) 45 minutes before the end of the incubation period.
-
Background Control: Medium without cells.
-
-
Sample Collection: At the end of the treatment period, centrifuge the plate at 250 x g for 10 minutes.
-
Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH assay reaction mixture (as per the manufacturer's instructions) to each well.
-
Incubation and Reading: Incubate the plate at room temperature for 30 minutes, protected from light. Stop the reaction by adding 50 µL of stop solution (if required by the kit). Measure the absorbance at 490 nm.
-
Calculation: Calculate the percentage of cytotoxicity using the formula provided by the assay kit manufacturer.
Visualizations
References
- 1. yeasenbio.com [yeasenbio.com]
- 2. corning.com [corning.com]
- 3. Cell Culture Troubleshooting [sigmaaldrich.com]
- 4. cellculturecompany.com [cellculturecompany.com]
- 5. Cell Culture Contamination Troubleshooting [sigmaaldrich.com]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. pharmacology - Cell viability assay: Problems with MTT assay in the solubilization step - Biology Stack Exchange [biology.stackexchange.com]
- 9. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 10. Cytotoxic effect of calcein acetoxymethyl ester on human tumor cell lines: drug delivery by intracellular trapping - PubMed [pubmed.ncbi.nlm.nih.gov]
how to improve Acetergamine stability in solution
This technical support center provides guidance on improving the stability of Acetergamine in solution for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in solution?
A1: The stability of this compound, an ergoline derivative, is primarily influenced by several factors:
-
pH: Like many ergoline alkaloids, this compound is susceptible to degradation in acidic or strongly basic conditions. Epimerization, a common degradation pathway for ergoline compounds, can be influenced by pH.[1][2] Generally, neutral to slightly alkaline conditions are preferred for enhanced stability.
-
Temperature: Higher temperatures accelerate the rate of chemical degradation.[1][2][3] For long-term storage, solutions should be kept at low temperatures.
-
Light: Exposure to light, particularly UV light, can lead to the degradation of ergoline alkaloids.[1][2]
-
Solvent: The choice of solvent can significantly impact stability. Some solvents may promote degradation pathways such as hydrolysis or epimerization.[1][2]
-
Oxygen: Oxidative degradation can be a concern for complex organic molecules like this compound.
Q2: What are the expected degradation pathways for this compound?
A2: While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on its structure as an ergoline derivative with an acetamide group, the following pathways are plausible:
-
Epimerization: This is a common degradation route for ergoline alkaloids, involving a change in the stereochemistry at the C-8 position.[1][4] This can lead to the formation of inactive or less active isomers.
-
Hydrolysis: The acetamide functional group on the side chain of this compound can undergo hydrolysis, particularly under acidic or basic conditions, to yield acetic acid and the corresponding amine derivative of the ergoline scaffold.
-
Oxidation: The indole moiety and other parts of the ergoline structure can be susceptible to oxidation, leading to a variety of degradation products.
-
Photodegradation: Exposure to light can induce photochemical reactions, leading to the formation of various degradation products.[1]
Q3: What are the recommended storage conditions for this compound solutions?
A3: To maximize stability, this compound solutions should be stored under the following conditions:
-
Temperature: For long-term storage, it is recommended to store solutions at -20°C or below.[1][2][3] For short-term storage (e.g., during an experiment), solutions should be kept on ice or at 2-8°C.
-
Light: Solutions should always be protected from light by using amber vials or by wrapping the container in aluminum foil.[2]
-
Atmosphere: While not always necessary, for very long-term storage or for particularly sensitive experiments, purging the solution with an inert gas like nitrogen or argon can help to minimize oxidative degradation.
-
Solvent: The choice of solvent is critical. For instance, long-term storage of some ergoline alkaloids at room temperature is only recommended in chloroform, while storage in acetonitrile should be at -20°C or below.[2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Loss of biological activity of this compound solution over a short period. | Degradation due to improper storage (temperature, light).Epimerization to a less active form. | Prepare fresh solutions for each experiment.Store stock solutions at -20°C or -80°C in light-protected aliquots.Work with solutions on ice. |
| Precipitate forms in the this compound solution upon storage. | Poor solubility in the chosen solvent at low temperatures.Degradation product is insoluble. | Prepare a more dilute stock solution.Consider a different solvent system (e.g., addition of a co-solvent).Filter the solution before use if precipitation is observed after thawing. |
| Inconsistent results between experiments using the same stock solution. | Degradation of the stock solution over time.Multiple freeze-thaw cycles causing degradation. | Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.Perform a stability check of the stock solution over time using an analytical method like HPLC. |
| Appearance of unexpected peaks in HPLC analysis of the this compound solution. | Degradation of this compound.Contamination of the solvent or glassware. | Analyze the degradation products using LC-MS to identify them.Optimize storage conditions to minimize degradation.Ensure high purity of solvents and meticulous cleaning of glassware. |
Quantitative Stability Data (Illustrative)
Table 1: Illustrative pH-Dependent Degradation of an Ergoline Alkaloid in Aqueous Solution at 25°C
| pH | Half-life (t½) in hours (approx.) |
| 3.0 | 12 |
| 5.0 | 48 |
| 7.0 | 120 |
| 9.0 | 96 |
| 11.0 | 24 |
Table 2: Illustrative Temperature-Dependent Degradation of an Ergoline Alkaloid in a Buffered Solution (pH 7.4)
| Temperature (°C) | Degradation Rate Constant (k) per day (approx.) |
| 4 | 0.005 |
| 25 | 0.025 |
| 40 | 0.150 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), anhydrous, sterile
-
Sterile, amber microcentrifuge tubes
-
Calibrated balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening the container to prevent condensation of moisture.
-
In a sterile environment (e.g., a laminar flow hood), weigh out the required amount of this compound powder. For a 10 mM stock solution, this will be approximately 2.97 mg per 1 mL of DMSO.
-
Add the appropriate volume of anhydrous, sterile DMSO to the weighed this compound.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath may be necessary to aid dissolution, but prolonged heating should be avoided.
-
Once dissolved, aliquot the stock solution into single-use, sterile, amber microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: Experimental Workflow for Assessing this compound Stability
This protocol outlines a general workflow for conducting a forced degradation study to assess the stability of this compound in solution.
1. Solution Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile or DMSO).
-
Prepare working solutions by diluting the stock solution in various buffers (e.g., pH 3, 5, 7, 9, 11) and with different stress agents (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂).
2. Stress Conditions:
-
Hydrolytic Stress: Incubate the solutions at different pH values at a set temperature (e.g., 60°C) for various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Oxidative Stress: Treat the solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature for a set period.
-
Thermal Stress: Expose the solid drug and its solution to elevated temperatures (e.g., 60°C, 80°C).
-
Photolytic Stress: Expose the solution to a light source (e.g., UV lamp at 254 nm and a cool white fluorescent lamp) for a defined period.
3. Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed solution.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze the samples using a stability-indicating HPLC method (e.g., reverse-phase C18 column with a gradient elution of acetonitrile and a buffer).
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent drug.
4. Data Evaluation:
-
Calculate the percentage of degradation of this compound under each stress condition.
-
Identify and characterize the major degradation products using LC-MS if possible.
-
Determine the degradation kinetics (e.g., half-life) under different conditions.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for this compound stability testing.
Caption: this compound's mechanism via the α1-adrenergic signaling pathway.
References
Acetergamine Experiments: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Acetergamine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic ergoline derivative.[1][2] Its primary known mechanism of action is as an antagonist of alpha-1 adrenergic receptors, which leads to vasodilation (widening of blood vessels).[1] Like other ergoline derivatives, it may also interact with various serotonin and dopamine receptor subtypes, which can lead to a complex pharmacological profile.[1][2]
Q2: What are the known subtypes of alpha-1 adrenergic receptors, and is this compound selective for any of them?
There are three main subtypes of alpha-1 adrenergic receptors: α1A, α1B, and α1D.[3][4][5][6][7] Many ergoline derivatives exhibit low selectivity among these subtypes, acting as antagonists or low-efficacy partial agonists with nanomolar affinity across all three.[1] While specific data for this compound is limited, it is plausible that it shares this characteristic of low subtype selectivity, which is a critical consideration in experimental design.
Q3: What are some of the expected physiological effects of this compound based on its mechanism of action?
As an alpha-1 adrenergic antagonist, this compound is expected to cause relaxation of smooth muscle, particularly in blood vessels, leading to a decrease in blood pressure.[5] This vasodilatory effect is the basis for its investigation in conditions like erectile dysfunction. Due to the widespread distribution of alpha-1 adrenergic receptors, other systemic effects may be observed.
Q4: Are there common off-target effects observed with ergoline derivatives like this compound?
Yes, a significant challenge in working with ergoline derivatives is their potential to interact with multiple receptor systems, including various serotonin (5-HT) and dopamine (D) receptors.[1][2][8] This can lead to a range of off-target effects that may complicate the interpretation of experimental results. For example, some ergoline derivatives have shown affinity for 5-HT1A, 5-HT2, and D2 receptors.[8][9]
Troubleshooting Guides
In Vitro Experiments: Radioligand Binding Assays
Issue: High non-specific binding of radioligand.
-
Possible Cause: The radioligand may be too hydrophobic, leading to non-specific binding to the filter membrane or other surfaces. The concentration of the radioligand might be too high.
-
Troubleshooting Steps:
-
Reduce Radioligand Concentration: Use a concentration of the radioligand at or below its Kd value for the receptor.[10]
-
Optimize Washing Steps: Increase the number of washes or the volume of wash buffer to more effectively remove unbound radioligand.
-
Pre-treat Filters: Pre-soak the filter mats in a solution like 0.5% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter.
-
Include Detergents: Add a low concentration of a mild detergent (e.g., 0.1% BSA) to the wash buffer to reduce non-specific interactions.[10]
-
Re-evaluate the Radioligand: If high non-specific binding persists, consider using a different radioligand with a more favorable pharmacological profile.[10]
-
Issue: Low or no specific binding detected.
-
Possible Cause: The receptor preparation may have low integrity, the radioligand may have degraded, or the incubation conditions may be suboptimal.
-
Troubleshooting Steps:
-
Verify Receptor Expression: Confirm the presence and integrity of the alpha-1 adrenergic receptors in your cell membrane preparation using a validated positive control antagonist (e.g., prazosin).
-
Check Radioligand Quality: Ensure the radioligand has not exceeded its shelf-life and has been stored correctly.[10] Consider running a quality control check.
-
Optimize Incubation Time and Temperature: Conduct time-course experiments to determine the optimal incubation time to reach equilibrium. Some agonist radioligands may have slow association kinetics.[11]
-
Assess Protein Concentration: Ensure you are using an adequate amount of membrane protein in your assay.
-
Ex Vivo Experiments: Vasodilation in Aortic Rings
Issue: Inconsistent or weak vasodilation response to this compound.
-
Possible Cause: The aortic rings may have been damaged during preparation, the pre-constriction agent may not be optimal, or the tissue may have become desensitized.
-
Troubleshooting Steps:
-
Careful Tissue Preparation: Handle the aortic rings gently to avoid damaging the endothelial layer, which is crucial for some vasodilation mechanisms.
-
Optimize Pre-constriction: Use a reliable vasoconstrictor like phenylephrine to achieve a stable and reproducible pre-constriction of the aortic rings. The level of pre-constriction should be consistent across experiments.
-
Viability Check: At the end of each experiment, test the viability of the tissue with a known vasodilator (e.g., acetylcholine to check endothelium-dependent relaxation) and a maximal relaxation agent (e.g., sodium nitroprusside for endothelium-independent relaxation).
-
Cumulative vs. Single Dosing: If tachyphylaxis (rapid desensitization) is suspected, consider using a single-dose protocol instead of a cumulative concentration-response curve.
-
In Vivo Experiments: Blood Pressure Measurement in Rodents
Issue: High variability in blood pressure readings.
-
Possible Cause: Animal stress, improper catheter placement, or temperature fluctuations can all contribute to variability in blood pressure measurements.[12][13][14]
-
Troubleshooting Steps:
-
Acclimatize Animals: Allow sufficient time for animals to acclimate to the experimental setup to minimize stress-induced blood pressure changes.[13]
-
Correct Catheter Placement: Ensure the arterial catheter is correctly placed and patent. For tail-cuff measurements, ensure proper cuff size and placement.[15][16]
-
Maintain Body Temperature: Use a heating pad or lamp to maintain the animal's core body temperature within a physiological range, as anesthesia can impair thermoregulation and affect blood pressure.[13][15]
-
Anesthesia Considerations: The choice and depth of anesthesia can significantly impact cardiovascular parameters. Use a consistent and appropriate anesthetic regimen.[14][15]
-
Issue: Unexpected off-target effects observed.
-
Possible Cause: As an ergoline derivative, this compound may interact with serotonin and dopamine receptors, leading to effects unrelated to alpha-1 adrenergic blockade.[1][2]
-
Troubleshooting Steps:
-
Pharmacological Blockade: To isolate the effects of alpha-1 adrenergic antagonism, pre-treat animals with selective antagonists for other potential targets (e.g., serotonin or dopamine receptors) to see if the off-target effects are blocked.
-
Dose-Response Relationship: Carefully establish a dose-response curve to identify the lowest effective dose that elicits the desired alpha-1 blocking effect with minimal off-target effects.
-
Behavioral Monitoring: Closely monitor animals for any behavioral changes that might indicate central nervous system effects related to dopamine or serotonin receptor interaction.
-
Quantitative Data
As specific experimental data for this compound is not widely available in the public domain, the following tables provide representative data for a well-characterized non-selective alpha-1 antagonist, Prazosin, and general findings for ergoline derivatives. This information can serve as a useful reference for designing and interpreting experiments with this compound.
Table 1: Binding Affinity (Ki) of Prazosin for Human Alpha-1 Adrenergic Receptor Subtypes
| Receptor Subtype | Ki (nM) Range | Reference |
| α1A | 0.13 - 1.0 | [17] |
| α1B | 0.06 - 0.62 | [17] |
| α1D | 0.06 - 0.38 | [17] |
Table 2: Pharmacological Profile of Selected Ergoline Derivatives at Alpha-1 Adrenoceptor Subtypes
| Compound | Receptor Affinity | Subtype Selectivity | Functional Activity | Reference |
| Ergotamine | Nanomolar | Low | Antagonist / Low-efficacy partial agonist | [1] |
| Dihydroergotamine | Nanomolar | Low | Antagonist / Low-efficacy partial agonist | [1] |
| Lisuride | Nanomolar | Low | Antagonist / Low-efficacy partial agonist | [1] |
Experimental Protocols
Protocol: Ex Vivo Vasodilation Assay Using Isolated Rat Aortic Rings
This protocol describes a standard method for assessing the vasodilatory properties of a compound like this compound on isolated arterial tissue.
-
Tissue Preparation:
-
Mounting:
-
Mount each aortic ring in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.
-
Attach one end of the ring to a fixed hook and the other to an isometric force transducer.
-
Apply a resting tension of approximately 1.5-2.0 g and allow the tissue to equilibrate for at least 60 minutes, with buffer changes every 15-20 minutes.
-
-
Experimental Procedure:
-
After equilibration, induce a stable contraction with a submaximal concentration of a vasoconstrictor, typically phenylephrine (e.g., 1 µM).
-
Once the contraction has reached a stable plateau, add this compound in a cumulative manner, increasing the concentration in a stepwise fashion (e.g., from 1 nM to 10 µM).
-
Record the relaxation response at each concentration until a maximal response is achieved or the highest concentration is tested.
-
At the end of the experiment, add a known vasodilator like sodium nitroprusside (e.g., 10 µM) to induce maximal relaxation.
-
-
Data Analysis:
-
Express the relaxation response as a percentage of the pre-contraction induced by phenylephrine.
-
Plot the concentration-response curve and calculate the EC50 (the concentration of this compound that produces 50% of the maximal relaxation).
-
Visualizations
Caption: Experimental workflow for characterizing this compound.
Caption: this compound's antagonism of the alpha-1 adrenergic signaling pathway.
Caption: Troubleshooting logic for common experimental issues.
References
- 1. Pharmacological properties of a wide array of ergolines at functional alpha(1)-adrenoceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The selectivity of some ergot derivatives for alpha 1 and alpha 2-adrenoceptors of rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alpha 1-adrenergic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alpha1-adrenoceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 6. Frontiers | α1-Adrenergic Receptors in Neurotransmission, Synaptic Plasticity, and Cognition [frontiersin.org]
- 7. cdn.amegroups.cn [cdn.amegroups.cn]
- 8. researchgate.net [researchgate.net]
- 9. Serotonergic ergoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Radiometric Ligand-Binding Assays | Revvity [revvity.co.kr]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. Pitfalls of invasive blood pressure monitoring using the caudal ventral artery in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cabidigitallibrary.org [cabidigitallibrary.org]
- 14. Measurement of blood pressure in rats: Invasive or noninvasive methods? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Measurement of invasive blood pressure in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Measuring Blood Pressure in Small Laboratory Animals | Springer Nature Experiments [experiments.springernature.com]
- 17. Prazosin - Wikipedia [en.wikipedia.org]
- 18. researchgate.net [researchgate.net]
- 19. A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Acetergamine Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with Acetergamine. The information is designed to assist in optimizing experimental conditions, with a focus on incubation time.
Frequently Asked Questions (FAQs)
Q1: What is the optimal incubation time for this compound in a cell-based assay?
A1: The optimal incubation time for this compound is cell-type and assay-dependent. A time-course experiment is crucial to determine the peak response. Start with a broad range of time points (e.g., 15 minutes, 30 minutes, 1, 2, 4, 8, 12, and 24 hours). Based on this compound's potential mechanism as an alpha-1 blocker, effects on downstream signaling are often rapid, occurring within minutes to a few hours.
Q2: I am not observing any effect of this compound. What are the possible reasons?
A2: Several factors could contribute to a lack of response:
-
Incorrect Incubation Time: You may be missing the peak window of activity.
-
Cell Health: Ensure cells are healthy, viable, and in the logarithmic growth phase.[1][2] Stressed or overly confluent cells may not respond appropriately.
-
Receptor Expression: Confirm that your cell line expresses the target receptor (e.g., alpha-1 adrenergic receptor) at sufficient levels.
-
Compound Degradation: this compound, like many small molecules, may be unstable in culture media over long incubation periods.
-
Assay Sensitivity: The assay may not be sensitive enough to detect subtle changes.
Q3: My results with this compound are highly variable between experiments. What can I do to improve consistency?
A3: Variability in cell-based assays is a common issue.[3][4] To improve reproducibility:
-
Standardize Cell Seeding: Ensure a consistent cell number and even distribution in each well.[2]
-
Control Incubation Conditions: Maintain stable temperature and CO2 levels in your incubator.[2] Even minor fluctuations can impact cell metabolism and drug response.
-
Consistent Reagent Handling: Use reagents from the same lot number when possible and follow consistent preparation protocols.
-
Minimize Edge Effects: Evaporation can be more pronounced in the outer wells of a microplate, concentrating media components and affecting cell growth.[3] Consider leaving the outer wells empty or filling them with sterile media or PBS.
-
Automate Pipetting Steps: If possible, use automated liquid handlers to reduce pipetting errors.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High Background Signal | - Reagent precipitation- Cell autofluorescence- Non-specific antibody binding | - Centrifuge reagents before use.- Use phenol red-free media for fluorescence assays.- Include appropriate blocking steps in your protocol.[5] |
| Low Signal-to-Noise Ratio | - Suboptimal incubation time- Insufficient compound concentration- Low cell number | - Perform a time-course and dose-response experiment.- Optimize cell seeding density.[2] |
| Cell Detachment or Death | - Compound cytotoxicity- Over-trypsinization during passaging- Contamination | - Perform a cytotoxicity assay to determine the optimal concentration range.- Handle cells gently during subculture.- Regularly check for signs of microbial contamination.[1][6][7][8] |
| Inconsistent Results Across a Plate | - "Edge effect" due to evaporation- Uneven cell seeding- Temperature gradients | - Use a hydration chamber for long incubations.[3]- Ensure thorough mixing of cell suspension before plating.- Allow plates to equilibrate to room temperature before placing in the incubator.[9] |
Experimental Protocols
Protocol 1: Time-Course Experiment to Determine Optimal Incubation Time
-
Cell Seeding: Plate cells at a pre-determined optimal density in a 96-well plate and allow them to adhere overnight.
-
Compound Addition: Add this compound at a fixed concentration (e.g., the EC50 or a concentration known to elicit a response) to the cells.
-
Incubation: Incubate the plates for a range of time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 12h, 24h).
-
Assay Readout: At each time point, perform the specific assay (e.g., calcium imaging, reporter gene assay, or protein phosphorylation analysis).
-
Data Analysis: Plot the assay signal against time to identify the peak response time.
Protocol 2: Dose-Response Experiment
-
Cell Seeding: Plate cells as described above.
-
Compound Dilution: Prepare a serial dilution of this compound.
-
Compound Addition: Add the different concentrations of this compound to the cells.
-
Incubation: Incubate the plates for the optimal time determined in Protocol 1.
-
Assay Readout: Perform the assay and measure the response at each concentration.
-
Data Analysis: Plot the response against the log of the this compound concentration to determine the EC50.
Visualizations
Hypothetical Signaling Pathway for this compound
This compound is an ergotamine derivative and has been investigated as a potential alpha-1 blocker.[10] Alpha-1 adrenergic receptors are G-protein coupled receptors (GPCRs) that signal through the Gq alpha subunit to activate Phospholipase C (PLC). This leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), resulting in the release of intracellular calcium and activation of Protein Kinase C (PKC), respectively.
Caption: Hypothetical signaling pathway of this compound via an alpha-1 adrenergic receptor.
Experimental Workflow for Optimizing Incubation Time
Caption: Workflow for optimizing this compound incubation time.
References
- 1. 细胞培养故障排除 [sigmaaldrich.com]
- 2. biocompare.com [biocompare.com]
- 3. marinbio.com [marinbio.com]
- 4. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 5. assaygenie.com [assaygenie.com]
- 6. cellculturecompany.com [cellculturecompany.com]
- 7. yeasenbio.com [yeasenbio.com]
- 8. corning.com [corning.com]
- 9. Adapting Cell-Based Assays to the High Throughput Screening Platform: Problems Encountered and Lessons Learned - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound - Wikipedia [en.wikipedia.org]
Validation & Comparative
Acetergamine vs. Sumatriptan: A Comparative Efficacy Guide
This guide provides a detailed comparison of Acetergamine and Sumatriptan, focusing on their mechanisms of action, receptor binding affinities, and clinical efficacy in the context of migraine treatment. The information is intended for researchers, scientists, and professionals in drug development.
Introduction
This compound is a derivative of the ergoline family of compounds, which has been investigated for its potential as a vasodilator.[1] Sumatriptan is a well-established medication used for the acute treatment of migraine and cluster headaches.[2][3] It belongs to the triptan class of drugs, which are selective serotonin receptor agonists.[2][4] Both compounds interact with the serotonin system, but their specific receptor affinities and clinical applications differ.
Mechanism of Action
This compound , as an ergoline derivative, is expected to interact with a range of neurotransmitter receptors, including serotonin, dopamine, and adrenergic receptors. Its potential as an alpha-1 blocker and vasodilator has been noted.[1]
Sumatriptan exerts its therapeutic effects by acting as an agonist at serotonin 5-HT1B and 5-HT1D receptors.[2][4][5] This action leads to the constriction of cranial blood vessels and inhibits the release of pro-inflammatory neuropeptides from trigeminal nerve endings, both of which are implicated in the pathophysiology of migraine headaches.[3][5][6]
Quantitative Comparison of Receptor Binding Affinity
| Receptor Subtype | Sumatriptan (Ki, nM) | This compound (Ki, nM) |
| 5-HT1B | High Affinity[4][5] | Data Not Available |
| 5-HT1D | High Affinity[4][5] | Data Not Available |
| 5-HT1F | Agonist Activity[2] | Data Not Available |
Note: Lower Ki values indicate higher binding affinity. Data for this compound is not available for direct comparison.
Experimental Protocols
The binding affinities of compounds like Sumatriptan are typically determined through radioligand binding assays. A standard protocol for such an assay is outlined below.
Radioligand Binding Assay Protocol
-
Preparation of Cell Membranes:
-
Cells stably expressing the human recombinant receptor of interest (e.g., 5-HT1B or 5-HT1D) are cultured and harvested.
-
The cells are homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in the assay buffer.
-
-
Binding Assay:
-
A constant concentration of a specific radioligand (e.g., [3H]-GR125743 for 5-HT1B/1D receptors) is incubated with the prepared cell membranes.
-
Increasing concentrations of the unlabeled test compound (e.g., Sumatriptan) are added to compete with the radioligand for binding to the receptor.
-
The incubation is carried out at a specific temperature (e.g., 25°C) for a set duration to reach equilibrium.
-
-
Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters, which separates the bound radioligand from the unbound.
-
The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Below is a generalized workflow for a competitive binding assay.
Signaling Pathway
Sumatriptan's therapeutic effect is mediated through the activation of 5-HT1B and 5-HT1D receptors, which are G-protein coupled receptors (GPCRs).[7] The activation of these receptors, which are coupled to Gi/o proteins, leads to the inhibition of adenylyl cyclase.[7][8] This, in turn, decreases the intracellular concentration of cyclic AMP (cAMP).[9] This signaling cascade ultimately results in the desired physiological responses: vasoconstriction of cranial arteries and inhibition of neurotransmitter release.[9]
The diagram below illustrates the simplified signaling pathway of 5-HT1B/1D receptors.
Clinical Efficacy
This compound has been investigated for its potential in treating cerebellar ataxia and its properties as a vasodilator, which led to patents concerning therapies for erectile dysfunction.[1] However, there is a lack of published clinical trial data directly comparing its efficacy against Sumatriptan for any indication.
Sumatriptan has demonstrated efficacy in the acute treatment of migraine in numerous clinical trials.[3] It is effective in relieving headache pain, as well as associated symptoms like nausea, photophobia, and phonophobia.[3] Some studies have compared Sumatriptan to ergotamine-based medications, which are in the same broader family as this compound. One study found that an ergotamine-based combination drug was more effective than Sumatriptan in providing complete headache relief at two hours (51.12% vs. 33.70%).[10] Conversely, another trial concluded that oral Sumatriptan was more effective than a combination of ergotamine tartrate and caffeine, with 66% of patients on Sumatriptan experiencing headache improvement by two hours compared to 48% on the ergotamine combination.[11]
Conclusion
Sumatriptan is a well-characterized 5-HT1B/1D receptor agonist with proven clinical efficacy for the acute treatment of migraines.[2][3][4][5] this compound is an ergoline derivative with a less defined mechanism of action and a lack of extensive clinical efficacy data, though it has been explored for vasodilation.[1] While both compounds interact with the serotonin system, their specific receptor profiles and therapeutic applications appear to be distinct. For the treatment of acute migraine, Sumatriptan is a well-established therapeutic agent. Further research and clinical trials would be necessary to determine the comparative efficacy of this compound for any clinical indication.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Sumatriptan - Wikipedia [en.wikipedia.org]
- 3. Sumatriptan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. drugs.com [drugs.com]
- 5. drugs.com [drugs.com]
- 6. Articles [globalrx.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. The 5-HT1B receptor - a potential target for antidepressant treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Signalling pathways activated by 5-HT(1B)/5-HT(1D) receptors in native smooth muscle and primary cultures of rabbit renal artery smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The first comparative double-blind trial on efficacy and safety of ergotamine based five-component combination and sumatriptan in migraine without aura - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A randomized, double-blind comparison of sumatriptan and Cafergot in the acute treatment of migraine. The Multinational Oral Sumatriptan and Cafergot Comparative Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
Scarcity of Data Precludes Comprehensive Comparison of Acetergamine to Standard of Care
A thorough review of available scientific literature reveals a significant lack of data on the clinical efficacy and preclinical performance of Acetergamine, preventing a direct comparison with current standard of care treatments for any specific medical condition. While initial investigations into this compound have explored its potential as a treatment for erectile dysfunction and cerebellar ataxia, publicly accessible, in-depth clinical trial results or detailed preclinical study data are not available.
This compound is an ergotamine derivative, and its mechanism of action is suggested to involve alpha-1 adrenergic receptor blockade and vasodilation.[1] However, without quantitative data on its therapeutic effects and safety profile, a meaningful and objective comparison to established treatments is not feasible.
Limitations in Available Information:
-
Lack of Clinical Trial Data: No significant clinical trial data for this compound, including efficacy endpoints, patient demographics, or adverse event rates, are publicly available. This absence of information makes it impossible to assess its performance in a clinical setting against current therapeutic standards.
-
No Established Indication: this compound is not an approved medication for any specific indication, and therefore, a direct "standard of care" for its use does not exist. While it has been investigated for certain conditions, it has not progressed to a stage where a standard therapeutic alternative is a relevant comparator in a clinical context.
Due to these limitations, the creation of comparative data tables, detailed experimental protocols, and signaling pathway diagrams as requested is not possible. Further research and publication of data from well-designed preclinical and clinical studies are required before a comprehensive comparison of this compound to any standard of care can be conducted.
References
Acetergamine: A Comparative Cross-Validation of its Potential Effects
For Researchers, Scientists, and Drug Development Professionals
Acetergamine, a derivative of the ergoline family of compounds, has been investigated for its potential therapeutic applications, primarily revolving around its proposed mechanism of action as an alpha-1 adrenergic receptor antagonist and a vasodilator.[1][2] While specific clinical trial data for this compound remains limited, this guide provides a comparative analysis of its expected pharmacological profile against established drugs with similar mechanisms of action. The experimental protocols described herein represent standard methodologies for evaluating such compounds.
Comparative Pharmacological Profiles
Due to the limited direct experimental data on this compound, this section provides a comparative summary of its predicted properties alongside those of representative alpha-1 blockers and vasodilators. This comparison is based on the known pharmacology of the ergotamine class of drugs and the characteristics of established medications in these therapeutic areas.[1][3][4][5]
| Feature | This compound (Predicted) | Prazosin (Alpha-1 Blocker) | Sildenafil (PDE5 Inhibitor - Vasodilator) |
| Primary Mechanism | Alpha-1 adrenergic receptor blockade, vasodilation[1][2] | Selective alpha-1 adrenergic receptor antagonist[5][6] | Inhibition of phosphodiesterase type 5 (PDE5), leading to vasodilation[7][8] |
| Therapeutic Area | Erectile Dysfunction, Cerebellar Ataxia (investigational)[1][2] | Hypertension, Benign Prostatic Hyperplasia (BPH)[5][9] | Erectile Dysfunction, Pulmonary Arterial Hypertension[7][10] |
| Expected Onset of Action | Unknown | 2-3 hours[6] | 30-60 minutes[8][10] |
| Potential Side Effects | Dizziness, headache, orthostatic hypotension (predicted based on class)[5][6] | Dizziness, headache, drowsiness, orthostatic hypotension[6][9] | Headache, flushing, dyspepsia, visual disturbances[10] |
Experimental Protocols
The following are detailed methodologies for key experiments that would be essential in the cross-validation of this compound's effects.
Alpha-1 Adrenergic Receptor Binding Assay
Objective: To determine the binding affinity of this compound to alpha-1 adrenergic receptors.
Methodology:
-
Membrane Preparation: Cell membranes expressing specific subtypes of human alpha-1 adrenergic receptors (α1A, α1B, α1D) are prepared from cultured cell lines.
-
Radioligand Binding: Membranes are incubated with a radiolabeled ligand known to bind to alpha-1 receptors (e.g., [3H]-prazosin).
-
Competitive Binding: The incubation is performed in the presence of varying concentrations of this compound.
-
Separation and Scintillation Counting: Bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the membranes is quantified using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. This value is used to determine the binding affinity (Ki) of this compound for each receptor subtype.
In Vitro Vasodilation Assay
Objective: To assess the direct vasodilatory effect of this compound on isolated blood vessels.
Methodology:
-
Tissue Preparation: Arterial rings (e.g., from rat aorta or mesenteric arteries) are dissected and mounted in an organ bath system.[11][12]
-
Contraction Induction: The arterial rings are pre-contracted with an alpha-1 adrenergic agonist such as phenylephrine to induce a stable tonic contraction.[13]
-
Cumulative Concentration-Response Curve: Increasing concentrations of this compound are cumulatively added to the organ bath.
-
Measurement of Relaxation: The relaxation of the arterial rings is measured isometrically using a force transducer.
-
Data Analysis: The percentage of relaxation relative to the pre-contraction tone is calculated for each concentration of this compound. A concentration-response curve is plotted to determine the EC50 (the concentration that produces 50% of the maximal relaxation).[14]
Visualizing the Pathways and Processes
To better understand the mechanisms and workflows discussed, the following diagrams are provided.
References
- 1. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. ERGOT DERIVATIVES | Poisoning & Drug Overdose, 8e | AccessMedicine | McGraw Hill Medical [accessmedicine.mhmedical.com]
- 4. Popular Ergot Derivatives List, Drug Prices and Medication Information - GoodRx [goodrx.com]
- 5. Alpha-1 blocker - Wikipedia [en.wikipedia.org]
- 6. Alpha-Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Erectile Dysfunction Treatment & Management: Approach Considerations, Pharmacologic Therapy, External Erection-Facilitating Devices [emedicine.medscape.com]
- 8. numan.com [numan.com]
- 9. Alpha1‐Adrenergic Blockers: Current Usage Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Erectile dysfunction: Viagra and other oral medications - Mayo Clinic [mayoclinic.org]
- 11. 2.8. Experiments of Vascular Reactivity [bio-protocol.org]
- 12. dmt.dk [dmt.dk]
- 13. Experimental protocols [bio-protocol.org]
- 14. mdpi.com [mdpi.com]
A Comparative Analysis of Acetergamine and its Ergoline Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide offers a comparative analysis of Acetergamine and its structurally related ergoline analogs. The focus is on their pharmacological activity at dopamine and serotonin receptors, supported by experimental data and detailed methodologies.
This compound, a derivative of the ergoline scaffold, has been investigated for its potential as an alpha-1 blocker and vasodilator.[1] Its structural analogs within the broader class of ergoline derivatives have shown a wide range of pharmacological activities, primarily modulating dopamine and serotonin receptor subtypes. Understanding the structure-activity relationships (SAR) within this class is crucial for the rational design of new therapeutic agents.
Comparative Pharmacological Data
It is important to note that the following data has been collated from various sources and experimental conditions may differ, warranting cautious interpretation.
| Compound | Dopamine D2 Receptor Ki (nM) | Serotonin 5-HT2A Receptor Ki (nM) | Serotonin 5-HT2B Receptor EC50 (nM) | Serotonin 5-HT2C Receptor EC50 (nM) | Primary Activity Profile | Reference |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available | α1-blocker, Vasodilator | [1] |
| Ergovaline | 6.9 | Data Not Available | 8 | Data Not Available | D2 Agonist | [2] |
| Ergonovine | Data Not Available | Data Not Available | 47 | Data Not Available | D2 Agonist | [2] |
| α-Ergocryptine | Data Not Available | Data Not Available | 28 | Data Not Available | D2 Agonist | [2] |
| Ergotamine | Data Not Available | Data Not Available | 2 | Data Not Available | D2 Agonist | [2] |
| Bromocriptine | 2.5 | Data Not Available | Data Not Available | Data Not Available | D2 Agonist, D1 Antagonist | [3] |
| Lisuride | Data Not Available | Preferential for 5-HT2 | Data Not Available | Data Not Available | 5-HT2 Receptor Affinity | [4] |
| Pergolide | Data Not Available | Data Not Available | Data Not Available | Data Not Available | D1/D2 Agonist | [3] |
| CQ 32-084 | Low Affinity | 9 | Data Not Available | Data Not Available | Selective 5-HT2 Antagonist | [4] |
| BAM-1110 | Potent Dopaminergic Activity | Data Not Available | Data Not Available | Data Not Available | Dopamine Agonist | [1] |
| BAM-1602 | Extremely Potent Dopaminergic Activity | Data Not Available | Data Not Available | Data Not Available | Dopamine Agonist | [1] |
Experimental Protocols
Radioligand Binding Assay for Dopamine D2 Receptor
This protocol outlines a standard procedure for determining the binding affinity of compounds to the dopamine D2 receptor.
Materials:
-
HEPES buffer (20 mM, pH 7.4)
-
MgCl2 (6 mM)
-
EDTA (1 mM)
-
EGTA (1 mM)
-
Bovine Serum Albumin (BSA, 0.1%)
-
[3H]Spiperone (Radioligand)
-
Test compounds (this compound analogs)
-
(+)-Butaclamol (for non-specific binding determination)
-
Cell membranes expressing dopamine D2 receptors
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Prepare the assay buffer containing HEPES, MgCl2, EDTA, EGTA, and BSA.
-
In a 96-well plate, add the assay buffer, a known concentration of [3H]Spiperone, and varying concentrations of the test compound.
-
For determining non-specific binding, a separate set of wells should contain the assay buffer, [3H]Spiperone, and a high concentration of (+)-butaclamol.
-
Add the cell membranes expressing the D2 receptors to each well to initiate the binding reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
The Ki values are then determined by non-linear regression analysis of the competition binding data.
Calcium Flux Functional Assay for Serotonin 5-HT2A Receptor
This protocol describes a method to assess the functional activity of compounds at the 5-HT2A receptor by measuring changes in intracellular calcium concentration.
Materials:
-
Cells stably expressing the human 5-HT2A receptor
-
Cell culture medium
-
Fluo-4 AM or other calcium-sensitive fluorescent dye
-
Probenecid
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Test compounds (this compound analogs)
-
Serotonin (5-HT) as a reference agonist
-
A selective 5-HT2A antagonist (e.g., ketanserin) for validation
-
Fluorescence plate reader with an injection system
Procedure:
-
Plate the 5-HT2A receptor-expressing cells in a 96-well black-walled, clear-bottom plate and culture overnight.
-
Prepare the dye-loading solution containing the calcium-sensitive dye (e.g., Fluo-4 AM) and probenecid in HBSS.
-
Remove the culture medium from the cells and add the dye-loading solution.
-
Incubate the plate at 37°C for 60 minutes in the dark to allow the dye to enter the cells and be cleaved to its active form.
-
Prepare serial dilutions of the test compounds and the reference agonist (5-HT) in HBSS.
-
Place the plate in a fluorescence plate reader.
-
Measure the baseline fluorescence.
-
Add the test compounds or 5-HT to the wells using the instrument's injection system.
-
Immediately begin measuring the fluorescence intensity over time to detect changes in intracellular calcium levels.
-
The data is typically expressed as the change in fluorescence or as a percentage of the maximal response to 5-HT.
-
The EC50 values are calculated by fitting the concentration-response data to a sigmoidal dose-response curve.
Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a generalized experimental workflow for the analysis of this compound and its analogs.
Caption: Dopamine D2 receptor signaling pathway.
Caption: Serotonin 5-HT2A receptor signaling pathway.
Caption: Generalized experimental workflow.
References
- 1. Synthesis and structure-activity relationships of new (5R,8R,10R)-ergoline derivatives with antihypertensive or dopaminergic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ergovaline binding and activation of D2 dopamine receptors in GH4ZR7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Selectivity of some ergot derivatives for 5-HT1 and 5-HT2 receptors of rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
Acetergamine vs. Placebo: A Review of Preclinical Data
A comprehensive review of publicly available scientific literature and databases has revealed a significant lack of specific preclinical data for the ergotamine analog, acetergamine. While the compound is identified as a member of the ergot derivative class of molecules, which are known for their interactions with serotonergic, dopaminergic, and adrenergic receptors, no quantitative in vivo or in vitro studies detailing its efficacy or safety profile compared to a placebo were found.
This absence of specific data for this compound prevents a direct comparative analysis as initially requested. The following guide, therefore, provides a general overview of the preclinical evaluation of ergotamine derivatives and the methodologies typically employed in such studies. This information is intended to offer a foundational understanding of how a compound like this compound would be assessed in a preclinical setting.
General Methodologies for Preclinical Evaluation of Ergotamine Derivatives
The preclinical assessment of ergotamine derivatives typically involves a battery of in vitro and in vivo experiments to characterize their pharmacological activity, efficacy, and safety.
In Vitro Studies
Initial screening of ergotamine analogs often involves in vitro assays to determine their binding affinity and functional activity at various G-protein coupled receptors (GPCRs), primarily serotonin (5-HT), dopamine (D), and adrenergic (α) receptors.
Experimental Protocol: Radioligand Binding Assays
-
Objective: To determine the binding affinity of the test compound (e.g., an ergotamine derivative) to specific receptor subtypes.
-
Method:
-
Cell membranes expressing the receptor of interest are prepared.
-
A radiolabeled ligand known to bind to the receptor is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound.
-
The amount of radioligand binding is measured, and the concentration of the test compound that inhibits 50% of the specific binding (IC50) is calculated.
-
The equilibrium dissociation constant (Ki) is then determined from the IC50 value, providing a measure of the compound's binding affinity.
-
Experimental Protocol: Functional Assays (e.g., Calcium Mobilization or cAMP Assays)
-
Objective: To determine whether the compound acts as an agonist, antagonist, or inverse agonist at a specific receptor.
-
Method:
-
Cells expressing the receptor of interest are loaded with a fluorescent dye that is sensitive to changes in intracellular calcium or engineered to report changes in cyclic AMP (cAMP) levels.
-
The cells are then treated with the test compound.
-
Changes in fluorescence (for calcium mobilization) or reporter signal (for cAMP) are measured to determine the compound's effect on receptor signaling pathways.
-
Dose-response curves are generated to determine the potency (EC50) and efficacy of the compound.
-
In Vivo Studies
Following in vitro characterization, promising candidates are advanced to in vivo studies in animal models to assess their efficacy in relevant disease models and to evaluate their safety and pharmacokinetic profiles.
Experimental Protocol: Animal Models of Efficacy (e.g., Migraine Models)
-
Objective: To evaluate the potential therapeutic effect of the compound in a living organism.
-
Method (Example: Nitroglycerin-Induced Hyperalgesia Model for Migraine):
-
Rodents (rats or mice) are administered nitroglycerin to induce a state of hyperalgesia (increased sensitivity to pain), which is considered a surrogate for migraine-like pain.
-
The test compound or a placebo is administered to the animals.
-
Pain sensitivity is assessed at various time points using methods such as the von Frey filament test (mechanical allodynia) or the hot plate test (thermal hyperalgesia).
-
A reduction in pain sensitivity in the compound-treated group compared to the placebo group would indicate potential efficacy.
-
Experimental Protocol: Safety and Toxicity Studies
-
Objective: To identify potential adverse effects and determine the safety margin of the compound.
-
Method:
-
Acute, sub-chronic, and chronic toxicity studies are conducted in at least two animal species (one rodent, one non-rodent).
-
Animals are administered escalating doses of the compound.
-
A wide range of parameters are monitored, including clinical signs, body weight, food and water consumption, hematology, clinical chemistry, and histopathology of major organs.
-
The No-Observed-Adverse-Effect Level (NOAEL) is determined.
-
Signaling Pathways of Ergotamine Derivatives
Ergotamine derivatives exert their effects by interacting with multiple receptor systems. The specific signaling pathways activated depend on the receptor subtype and whether the compound acts as an agonist or antagonist.
Caption: General signaling pathways for ergotamine derivatives.
Experimental Workflow for Preclinical Assessment
The preclinical development of a compound like this compound would follow a structured workflow from initial in vitro screening to in vivo efficacy and safety studies.
Caption: A typical preclinical development workflow.
A Head-to-Head Comparison of Imatinib and Nilotinib in Targeting the BCR-ABL Fusion Protein in Chronic Myeloid Leukemia
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of two pivotal tyrosine kinase inhibitors (TKIs), Imatinib and its second-generation successor, Nilotinib, for the treatment of Chronic Myeloid Leukemia (CML). We will delve into their mechanisms of action, comparative efficacy from clinical trials, and in vitro potency, supported by detailed experimental protocols.
Mechanism of Action: Targeting the Aberrant BCR-ABL Kinase
Both Imatinib and Nilotinib are designed to inhibit the constitutively active BCR-ABL tyrosine kinase, the hallmark of CML.[1][2][3][4] This aberrant fusion protein drives uncontrolled proliferation of granulocytes.[2] The primary mechanism for both drugs involves competitive binding at the ATP-binding site of the BCR-ABL kinase domain.[1][2][3][5][6] By occupying this site, they prevent the phosphorylation of downstream substrates, thereby inhibiting the signaling pathways that lead to leukemogenesis.[2][3][6]
While both drugs share this fundamental mechanism, Nilotinib was rationally designed based on the structure of Imatinib to have a higher binding affinity for the ABL kinase domain.[7][8] This increased affinity contributes to its greater potency and its ability to overcome many of the resistance mutations that can emerge during Imatinib therapy.[7][8]
The downstream signaling pathways affected by the inhibition of BCR-ABL include:
-
RAS/MAPK Pathway: Crucial for cell proliferation.
-
JAK/STAT Pathway: Involved in cell growth and differentiation.
-
PI3K/Akt Pathway: A key survival pathway that prevents apoptosis.
The inhibition of these pathways ultimately leads to the induction of apoptosis (programmed cell death) in BCR-ABL-positive cells.[2][9]
Figure 1. Simplified BCR-ABL signaling pathway and the inhibitory action of Imatinib and Nilotinib.
In Vitro Potency: A Quantitative Comparison
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. In vitro studies consistently demonstrate that Nilotinib has a significantly lower IC50 for the inhibition of BCR-ABL kinase activity compared to Imatinib, indicating greater potency.
| Target | Imatinib IC50 (nM) | Nilotinib IC50 (nM) | Reference |
| Wild-Type BCR-ABL | 100-500 | 10-25 | [10] |
| Imatinib-Resistant Mutants | |||
| P-loop mutants (e.g., Y253H, E255K) | High Resistance | Effective | [11] |
| T315I | High Resistance | Ineffective | [11] |
Head-to-Head Clinical Efficacy: The ENESTnd Trial
The Evaluating Nilotinib Efficacy and Safety in Clinical Trials of Newly Diagnosed Ph+ CML Patients (ENESTnd) was a landmark phase III clinical trial that directly compared the efficacy and safety of Nilotinib and Imatinib in newly diagnosed CML patients in the chronic phase.[12][13][14][15]
Key Findings from the ENESTnd Trial (24-month follow-up):
| Endpoint | Imatinib (400 mg once daily) | Nilotinib (300 mg twice daily) | Nilotinib (400 mg twice daily) | p-value (Nilotinib vs Imatinib) |
| Major Molecular Response (MMR) | 44% | 71% | 67% | <0.0001 |
| Complete Molecular Response (CMR) | 10% | 26% | 21% | <0.0001 (300mg vs Imatinib) |
| Progression to Accelerated or Blast Phase | 12 patients | 2 patients | 3 patients | - |
Data sourced from the ENESTnd 24-month follow-up publication.[13]
The results of the ENESTnd trial demonstrated the superiority of Nilotinib over Imatinib in achieving earlier and deeper molecular responses in newly diagnosed CML patients.[13][16]
Experimental Protocols
BCR-ABL Kinase Inhibition and Cell Proliferation Assay (IC50 Determination)
This protocol outlines a general method for determining the IC50 of tyrosine kinase inhibitors against BCR-ABL expressing cells.
Figure 2. General workflow for determining the IC50 of TKIs in CML cell lines.
Materials:
-
K-562 (human CML cell line) or other suitable BCR-ABL positive cell lines.
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Imatinib and Nilotinib stock solutions (dissolved in DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-8 reagent.
-
96-well cell culture plates.
-
Multichannel pipette.
-
Plate reader.
Protocol:
-
Cell Culture: Maintain K-562 cells in RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed K-562 cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours.
-
Drug Preparation: Prepare a series of dilutions of Imatinib and Nilotinib in culture medium from a concentrated stock solution.
-
Treatment: Add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (DMSO) and a no-drug control.
-
Incubation: Incubate the plates for 48 to 72 hours.
-
Cell Viability Assay (MTT Assay):
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each drug concentration relative to the untreated control.
-
Plot the percentage of inhibition against the logarithm of the drug concentration.
-
Determine the IC50 value, which is the concentration of the drug that causes 50% inhibition of cell proliferation, using non-linear regression analysis.
-
Quantitative Real-Time PCR (RQ-PCR) for BCR-ABL1 Transcript Levels
This protocol describes the key steps for monitoring BCR-ABL1 transcript levels in CML patients, a critical component of assessing treatment response in clinical trials like ENESTnd.[17][18][19][20]
Materials:
-
Peripheral blood or bone marrow samples from CML patients.
-
RNA extraction kit.
-
Reverse transcriptase and reagents for cDNA synthesis.
-
Primers and probes specific for BCR-ABL1 and a control gene (e.g., ABL1 or GUSB).
-
RQ-PCR instrument and reagents.
Protocol:
-
Sample Collection and RNA Extraction:
-
Collect peripheral blood or bone marrow aspirates in EDTA tubes.
-
Isolate total RNA from the samples using a validated RNA extraction kit according to the manufacturer's instructions.
-
-
cDNA Synthesis:
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
-
Quantitative PCR:
-
Perform RQ-PCR using a validated assay with primers and probes specific for the BCR-ABL1 fusion transcript and a control gene.
-
Run the PCR reaction in a real-time thermal cycler.
-
-
Data Analysis and Quantification:
-
Determine the copy number of BCR-ABL1 and the control gene transcripts by comparing the amplification curves to a standard curve generated from known quantities of target DNA.
-
Express the results as a ratio of BCR-ABL1 to the control gene transcript levels.
-
For clinical reporting, results are often standardized to an International Scale (IS) to allow for comparison between different laboratories. A major molecular response (MMR) is typically defined as a BCR-ABL1/ABL1 ratio of ≤0.1% IS.[19]
-
Conclusion
Nilotinib demonstrates superior in vitro potency and clinical efficacy in achieving deep and rapid molecular responses compared to Imatinib in newly diagnosed CML patients. This is primarily attributed to its higher binding affinity for the BCR-ABL kinase. The choice between these two effective therapies may depend on individual patient characteristics, risk stratification, and long-term treatment goals. The experimental protocols provided herein offer a framework for the preclinical and clinical evaluation of these and other TKIs in the context of CML research and development.
References
- 1. Imatinib - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Imatinib in Chronic Myeloid Leukemia: an Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nilotinib - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. What is the mechanism of Nilotinib Hydrochloride? [synapse.patsnap.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Nilotinib: a Novel, Selective Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ClinPGx [clinpgx.org]
- 10. musechem.com [musechem.com]
- 11. Beneficial effects of combining nilotinib and imatinib in preclinical models of BCR-ABL+ leukemias - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cancernetwork.com [cancernetwork.com]
- 13. Nilotinib versus imatinib for the treatment of patients with newly diagnosed chronic phase, Philadelphia chromosome-positive, chronic myeloid leukaemia: 24-month minimum follow-up of the phase 3 randomised ENESTnd trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. managedhealthcareexecutive.com [managedhealthcareexecutive.com]
- 15. scholars.northwestern.edu [scholars.northwestern.edu]
- 16. onclive.com [onclive.com]
- 17. Quantitative BCR-ABL1 RQ-PCR fusion transcript monitoring in chronic myelogenous leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. Digital PCR for BCR-ABL1 Quantification in CML: Current Applications in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Real-time quantitative PCR: a reliable molecular diagnostic and follow-up tool for ‘minimal residual disease’ assessment in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Validating Acetergamine's Target Engagement In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Acetergamine and alternative alpha-1 adrenergic receptor antagonists, focusing on the validation of their target engagement in vivo. While this compound, a derivative of the ergotamine family, has been investigated for its potential as an alpha-1 blocker and vasodilator in conditions such as erectile dysfunction and cerebellar ataxia, publicly available data on its specific binding affinity and direct in vivo target engagement is limited.[1] This guide, therefore, presents a comparison with two well-characterized alpha-1 adrenergic receptor antagonists, Prazosin and Phentolamine, for which robust experimental data are available.
Executive Summary
This compound's presumed mechanism of action involves the blockade of alpha-1 adrenergic receptors, leading to vasodilation.[1] However, a comprehensive understanding of its in vivo target engagement is hampered by the lack of specific binding affinity data and published studies employing direct validation methods. In contrast, Prazosin and Phentolamine have well-documented affinities for alpha-1 adrenergic receptor subtypes and their in vivo target engagement has been validated through various experimental approaches. This guide will delve into the methodologies used to confirm the in vivo efficacy of these alternative compounds, providing a framework for the potential validation of this compound's target engagement.
Alpha-1 Adrenergic Receptor Signaling Pathway
The primary target for this compound and its alternatives is the alpha-1 adrenergic receptor, a G protein-coupled receptor (GPCR). Upon binding of its endogenous ligands, norepinephrine and epinephrine, the receptor activates the Gq alpha subunit of the heterotrimeric G protein. This initiates a signaling cascade involving phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from the endoplasmic reticulum, leading to various downstream cellular responses, including smooth muscle contraction.
Comparison of Binding Affinities
| Compound | Receptor Subtype | Ki (nM) |
| This compound | α1A, α1B, α1D | Data not available |
| Prazosin | α1A | 0.5 - 2 |
| α1B | 0.4 - 1 | |
| α1D | 0.8 - 3 | |
| Phentolamine | α1A | 25 - 50 |
| α1B | 10 - 25 | |
| α1D | 30 - 60 |
Note: Ki values are approximate and can vary depending on the experimental conditions.
In Vivo Target Engagement Validation
Confirming that a drug engages its target in a living organism is a critical step in drug development. Several in vivo methods can be employed to validate the target engagement of alpha-1 adrenergic receptor antagonists.
Experimental Workflow for In Vivo Target Engagement
Key Experiments and Methodologies
1. Measurement of Blood Pressure Response to Alpha-1 Adrenergic Agonists:
This is a classical and direct method to assess the in vivo target engagement of an alpha-1 adrenergic receptor antagonist. The principle is that pre-treatment with an antagonist will blunt the pressor (blood pressure-increasing) response to a subsequent challenge with an alpha-1 adrenergic agonist like phenylephrine.
Experimental Protocol:
-
Animal Model: Male Wistar rats (250-300g) are commonly used.
-
Surgical Preparation: Animals are anesthetized, and a catheter is implanted in the carotid artery for direct blood pressure measurement. A second catheter is placed in the jugular vein for drug administration.
-
Drug Administration:
-
The test compound (e.g., this compound, Prazosin, or vehicle) is administered intravenously.
-
After a set period to allow for drug distribution, a bolus dose of an alpha-1 adrenergic agonist (e.g., phenylephrine, 10 µg/kg) is administered.
-
-
Data Acquisition: Arterial blood pressure is continuously monitored and recorded before and after the agonist challenge.
-
Analysis: The change in mean arterial pressure (MAP) in response to the agonist is calculated for both the vehicle- and drug-treated groups. A significant reduction in the pressor response in the drug-treated group indicates target engagement.
2. Radioligand Binding Studies in Tissues:
This method provides a quantitative measure of receptor occupancy by the drug in specific tissues.
Experimental Protocol:
-
Animal Treatment: Animals are treated with the test compound or vehicle.
-
Tissue Collection: At a specific time point after treatment, animals are euthanized, and target tissues (e.g., brain, blood vessels) are collected.
-
Membrane Preparation: Cell membranes containing the alpha-1 adrenergic receptors are isolated from the tissues.
-
Radioligand Binding Assay: The membranes are incubated with a radiolabeled ligand (e.g., [3H]-Prazosin) that binds to the alpha-1 adrenergic receptors. The amount of radioligand binding is measured.
-
Analysis: A reduction in the binding of the radioligand in the tissues from the drug-treated animals compared to the vehicle-treated animals indicates that the test compound is occupying the receptors.
Comparative Performance: this compound vs. Alternatives
Due to the lack of publicly available in vivo data for this compound, a direct performance comparison is not possible. However, we can infer its potential activity based on its classification as a potential alpha-1 blocker and compare this to the well-established effects of Prazosin and Phentolamine.
| Feature | This compound | Prazosin | Phentolamine |
| Target Engagement Validation | No published in vivo studies found. | Extensively validated in vivo. | Extensively validated in vivo. |
| Effect on Blood Pressure | Expected to lower blood pressure. | Potent antihypertensive agent. | Causes a rapid but transient drop in blood pressure. |
| Selectivity | Unknown. | Highly selective for alpha-1 vs. alpha-2. | Non-selective, blocks both alpha-1 and alpha-2. |
| Clinical Applications | Investigated for erectile dysfunction and cerebellar ataxia. | Hypertension, Benign Prostatic Hyperplasia (BPH). | Pheochromocytoma diagnosis and treatment, hypertensive crises. |
Conclusion
Validating the in vivo target engagement of this compound is a critical step to substantiate its proposed mechanism of action as an alpha-1 adrenergic receptor antagonist. While direct experimental evidence is currently lacking, the well-established methodologies used to characterize compounds like Prazosin and Phentolamine provide a clear roadmap for future investigations. Researchers and drug developers interested in this compound should prioritize conducting in vivo studies, such as measuring its effect on agonist-induced pressor responses and performing receptor occupancy studies, to quantitatively assess its target engagement and better understand its therapeutic potential.
References
Acetergamine Efficacy in Disease Models: A Comparative Analysis of Therapeutic Alternatives
A comprehensive review of the available scientific literature reveals a notable absence of published experimental data on the efficacy of Acetergamine for any specific disease model. While it is conceptually identified as an ergotamine derivative with potential alpha-1 adrenergic blocking and vasodilatory properties, empirical evidence from preclinical or clinical trials is not publicly accessible. [1][2] This guide, therefore, pivots to provide a comparative overview of established and investigational therapies for two conditions where this compound has been of theoretical interest: Cerebellar Ataxia and Erectile Dysfunction. The following sections summarize the performance of alternative therapeutic agents, supported by available experimental data, to offer researchers, scientists, and drug development professionals a valuable comparative resource.
Cerebellar Ataxia: A Landscape of Limited but Promising Therapeutic Strategies
Cerebellar ataxia encompasses a range of neurological disorders characterized by a lack of voluntary coordination of muscle movements. While treatment options remain limited, several pharmacological agents have been investigated for their potential to alleviate symptoms.[2]
Comparative Efficacy of Treatments for Cerebellar Ataxia
Due to the lack of specific data for this compound, the following table summarizes the efficacy of other therapeutic agents that have been evaluated in clinical trials for various forms of cerebellar ataxia.
| Therapeutic Agent | Disease Model/Patient Population | Key Efficacy Endpoint(s) | Observed Effect | Citation(s) |
| Riluzole | Spinocerebellar Ataxia Type 2 (SCA2) | Proportion of patients with a one-point reduction in SARA (Scale for the Assessment and Rating of Ataxia) score | Did not demonstrate superiority to placebo. | |
| Acetyl-DL-leucine | Various ataxias | Absolute change in SARA score | Failed to demonstrate effectiveness in a range of ataxias. | |
| Buspirone | Cerebellar Ataxia | Improvement in ataxic symptoms | Active in cerebellar ataxia, but the effect is partial and not major. | [2] |
| Physostigmine | Ataxic patients | Improvement in ataxia | Some early studies showed efficacy, but a later double-blind crossover study did not confirm this. | [2] |
Experimental Protocols for Key Ataxia Trials
Detailed experimental protocols for specific clinical trials are extensive. However, a generalizable workflow for a randomized, double-blind, placebo-controlled trial in cerebellar ataxia, based on common elements from various studies, is outlined below.
Figure 1: Generalized workflow of a clinical trial for cerebellar ataxia.
Erectile Dysfunction: A Well-Established Therapeutic Arena
Erectile dysfunction (ED) is a common medical condition with a range of effective treatment options. The primary mechanism of action for many of these treatments is the enhancement of vasodilation in the penile tissue. This compound's theoretical potential as a vasodilator and alpha-1 blocker places it within this therapeutic category.
Signaling Pathways in Penile Erection
The physiological process of penile erection is predominantly mediated by the nitric oxide (NO)-cyclic guanosine monophosphate (cGMP) signaling pathway.
References
Benchmarking Acetergamine and its Class of Compounds for Therapeutic Applications
A Comparative Guide for Researchers and Drug Development Professionals
Introduction
Acetergamine, an ergoline derivative, has been identified as a compound with potential therapeutic applications stemming from its activity as an alpha-1 adrenergic receptor antagonist and vasodilator.[1] Its investigation has primarily focused on two distinct areas: the management of erectile dysfunction and the treatment of cerebellar ataxia. This guide provides a comparative analysis of the pharmacological class to which this compound belongs—alpha-1 adrenergic antagonists—against other established and emerging therapeutic compounds for these conditions. Due to a notable lack of publicly available, direct experimental data on this compound, this comparison will utilize representative data from well-characterized compounds within the same and alternative drug classes to provide a useful benchmark for researchers.
Part 1: Application in Erectile Dysfunction
The primary mechanism proposed for this compound's utility in erectile dysfunction is its action as an alpha-1 adrenergic antagonist. By blocking alpha-1 adrenergic receptors in the smooth muscle of blood vessels, it can lead to vasodilation and increased blood flow, a key process in achieving penile erection. This places it in a different mechanistic class than the most common first-line treatments for erectile dysfunction, the phosphodiesterase type 5 (PDE5) inhibitors.
Comparative Data of Relevant Compound Classes
The following table summarizes key performance indicators for representative compounds from the alpha-1 adrenergic antagonist and PDE5 inhibitor classes. It is important to note that specific values for this compound are not available in the public domain and the data presented here are for illustrative comparison of the drug classes.
| Parameter | Alpha-1 Adrenergic Antagonists (e.g., Phentolamine) | PDE5 Inhibitors (e.g., Sildenafil) |
| Primary Target | Alpha-1 Adrenergic Receptors | Phosphodiesterase Type 5 |
| Mechanism of Action | Blocks norepinephrine-induced vasoconstriction | Prevents breakdown of cGMP, enhancing nitric oxide-mediated vasodilation |
| Representative IC50/Ki | Phentolamine: Ki ~1-3 nM for α1A, α1B, α1D | Sildenafil: IC50 ~3.5 nM for PDE5 |
| Onset of Action | Variable, can be rapid with intracavernosal injection | 30-60 minutes |
| Duration of Action | Short-acting | 4-6 hours |
| Common Side Effects | Dizziness, headache, nasal congestion, hypotension | Headache, flushing, dyspepsia, visual disturbances |
Experimental Protocols
1. Alpha-1 Adrenergic Receptor Binding Assay
A standard experimental protocol to determine the binding affinity of a compound like this compound for alpha-1 adrenergic receptors would involve a competitive radioligand binding assay.
-
Objective: To determine the inhibition constant (Ki) of a test compound for α1A, α1B, and α1D adrenergic receptor subtypes.
-
Materials:
-
Cell lines stably expressing human α1A, α1B, or α1D adrenergic receptors (e.g., HEK293 or CHO cells).
-
Radioligand, typically [3H]-prazosin, a high-affinity antagonist for alpha-1 receptors.
-
Test compound (e.g., this compound) at various concentrations.
-
Non-specific binding control (e.g., a high concentration of a non-labeled antagonist like phentolamine).
-
Scintillation fluid and a scintillation counter.
-
-
Procedure:
-
Cell membranes expressing the receptor subtype of interest are prepared.
-
A fixed concentration of [3H]-prazosin is incubated with the cell membranes in the presence of increasing concentrations of the test compound.
-
A parallel incubation is performed with the radioligand and a high concentration of a non-labeled antagonist to determine non-specific binding.
-
After incubation to equilibrium, the bound and free radioligand are separated by rapid filtration.
-
The amount of radioactivity bound to the filters is quantified using a scintillation counter.
-
The IC50 (concentration of test compound that inhibits 50% of specific radioligand binding) is calculated from the resulting competition curve.
-
The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.
-
2. In Vivo Model of Erectile Function
To assess the pro-erectile effects of a compound, an in vivo animal model, such as the rat model of erectile function, is commonly used.
-
Objective: To measure the effect of a test compound on intracavernosal pressure (ICP), a direct measure of penile erection.
-
Animals: Adult male Sprague-Dawley rats.
-
Procedure:
-
Rats are anesthetized, and the carotid artery is cannulated for blood pressure monitoring.
-
The corpus cavernosum is cannulated with a needle connected to a pressure transducer to measure ICP.
-
The cavernous nerve is isolated and stimulated electrically to induce erections.
-
The test compound is administered (e.g., intravenously or intracavernosally).
-
The cavernous nerve is stimulated at set intervals, and the maximal ICP and the area under the curve (AUC) of the ICP response are recorded.
-
The ratio of maximal ICP to mean arterial pressure (MAP) is calculated to normalize for changes in systemic blood pressure.
-
Results are compared between vehicle-treated and compound-treated groups.
-
Signaling Pathways and Experimental Workflow
Caption: Signaling pathways in erectile function and points of drug intervention.
Caption: A generalized workflow for the preclinical and clinical development of a novel erectile dysfunction therapy.
Part 2: Application in Cerebellar Ataxia
The investigation of this compound for cerebellar ataxia is less mechanistically defined in publicly available literature. However, some ergoline derivatives have been explored for various neurological conditions. The treatment of cerebellar ataxia is challenging, with a limited number of effective pharmacological options. Therapies often focus on symptomatic relief and targeting underlying neurotransmitter systems.
Comparative Data of Compounds for Cerebellar Ataxia
The following table provides a comparison of different classes of compounds that have been investigated for the treatment of various forms of cerebellar ataxia.
| Compound Class | Putative Mechanism of Action | Representative Compound(s) | Clinical Evidence Summary |
| Ergoline Derivatives | Varied; may involve dopaminergic, serotonergic, or adrenergic modulation | This compound (proposed) | Limited to no clinical data available for this compound.[2] |
| GABAergic Modulators | Enhance GABAergic inhibition in the cerebellum | Riluzole | Some studies show modest improvement in ataxia symptoms. |
| Aminopyridines | Potassium channel blockers, enhance neurotransmitter release | 4-Aminopyridine | Effective in reducing the frequency of attacks in Episodic Ataxia Type 2. |
| Serotonergic Agents | Modulate serotonergic pathways that influence cerebellar function | Buspirone (5-HT1A agonist) | Some evidence of partial benefit in certain ataxias. |
Experimental Protocols
1. In Vitro Electrophysiology in Cerebellar Slices
To understand how a compound might affect cerebellar circuitry, electrophysiological recordings from cerebellar slices are a key experimental approach.
-
Objective: To assess the effect of a test compound on Purkinje cell firing patterns and synaptic transmission.
-
Materials:
-
Cerebellar slices from rodents.
-
Artificial cerebrospinal fluid (aCSF).
-
Patch-clamp rig with amplifier and data acquisition system.
-
Test compound (e.g., this compound).
-
-
Procedure:
-
Acute cerebellar slices are prepared and maintained in oxygenated aCSF.
-
Whole-cell patch-clamp recordings are obtained from Purkinje cells.
-
Spontaneous and evoked firing activity is recorded at baseline.
-
The test compound is bath-applied to the slice.
-
Changes in firing frequency, regularity, and synaptic currents (e.g., EPSCs and IPSCs) are recorded and analyzed.
-
2. In Vivo Models of Ataxia
Several animal models can be used to assess the efficacy of a compound in improving ataxic symptoms.
-
Objective: To evaluate the effect of a test compound on motor coordination and balance in a model of ataxia.
-
Models:
-
Genetic models (e.g., mouse models of spinocerebellar ataxia).
-
Toxin-induced models (e.g., 3-acetylpyridine-induced ataxia).
-
-
Behavioral Tests:
-
Rotarod test: Measures the ability of an animal to stay on a rotating rod, assessing motor coordination and balance.
-
Beam walking test: Assesses balance and gait by having the animal traverse a narrow beam.
-
Gait analysis: Quantitative assessment of stride length, stance width, and other gait parameters.
-
-
Procedure:
-
Animals are trained on the behavioral tasks to establish a baseline performance.
-
The test compound or vehicle is administered chronically or acutely.
-
Animals are re-tested on the behavioral tasks at various time points.
-
Performance metrics are compared between the compound-treated and vehicle-treated groups.
-
Cerebellar Circuitry and Logical Relationships in Ataxia Treatment
Caption: A logical diagram illustrating the relationship between cerebellar circuitry, ataxia pathology, and therapeutic intervention.
Conclusion
While this compound presents an interesting pharmacological profile as a potential alpha-1 adrenergic antagonist, the current lack of specific experimental and clinical data hinders a direct and quantitative comparison with other compounds. This guide has provided a framework for such a comparison by examining its drug class in the context of erectile dysfunction and cerebellar ataxia. For researchers and drug development professionals, the provided experimental protocols and pathway diagrams offer a foundational understanding of the methodologies and biological systems relevant to the investigation of this compound and similar compounds. Further research is imperative to elucidate the precise mechanism of action, efficacy, and safety profile of this compound to determine its potential place in the therapeutic landscape.
References
Assessing the Translational Potential of Acetergamine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acetergamine, an ergoline derivative, has been identified as a potential therapeutic agent with proposed mechanisms including alpha-1 adrenergic receptor antagonism and vasodilation. This guide provides a comparative analysis of this compound against established drugs for two potential indications: erectile dysfunction and cerebellar ataxia. Due to the limited publicly available preclinical and clinical data for this compound, this guide focuses on its theoretical framework based on its chemical class and proposed mechanism of action, alongside concrete experimental data for comparator drugs. Detailed experimental protocols are provided to facilitate further research into this compound's translational potential.
Introduction to this compound
This compound is a derivative of the ergoline family of compounds, which are known for their complex pharmacology, often interacting with serotonin, dopamine, and adrenergic receptors.[1][2] Its potential as an alpha-1 blocker and vasodilator has led to investigations into its use for erectile dysfunction and cerebellar ataxia.[3] However, a significant gap exists in the literature regarding specific in-vitro and in-vivo data for this compound, hindering a direct assessment of its therapeutic potential. This guide aims to bridge this gap by providing a comparative framework and detailed methodologies for future evaluation.
Comparative Analysis
Erectile Dysfunction
This compound's potential as a vasodilator and alpha-1 blocker suggests a possible application in treating erectile dysfunction.[2][4] The primary mechanism of alpha-1 blockers in this context is the relaxation of smooth muscle in the arteries of the penis, leading to increased blood flow.[4]
Comparator: Phentolamine, a non-selective alpha-adrenergic antagonist, has been studied for erectile dysfunction.[5][6]
Table 1: Comparison of this compound and Phentolamine for Erectile Dysfunction
| Parameter | This compound | Phentolamine |
| Mechanism of Action | Predicted Alpha-1 Adrenergic Antagonist | Alpha-1 Adrenergic Antagonist |
| Binding Affinity (Ki) for α1-receptors | Data Not Available | Data Not Available in searched results |
| In Vitro Efficacy (EC50 for vasodilation) | Data Not Available | Data Not Available in searched results |
| In Vivo Efficacy (Erectile Response) | Data Not Available | Oral administration (20-60mg) resulted in full erections in 30-50% of patients in a small study.[5] Long-term open-label study showed increased Erectile Function Domain score of the IIEF.[6] |
| Clinical Trial Status | No clinical trials found | Has undergone clinical trials for erectile dysfunction.[5][6] |
Cerebellar Ataxia
The investigation of this compound for cerebellar ataxia is likely linked to the complex neuropharmacology of ergot derivatives, which can modulate various neurotransmitter systems in the brain.[7][8]
Comparator: Riluzole, a glutamate modulator, has been investigated for its potential to improve symptoms of cerebellar ataxia.[7][9][10]
Table 2: Comparison of this compound and Riluzole for Cerebellar Ataxia
| Parameter | This compound | Riluzole |
| Mechanism of Action | Predicted modulation of monoaminergic systems | Glutamate modulation, inhibition of voltage-gated sodium channels |
| In Vitro Efficacy (Neuronal activity) | Data Not Available | Modulates glutamatergic transmission |
| In Vivo Efficacy (Motor Coordination) | Data Not Available | Mixed results in clinical trials. One study showed 50% of patients on Riluzole had a decreased (improved) SARA score compared to 11% on placebo.[7][10] Another trial in spinocerebellar ataxia type 2 did not show a significant improvement in SARA scores compared to placebo.[9] |
| Clinical Trial Status | No clinical trials found | Multiple clinical trials have been conducted for various types of cerebellar ataxia.[7][9][11] |
Signaling Pathways
Alpha-1 Adrenergic Receptor Signaling Pathway
As a predicted alpha-1 adrenergic antagonist, this compound would interfere with the following signaling cascade initiated by agonists like norepinephrine.
Caption: Alpha-1 adrenergic receptor signaling pathway.
Experimental Protocols
In Vitro: Radioligand Binding Assay for Alpha-1 Adrenergic Receptor Affinity
This protocol determines the binding affinity (Ki) of a test compound for the alpha-1 adrenergic receptor.
Caption: Radioligand binding assay workflow.
Detailed Methodology:
-
Membrane Preparation: Cell membranes expressing the alpha-1 adrenergic receptor are prepared from cultured cells or tissue homogenates by differential centrifugation.[1]
-
Binding Reaction: In a multi-well plate, a constant concentration of a radiolabeled ligand (e.g., [³H]-prazosin) is incubated with the prepared membranes and a range of concentrations of the unlabeled test compound (this compound).[6]
-
Incubation: The reaction is incubated at a specific temperature (e.g., 25°C) for a set time to reach equilibrium.[6]
-
Filtration: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand. Unbound radioligand passes through the filter.[6]
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.[6]
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.[1]
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.[6]
In Vitro: Isolated Organ Bath for Vasodilation
This protocol assesses the vasodilatory effect of a compound on isolated arterial tissue.
Caption: Isolated organ bath experimental workflow.
Detailed Methodology:
-
Tissue Preparation: A section of an artery (e.g., rat thoracic aorta) is carefully dissected and cut into rings.[2]
-
Mounting: The arterial ring is mounted between two hooks in an organ bath filled with a physiological salt solution, aerated with 95% O₂/5% CO₂, and maintained at 37°C.[2]
-
Equilibration: The tissue is allowed to equilibrate under a resting tension for a specified period.
-
Pre-constriction: The arterial ring is contracted with an alpha-1 adrenergic agonist like phenylephrine to induce a stable tone.[2]
-
Drug Addition: Cumulative concentrations of the test compound (this compound) are added to the bath.[2]
-
Measurement: Changes in isometric tension are recorded using a force transducer. Relaxation is measured as the percentage decrease from the pre-contracted tone.[12]
-
Data Analysis: A concentration-response curve is generated, and the EC50 (the concentration of the compound that produces 50% of the maximal relaxation) is calculated.[13]
In Vivo: Cavernous Nerve Stimulation in a Rat Model of Erectile Dysfunction
This protocol evaluates the pro-erectile effect of a compound in an animal model.[9][10]
Caption: Cavernous nerve stimulation workflow in a rat model.
Detailed Methodology:
-
Animal Preparation: Male rats are anesthetized.[10]
-
Surgical Procedure: The carotid artery is cannulated for continuous monitoring of mean arterial pressure (MAP). The cavernous nerve is carefully exposed. A needle connected to a pressure transducer is inserted into the corpus cavernosum to measure intracavernosal pressure (ICP).[9]
-
Drug Administration: The test compound (this compound) or vehicle is administered intravenously or intraperitoneally.
-
Nerve Stimulation: The cavernous nerve is stimulated with a bipolar electrode using defined parameters (e.g., frequency, voltage, pulse width).[9]
-
Data Acquisition: ICP and MAP are recorded before, during, and after nerve stimulation.[10]
-
Data Analysis: The primary endpoint is the ratio of the maximal ICP to the MAP (ICP/MAP), which provides a measure of erectile function independent of systemic blood pressure changes.[14]
In Vivo: Rotarod Test in a Mouse Model of Cerebellar Ataxia
This protocol assesses motor coordination and balance in a mouse model of ataxia.[15][16]
References
- 1. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms Underlying Vasorelaxation Induced in Rat Aorta by Galetin 3,6-Dimethyl Ether, a Flavonoid from Piptadenia stipulacea (Benth.) Ducke - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US6706716B2 - Compounds specific for the human α1d adrenergic receptor and uses thereof - Google Patents [patents.google.com]
- 4. essm.org [essm.org]
- 5. youtube.com [youtube.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. The Cavernous Nerve Injury Rat Model: A Pictorial Essay on Post-Radical Prostatectomy Erectile Dysfunction Research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 9. Cavernous Nerve Stimulation and Recording of Intracavernous Pressure in a Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scholarworks.uvm.edu [scholarworks.uvm.edu]
- 11. reprocell.com [reprocell.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Molecular and Histologic Evidence of Novel Erectile Dysfunction Rat Model as an Aging Atherosclerosis Model: A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Rotarod Protocol - IMPReSS [web.mousephenotype.org]
- 16. Increased gait variability in mice with small cerebellar cortex lesions and normal rotarod performance - PubMed [pubmed.ncbi.nlm.nih.gov]
Target Validation Showdown: Acetergamine vs. CRISPR/Cas9
In the landscape of drug discovery and development, rigorous target validation is a critical step to ensure that a biological target is directly involved in a disease process and can be therapeutically modulated. This guide provides a comprehensive comparison of two distinct approaches to target validation: the use of a small molecule modulator, exemplified by Acetergamine, and the revolutionary gene-editing technology, CRISPR/Cas9.
While CRISPR/Cas9 has emerged as a powerful and widely adopted tool for precise genetic validation of targets, the role of small molecules like this compound in this context is more nuanced. This compound, an ergoline derivative, has been investigated for its potential as an alpha-1 blocker and vasodilator, with applications in erectile dysfunction and cerebellar ataxia.[1] Although not a conventional target validation tool, its mechanism of action provides a framework for discussing the broader principles of using chemical probes in target validation.
This guide will delve into the mechanisms, experimental protocols, and data interpretation for both methodologies, offering researchers, scientists, and drug development professionals a clear perspective on their respective strengths and limitations.
At a Glance: Key Differences in Target Validation Approaches
| Feature | This compound (as a representative small molecule) | CRISPR/Cas9 |
| Principle | Pharmacological modulation of a protein's function (inhibition or activation) | Genetic modification at the DNA level to knockout, knockdown, or activate a gene |
| Specificity | Can have off-target effects, binding to unintended proteins | High on-target specificity, but potential for off-target mutations |
| Mode of Action | Typically reversible, dependent on compound concentration and half-life | Permanent and heritable genetic change |
| Application | Useful for validating the "druggability" of a target and understanding the acute effects of its modulation | Provides definitive genetic evidence for the role of a target in a specific phenotype |
| Throughput | High-throughput screening of compound libraries is feasible | High-throughput screening using CRISPR libraries is well-established |
| Time & Cost | Synthesis and characterization of specific modulators can be time-consuming and expensive | Relatively faster and more cost-effective for generating loss-of-function models |
Delving Deeper: A Comparative Analysis
This compound: The Chemical Probe Approach
Small molecules that modulate the activity of a protein of interest can be valuable tools for target validation. They can provide insights into the functional consequences of inhibiting or activating a target in a temporal and dose-dependent manner. This compound, through its action as an alpha-1 adrenergic receptor antagonist, exemplifies how a small molecule can be used to probe a biological pathway.
Mechanism of Action: this compound is a derivative of ergoline and functions as an alpha-1 blocker and vasodilator.[1] Alpha-1 adrenergic receptors are G protein-coupled receptors that, upon activation by catecholamines like norepinephrine, initiate a signaling cascade leading to vasoconstriction. By blocking these receptors, this compound prevents this signaling, resulting in vasodilation.
While not its primary application, a molecule like this compound could theoretically be used to validate the role of alpha-1 adrenergic receptors in a particular disease model. By observing the phenotypic changes following administration of this compound, researchers could infer the importance of this receptor in the disease process.
Hypothetical Signaling Pathway of an Alpha-1 Adrenergic Receptor Modulated by a Small Molecule Antagonist:
Caption: Hypothetical signaling pathway of an alpha-1 adrenergic receptor and its inhibition by an antagonist.
CRISPR/Cas9: The Genetic Hammer
CRISPR/Cas9 has transformed target validation by enabling precise and permanent modification of the genome.[2][3][][5][6] This system allows for the creation of knockout (gene inactivation), knock-in (gene insertion), and transcriptional modulation (CRISPRi for interference and CRISPRa for activation) models, providing definitive evidence of a gene's function.
Mechanism of Action: The CRISPR/Cas9 system consists of two key components: the Cas9 nuclease, an enzyme that cuts DNA, and a guide RNA (gRNA) that directs the Cas9 to a specific target sequence in the genome. The gRNA is designed to be complementary to the target DNA sequence. Once at the target site, Cas9 creates a double-strand break (DSB). The cell's natural DNA repair mechanisms then attempt to fix this break, often leading to small insertions or deletions (indels) that disrupt the gene's function (non-homologous end joining, NHEJ) or allowing for the insertion of a new DNA sequence if a template is provided (homology-directed repair, HDR).
Experimental Workflow for CRISPR/Cas9-mediated Target Validation:
Caption: A streamlined workflow for target validation using CRISPR/Cas9.
Quantitative Data Summary
| Parameter | This compound (Small Molecule Approach) | CRISPR/Cas9 |
| On-Target Efficacy | Variable, dependent on binding affinity (Kd, Ki) and cellular potency (IC50, EC50). | High, often achieving >90% knockout efficiency in cell lines.[7] |
| Off-Target Effects | Common, requires extensive profiling against a panel of related and unrelated targets. | Can occur, but can be minimized through careful gRNA design and use of high-fidelity Cas9 variants. Off-target analysis (e.g., via GUIDE-seq) is recommended. |
| Time to Result | Days to weeks for in vitro assays, longer for in vivo studies. | Weeks to months for generation and validation of stable knockout cell lines or animal models. |
| Cost | Can be high, especially for custom synthesis of novel compounds. | Generally lower for generating knockouts in cell lines, but can be expensive for creating transgenic animal models. |
| Reversibility | Reversible upon compound washout. | Permanent genetic modification. |
Experimental Protocols
Protocol 1: Target Validation using a Small Molecule Inhibitor (Hypothetical)
Objective: To assess the role of a target protein in a cellular phenotype using a specific small molecule inhibitor.
Materials:
-
Cell line expressing the target of interest.
-
Small molecule inhibitor (e.g., this compound for alpha-1 adrenergic receptors).
-
Appropriate cell culture reagents.
-
Reagents for the specific phenotypic assay (e.g., cell proliferation assay, signaling pathway activation assay).
Methodology:
-
Cell Culture: Plate cells at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a range of concentrations of the small molecule inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a predetermined time, sufficient to observe a phenotypic change.
-
Phenotypic Assay: Perform the relevant assay to measure the effect of the inhibitor on the cellular phenotype.
-
Data Analysis: Determine the IC50 or EC50 of the compound and assess the statistical significance of the observed effects.
Protocol 2: CRISPR/Cas9-Mediated Gene Knockout for Target Validation
Objective: To validate the function of a target gene by creating a knockout cell line.
Materials:
-
Cell line of interest.
-
Cas9 nuclease (plasmid, mRNA, or protein).
-
gRNA targeting the gene of interest (as a plasmid or synthetic RNA).
-
Transfection reagent or electroporation system.
-
Puromycin or other selection agent (if using a selection marker).
-
Reagents for genomic DNA extraction, PCR, and sequencing.
-
Antibody against the target protein for Western blot analysis.
Methodology:
-
gRNA Design: Design and synthesize gRNAs targeting a critical exon of the gene of interest.
-
Transfection/Transduction: Deliver the Cas9 and gRNA into the cells using an appropriate method.
-
Selection (Optional): If a selection marker is used, select for transfected cells.
-
Clonal Isolation: Isolate single cells to establish clonal populations.
-
Genotypic Validation: Expand the clones and extract genomic DNA. Perform PCR and Sanger sequencing to identify clones with frameshift mutations in the target gene.
-
Phenotypic Validation: Confirm the absence of the target protein by Western blot.
-
Functional Analysis: Perform relevant functional assays to compare the phenotype of the knockout clones to the wild-type cells.
Conclusion
Both small molecule modulators and CRISPR/Cas9 are valuable tools for target validation, each with its own set of advantages and disadvantages. The choice of methodology depends on the specific research question, the nature of the target, and the available resources.
-
This compound , as a representative small molecule, highlights the utility of chemical probes in providing a rapid assessment of a target's "druggability" and the acute consequences of its modulation. However, the potential for off-target effects necessitates careful characterization.
-
CRISPR/Cas9 offers a definitive genetic approach to target validation, providing a clear link between a gene and a phenotype.[2][5][6] While powerful, the generation of knockout models can be more time-consuming, and the permanent nature of the genetic modification may not always be desirable.
Ultimately, a multi-faceted approach that combines both genetic and pharmacological methods will provide the most robust and comprehensive validation of a novel drug target, increasing the probability of success in the long and arduous journey of drug development.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. selectscience.net [selectscience.net]
- 3. The impact of CRISPR-Cas9 on target identification and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. criver.com [criver.com]
- 6. biocompare.com [biocompare.com]
- 7. Comparison of CRISPR–Cas9 Tools for Transcriptional Repression and Gene Disruption in the BEVS - PMC [pmc.ncbi.nlm.nih.gov]
Meta-analysis of Acetergamine: A Review of Preclinical and Investigational Data
A comprehensive review of existing literature reveals a notable absence of meta-analyses and a scarcity of robust clinical trial data for the investigational compound Acetergamine. This ergotamine derivative, belonging to the ergoline family of compounds, has been explored for its potential therapeutic applications, primarily as an alpha-1 adrenergic receptor blocker and a vasodilator.[1] While preclinical studies and some early-stage investigations have suggested potential utility in conditions such as erectile dysfunction and cerebellar ataxia, this compound has not progressed to mainstream clinical use, and consequently, the body of evidence remains limited.[1]
This guide synthesizes the available preclinical and investigational information on this compound, providing a qualitative overview of its mechanism of action, potential therapeutic targets, and a comparison with established treatments where applicable, based on theoretical mechanisms rather than direct clinical trial comparisons.
Mechanism of Action: Alpha-1 Adrenergic Blockade and Vasodilation
This compound's primary proposed mechanism of action is the blockade of alpha-1 adrenergic receptors.[1] These receptors are predominantly located on vascular smooth muscle and are responsible for vasoconstriction upon stimulation by catecholamines like norepinephrine. By inhibiting these receptors, this compound is believed to induce vasodilation, leading to increased blood flow. This mechanism is the basis for its investigation in erectile dysfunction, where enhanced penile blood flow is a key therapeutic goal.
The following diagram illustrates the theoretical signaling pathway of this compound as an alpha-1 adrenergic receptor antagonist.
Investigational Applications
Erectile Dysfunction
The rationale for investigating this compound in erectile dysfunction stems from its vasodilatory properties. An erection is a hemodynamic process involving increased arterial blood flow to the corpus cavernosum. By blocking alpha-1 adrenergic receptors in the penile arteries, this compound could theoretically promote vasodilation and facilitate this process.
Comparison to Existing Therapies:
Currently, the first-line treatment for erectile dysfunction is phosphodiesterase type 5 (PDE5) inhibitors, such as sildenafil and tadalafil. These agents work by preventing the breakdown of cyclic guanosine monophosphate (cGMP), a molecule that promotes smooth muscle relaxation and vasodilation in the corpus cavernosum. While both this compound (theoretically) and PDE5 inhibitors promote vasodilation, their mechanisms of action are distinct. A key difference is that PDE5 inhibitors are dependent on sexual stimulation to be effective, as this is required to initiate the nitric oxide/cGMP pathway. An alpha-1 blocker like this compound might induce vasodilation independently of this pathway. However, without clinical data, any comparison of efficacy or safety remains speculative.
Cerebellar Ataxia
Data Summary and Limitations
Due to the absence of published clinical trial data, it is not possible to provide a quantitative summary of this compound's performance. Key metrics such as efficacy rates, response durations, adverse event profiles, and pharmacokinetic parameters are not available in the public domain. The information presented here is based on its classification as an ergoline derivative and its proposed mechanism as an alpha-1 adrenergic blocker.
Experimental Protocols
Detailed experimental protocols from clinical studies of this compound are not publicly available. To conduct a hypothetical Phase II clinical trial to evaluate the efficacy and safety of this compound for erectile dysfunction, a standard protocol would be required. The following is a conceptual experimental workflow for such a trial.
Disclaimer: The information provided in this guide is for informational purposes only and is based on limited, publicly available, non-clinical data. It does not constitute medical advice. The safety and efficacy of this compound have not been established in robust clinical trials. Researchers and drug development professionals should refer to primary sources and conduct their own investigations.
References
Safety Operating Guide
Proper Disposal Procedures for Acetergamine
Disclaimer: Acetergamine is a hypothetical compound. The following disposal procedures are based on best practices for the handling and disposal of hazardous, pharmacologically active ergoline compounds in a laboratory setting. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all local, state, and federal regulations.
This document provides essential safety and logistical information for the proper disposal of this compound, a potent, synthetic ergoline alkaloid. The procedures outlined below are intended for researchers, scientists, and drug development professionals to ensure the safe and compliant management of this compound waste.
Hazard Assessment and Personal Protective Equipment (PPE)
This compound is presumed to be a highly active and potentially toxic compound. Before handling any waste, it is crucial to consult the Safety Data Sheet (SDS). Based on the ergoline class of compounds, this compound should be handled as a hazardous substance.[1][2][3]
Required PPE:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat must be worn.
-
Respiratory Protection: If handling powders or creating aerosols, a properly fitted respirator may be necessary.
Waste Segregation and Collection
Proper segregation of chemical waste is critical to prevent dangerous reactions.[4][5] this compound waste must be collected separately from other waste streams.
-
Solid Waste: This includes contaminated consumables such as gloves, weighing papers, and paper towels. Collect in a designated, leak-proof container lined with a heavy-duty plastic bag.[6]
-
Liquid Waste: This includes unused solutions or rinsates. Collect in a dedicated, shatter-resistant container, preferably the original manufacturer's bottle or a compatible plastic-coated glass bottle.[7][8] Do not mix with other solvent or aqueous waste streams.
-
Sharps Waste: Needles, syringes, or contaminated glassware must be disposed of in a designated sharps container.
-
Empty Containers: "Empty" containers that held this compound are still considered hazardous waste. They must be triple-rinsed with a suitable solvent (e.g., ethanol or methanol). The rinsate must be collected and disposed of as liquid this compound waste.[9][10][11][12] After rinsing, deface the label and dispose of the container as instructed by your EHS department.[9][10]
Labeling and Storage
All waste containers must be clearly and accurately labeled.[8][11]
-
Use a "Hazardous Waste" label provided by your institution's EHS department.
-
The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound Waste"
-
The specific components and their approximate concentrations (e.g., "this compound in Methanol, approx. 1 mg/mL").
-
The date accumulation started.
-
The associated hazards (e.g., "Toxic," "Pharmacologically Active").
-
Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[4] This area should be under the control of laboratory personnel and away from general traffic. Ensure secondary containment is used for liquid waste containers to prevent spills.[7][9]
Disposal Procedures
Under no circumstances should this compound waste be disposed of down the drain or in the regular trash.[1][13]
Step-by-Step Disposal Protocol:
-
Segregate Waste at the Point of Generation: As described in Section 2, collect solid, liquid, and sharp waste in separate, appropriate containers.
-
Label Containers Immediately: Attach a completed hazardous waste label to each container as soon as the first drop of waste is added.
-
Store Waste Properly: Keep waste containers sealed when not in use and store them in your lab's designated Satellite Accumulation Area with secondary containment for liquids.[4][7][9]
-
Arrange for Pickup: Once a waste container is full or has been in storage for a predetermined time (typically 6-12 months, check with your EHS), schedule a pickup with your institution's hazardous waste management service.[7][9] Do not allow waste to accumulate.
-
Maintain Records: Keep a log of the hazardous waste generated and disposed of, as required by your institution.
Quantitative Data Summary
| Parameter | Guideline | Source |
| pH Range for Aqueous Waste | N/A (Do not neutralize or sewer) | General Best Practice |
| Maximum Container Size | 4 Liters (1 Gallon) | Institutional Policy |
| Maximum Accumulation Time | 1 year (partially filled) | [4] |
| Acute Hazardous Waste Limit | 1 quart for reactive acutely hazardous waste | [7] |
Experimental Protocols
Protocol for Triple Rinsing Empty this compound Containers:
-
Select an Appropriate Solvent: Choose a solvent in which this compound is readily soluble (e.g., methanol, ethanol, or acetone).
-
First Rinse: Add a small amount of the solvent to the empty container, ensuring the entire inner surface is wetted. Securely cap and agitate the container.
-
Collect Rinsate: Pour the solvent rinsate into the designated liquid this compound waste container.
-
Repeat: Perform the rinsing procedure two more times for a total of three rinses.
-
Dry Container: Allow the container to air dry completely in a fume hood.
-
Deface Label: Completely remove or obscure the original label.
-
Final Disposal: Dispose of the rinsed, dried, and defaced container as non-hazardous waste, or as directed by your EHS department.
Disposal Workflow Diagram
Caption: Decision workflow for the safe disposal of this compound waste.
References
- 1. Pharmaceutical Waste - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 2. Ergoline - Wikipedia [en.wikipedia.org]
- 3. Ergotism - Wikipedia [en.wikipedia.org]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. acewaste.com.au [acewaste.com.au]
- 6. SOP for Disposal of Expired Chemicals, Reagents, Solvents and Micro-biological Medium | Pharmaguideline [pharmaguideline.com]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 9. vumc.org [vumc.org]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 11. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 12. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 13. Hazardous Waste and Disposal - American Chemical Society [acs.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
